molecular formula C9H6ClF3O2 B1325219 5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone CAS No. 886371-34-2

5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone

Cat. No.: B1325219
CAS No.: 886371-34-2
M. Wt: 238.59 g/mol
InChI Key: DXOBROLESRNYMS-UHFFFAOYSA-N
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Description

5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone is a useful research compound. Its molecular formula is C9H6ClF3O2 and its molecular weight is 238.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O2/c1-15-7-3-2-5(10)4-6(7)8(14)9(11,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXOBROLESRNYMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645231
Record name 1-(5-Chloro-2-methoxyphenyl)-2,2,2-trifluoroethan-1-one
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Molecular Weight

238.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886371-34-2
Record name 1-(5-Chloro-2-methoxyphenyl)-2,2,2-trifluoroethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886371-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Chloro-2-methoxyphenyl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 886371-34-2

Introduction

5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone is a halogenated and fluorinated aromatic ketone of significant interest to the chemical, pharmaceutical, and materials science sectors. Its unique molecular architecture, featuring a trifluoromethyl group, a chloro substituent, and a methoxy group on the phenyl ring, imparts a distinct combination of electronic and steric properties. These characteristics make it a valuable intermediate in the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents and specialized chemical reagents. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, its applications in research and drug development, and essential safety and handling procedures.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

PropertyValueSource
CAS Number 886371-34-2
Molecular Formula C₉H₆ClF₃O₂
Molecular Weight 238.59 g/mol
Appearance Yellow Oil
Boiling Point (Predicted) 260.1 ± 40.0 °C
Density (Predicted) 1.376 ± 0.06 g/cm³
Solubility Soluble in DCM, Ethyl Acetate, Methanol

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution is a cornerstone of organic synthesis for the formation of carbon-carbon bonds to aromatic rings.

Reaction Principle

The synthesis involves the reaction of 4-chloroanisole with a trifluoroacetylating agent, such as trifluoroacetic anhydride, in the presence of a Lewis acid catalyst. The methoxy group of 4-chloroanisole is an ortho-, para-directing activator, while the chloro group is a deactivating but also ortho-, para-directing substituent. The trifluoroacetylation is expected to occur at the position ortho to the methoxy group due to its strong activating effect.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_reaction Reaction cluster_product Product 4-chloroanisole 4-Chloroanisole Friedel_Crafts Friedel-Crafts Acylation 4-chloroanisole->Friedel_Crafts Trifluoroacetic_anhydride Trifluoroacetic Anhydride Trifluoroacetic_anhydride->Friedel_Crafts Lewis_acid Lewis Acid (e.g., AlCl3) Lewis_acid->Friedel_Crafts Catalyzes Target_molecule 5'-Chloro-2'-methoxy-2,2,2- trifluoroacetophenone Friedel_Crafts->Target_molecule Yields

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

  • 4-Chloroanisole

  • Trifluoroacetic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloroanisole (1 equivalent) in anhydrous dichloromethane.

  • Catalyst Addition: Cool the solution to 0 °C in an ice bath. Carefully add anhydrous aluminum chloride (1.1 equivalents) portion-wise to the stirred solution. The mixture may become colored and viscous.

  • Acylating Agent Addition: Add trifluoroacetic anhydride (1.2 equivalents) dropwise from the dropping funnel to the reaction mixture while maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture again to 0 °C and quench it by slowly adding it to a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Friedel-Crafts reactions are sensitive to moisture as water can deactivate the Lewis acid catalyst.

  • Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid that activates the trifluoroacetic anhydride, making it a more potent electrophile.

  • Controlled Addition at Low Temperature: The reaction is exothermic, and controlled addition at 0 °C helps to prevent side reactions and ensures better selectivity.

  • Acidic Work-up: The acidic work-up is necessary to decompose the aluminum chloride-ketone complex and separate the catalyst from the product.

  • Washing Steps: The washing steps are crucial to remove any remaining acid, unreacted starting materials, and inorganic salts.

Applications in Research and Drug Development

This compound is a valuable building block in organic synthesis, particularly for the development of bioactive molecules and advanced materials.

Reagent in Organic Synthesis

This compound serves as a key reagent in the synthesis of 1,2,3-benzoxathiazine-based oxaziridine derivatives.[1] These derivatives are potent oxygen-atom transfer agents used for catalytic carbon-hydrogen hydroxylation and alkene epoxidation, which are important transformations in synthetic chemistry.[1]

Intermediate in Pharmaceutical Synthesis

The structural motifs present in this compound are of significant interest in medicinal chemistry.

  • Trifluoromethyl Group: The trifluoromethyl group is a well-known bioisostere for other chemical groups and can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. Its presence can significantly improve the pharmacokinetic properties of a molecule.

  • Chloro Group: The chloro group can participate in halogen bonding and other non-covalent interactions, which can be crucial for the binding of a drug molecule to its biological target. Chlorinated compounds are found in a wide range of approved drugs.[2]

  • Methoxy Group: The methoxy group can influence the conformation of the molecule and can be a site for metabolic modification, which can be tuned to optimize the drug's half-life.

While specific drugs directly derived from this compound are not widely documented, its structural features make it an attractive starting material for the synthesis of new chemical entities with potential therapeutic applications.

G cluster_features Structural Features cluster_properties Medicinal Chemistry Properties cluster_application Application Target_Molecule 5'-Chloro-2'-methoxy-2,2,2- trifluoroacetophenone CF3 Trifluoromethyl Group Target_Molecule->CF3 Cl Chloro Group Target_Molecule->Cl OMe Methoxy Group Target_Molecule->OMe Metabolic_Stability Enhanced Metabolic Stability CF3->Metabolic_Stability Lipophilicity Increased Lipophilicity CF3->Lipophilicity Binding_Affinity Improved Binding Affinity Cl->Binding_Affinity Pharmacokinetics Favorable Pharmacokinetics OMe->Pharmacokinetics Drug_Discovery Drug Discovery & Development Metabolic_Stability->Drug_Discovery Lipophilicity->Drug_Discovery Binding_Affinity->Drug_Discovery Pharmacokinetics->Drug_Discovery

Caption: Role of structural features in drug discovery applications.

Safety and Handling

Hazard Identification

Based on the safety data for related compounds, the potential hazards include:

  • Skin and Eye Irritation: May cause skin and eye irritation upon contact.[3][4]

  • Respiratory Irritation: Inhalation of vapors or mists may cause respiratory tract irritation.[4]

  • Harmful if Swallowed: Ingestion may be harmful.[3][4]

Recommended Handling Procedures
  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[4]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile).[4]

    • Eye Protection: Use safety glasses with side shields or goggles.[4]

    • Lab Coat: A standard laboratory coat should be worn.

  • Hygiene: Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in the laboratory.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

This compound is a specialized chemical with significant potential as a building block in organic synthesis, particularly for the development of novel pharmaceuticals and advanced materials. Its synthesis via Friedel-Crafts acylation is a robust and well-understood process. The unique combination of its functional groups provides a platform for creating molecules with desirable physicochemical and biological properties. Proper safety precautions are essential when handling this compound to minimize potential risks. As research in medicinal and materials chemistry continues to advance, the demand for such versatile and functionalized intermediates is expected to grow.

References

  • TCI Chemicals. (2024). SAFETY DATA SHEET: 3',5'-Dichloro-2,2,2-trifluoroacetophenone.
  • PubChem. 2,2,2-Trifluoroacetophenone. National Center for Biotechnology Information. PubChem Compound Database; CID=9905. Available from: [Link].

  • MDPI. (2023).
  • WIPO Patentscope. WO2022061917A1 - Synthesis method for 3',5'-dichloro-2,2,2-trifluoroacetophenone. Available from: [Link].

  • Fisher Scientific. (2012).
  • PubMed Central. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
  • Oakwood Chemical. (2011). MSDS MATERIAL SAFETY DATA SHEET: 3',5'-Dichloro-2,2,2-trifluoroacetophenone.
  • MDPI. (2023).
  • Google Patents. WO2021240331A1 - Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone.
  • Google Patents. Synthesis method of 3',5' -dichloro-2, 2-trifluoro acetophenone derivative.
  • Patsnap. Synthesis method of 3', 5'-dichloro-2, 2, 2-trifluoroacetophenone.
  • Fisher Scientific. (2024). SAFETY DATA SHEET: 2'-Chloro-5'-(trifluoromethyl)acetophenone.
  • PubMed Central. (2023).
  • PubMed. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
  • Fisher Scientific. (2025).

Sources

An In-Depth Technical Guide to 5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone: Synthesis, Properties, and Application in Advanced Oxidation Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone, a specialized chemical reagent. Its significance lies primarily in its role as a key precursor for a novel class of powerful oxidation catalysts. We will delve into its chemical and physical properties, present a robust synthetic methodology, and explore the mechanistic basis of its application in challenging C-H bond hydroxylation reactions, providing field-proven insights for professionals in organic synthesis and drug development.

Core Molecular Attributes and Physicochemical Properties

This compound, also known by its IUPAC name 1-(5-chloro-2-methoxyphenyl)-2,2,2-trifluoroethanone, is a halogenated and fluorinated aromatic ketone. The presence of the trifluoromethyl group significantly influences its electronic properties, rendering the carbonyl carbon highly electrophilic. This feature is central to its utility in chemical synthesis.

The fundamental molecular and physical characteristics are summarized below.

PropertyValueSource(s)
Molecular Formula C₉H₆ClF₃O₂[1]
Molecular Weight 238.59 g/mol [1]
CAS Number 886371-34-2[1]
Appearance Yellow Oil[1]
Boiling Point 260.1 ± 40.0 °C (Predicted)[1]
Density 1.376 ± 0.06 g/cm³ (Predicted)[1]
Solubility Soluble in Dichloromethane (DCM), Ethyl Acetate, Methanol[1]

Synthesis Protocol: A Mechanistic Approach

The synthesis of this compound is not widely documented in standard chemical literature, as it is primarily a specialized intermediate. However, a robust and logical synthetic route can be designed based on well-established organometallic reactions, particularly the acylation of a Grignard reagent. This approach is analogous to methods used for similar dichloro-trifluoroacetophenone derivatives.[2]

The proposed synthesis begins with the commercially available starting material, 4-chloro-1-iodo-2-methoxybenzene.

Experimental Methodology

Step 1: Formation of the Grignard Reagent

The initial and critical step is the formation of a Grignard reagent from 4-chloro-1-iodo-2-methoxybenzene. The choice of the iodo-substituted precursor is deliberate; the carbon-iodine bond is significantly weaker and more reactive towards magnesium than the carbon-chlorine bond, ensuring selective formation of the Grignard reagent at the desired position.

  • Reaction Setup: A three-necked, flame-dried round-bottom flask is equipped with a magnetic stirrer, a reflux condenser under a nitrogen or argon atmosphere, and a dropping funnel.

  • Reagents: Magnesium turnings are added to the flask. Anhydrous tetrahydrofuran (THF) is introduced as the solvent. A small crystal of iodine is often added as an initiator to activate the magnesium surface.

  • Procedure: A solution of 4-chloro-1-iodo-2-methoxybenzene in anhydrous THF is added dropwise from the dropping funnel to the stirred suspension of magnesium. The reaction is typically initiated with gentle heating. Once initiated, the exothermic reaction is maintained at a gentle reflux until all the magnesium has been consumed.

  • Causality: The inert atmosphere is crucial to prevent the highly reactive Grignard reagent from quenching with atmospheric oxygen or moisture. Anhydrous THF is essential for the same reason and for its ability to solvate and stabilize the Grignard reagent.

Step 2: Acylation with a Trifluoroacetylating Agent

The newly formed Grignard reagent is then reacted with a suitable electrophilic source of the trifluoroacetyl group, such as ethyl trifluoroacetate.

  • Reaction Setup: The flask containing the Grignard reagent is cooled in a dry ice/acetone bath to approximately -78 °C.

  • Reagents: Ethyl trifluoroacetate is dissolved in anhydrous THF.

  • Procedure: The solution of ethyl trifluoroacetate is added dropwise to the cold, stirred Grignard reagent solution. The reaction mixture is maintained at this low temperature for several hours before being allowed to warm slowly to room temperature.

  • Causality: The low temperature (-78 °C) is critical to control the reactivity of the Grignard reagent and prevent side reactions, such as multiple additions to the ester. Ethyl trifluoroacetate serves as an efficient trifluoroacetylating agent.

Step 3: Work-up and Purification

  • Procedure: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is extracted several times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product, a yellow oil, is then purified by column chromatography on silica gel to yield the final product, this compound.

  • Causality: The acidic quench with ammonium chloride protonates the intermediate alkoxide and neutralizes any remaining Grignard reagent. The subsequent extraction and drying steps isolate the organic product from the aqueous and inorganic byproducts.

G cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Acylation cluster_2 Step 3: Work-up & Purification A 4-Chloro-1-iodo-2-methoxybenzene C (5-Chloro-2-methoxyphenyl)magnesium iodide A->C  + B Mg, I₂ (cat.), Anhydrous THF C_ref (from Step 1) D Ethyl Trifluoroacetate in THF E Intermediate Alkoxide E_ref (from Step 2) C_ref->E  + (at -78°C) F 1. Sat. aq. NH₄Cl 2. EtOAc Extraction 3. Drying & Concentration G Purified 5'-Chloro-2'-methoxy- 2,2,2-trifluoroacetophenone F->G E_ref->F

Plausible synthetic workflow for the target compound.

Application in Advanced Oxidation Catalysis

The primary and most significant application of this compound is its role as a precursor in the synthesis of highly potent oxygen-atom transfer agents. Specifically, it is used to construct a class of 1,2,3-benzoxathiazine-based oxaziridines.[1] These catalysts, developed by the research group of J. Du Bois, are exceptionally effective for the hydroxylation of unactivated C-H bonds.[3]

From Ketone to Catalyst: The Transformation

The ketone serves as the foundational building block for the heterocyclic catalyst. The transformation involves a multi-step sequence to construct the final benzoxathiazine oxaziridine structure. The high electrophilicity of the trifluoroacetyl group in the starting ketone is a key driver for these transformations.

Mechanism of Action: C-H Hydroxylation

The resulting oxaziridine catalysts are powerful electrophilic oxygen sources.[3] They enable the oxidation of saturated hydrocarbons, showing a strong bias towards tertiary (3°) C-H bonds.[3] This level of selectivity is highly valuable in complex molecule synthesis, where precise, late-stage functionalization is often a major challenge. The catalytic cycle is made possible by using a terminal oxidant, such as hydrogen peroxide, in conjunction with co-catalysts.[3]

G cluster_catalysis Catalytic C-H Hydroxylation Cycle Ketone 5'-Chloro-2'-methoxy- 2,2,2-trifluoroacetophenone MultiStep Multi-step Synthesis Ketone->MultiStep Oxaziridine 1,2,3-Benzoxathiazine-based Oxaziridine Catalyst MultiStep->Oxaziridine Alkane Substrate (R₃C-H) Oxaziridine->Alkane Reacts with Alcohol Product (R₃C-OH) Alkane->Alcohol [O] transfer Oxidant Terminal Oxidant (e.g., H₂O₂) Oxidant->Oxaziridine Regenerates Catalyst

Role of the title compound in catalytic C-H oxidation.

This catalytic system represents a significant advance in synthetic methodology, providing a tool for selective C-H oxidation where traditional methods may fail or require harsh conditions.

Spectroscopic and Safety Profile

  • ¹H NMR: Signals corresponding to the aromatic protons would be observed, with coupling patterns dictated by their positions relative to the chloro and methoxy groups. A singlet for the methoxy group protons would be expected around 3.9 ppm.

  • ¹³C NMR: Resonances for the aromatic carbons, the methoxy carbon, and the two carbons of the trifluoroacetyl group would be present. The carbonyl carbon would appear significantly downfield, and the trifluoromethyl carbon would show a characteristic quartet due to coupling with the fluorine atoms.

  • ¹⁹F NMR: A singlet would be expected for the three equivalent fluorine atoms of the CF₃ group.

  • IR Spectroscopy: A strong absorption band characteristic of a conjugated ketone carbonyl (C=O) stretch would be prominent, typically in the range of 1680-1700 cm⁻¹. Strong bands corresponding to C-F stretching would also be expected.

  • Mass Spectrometry: The molecular ion peak would be observed, along with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak approximately one-third the intensity of the M peak). Fragmentation would likely involve the loss of the CF₃ group.

Safety and Handling: No specific Material Safety Data Sheet (MSDS) is widely available for this compound. However, based on the structure and data for analogous compounds like 1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone, the following precautions are strongly advised:

  • Hazards: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye damage.[4]

  • Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Researchers should always consult a specific, supplier-provided MSDS before handling and perform a thorough risk assessment.

Conclusion

This compound is more than a simple aromatic ketone; it is a highly specialized and enabling reagent for advanced catalytic oxidation. Its value is intrinsically linked to the powerful benzoxathiazine-based oxaziridine catalysts it helps to create. For researchers in drug discovery and complex molecule synthesis, understanding the synthesis and application of this compound provides access to cutting-edge methods for selective C-H functionalization, a key strategy for streamlining synthetic routes and enabling the late-stage modification of complex molecular architectures.

References

  • Patsnap. Synthesis method of 3',5'-dichloro-2,2,2-trifluoroacetophenone. Eureka. Available at: [Link]

  • Google Patents. Synthesis method of 3',5' -dichloro-2, 2-trifluoro acetophenone derivative.
  • PubChem. 1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone. National Center for Biotechnology Information. Available at: [Link]

  • Brodsky, B. H., & Du Bois, J. (2005). Oxaziridine-mediated catalytic hydroxylation of unactivated 3 degrees C-H bonds using hydrogen peroxide. Journal of the American Chemical Society, 127(44), 15391–15393. Available at: [Link]

Sources

5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone

Introduction: A Trifunctional Building Block for Advanced Synthesis

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine continues to be a cornerstone of molecular design. The trifluoromethyl (CF₃) group, in particular, offers a unique combination of electronic and steric properties that can profoundly enhance the pharmacological and material characteristics of a parent molecule. This compound (CAS No. 886371-34-2) emerges as a highly specialized and valuable intermediate, embodying the synergistic effects of three critical functional moieties: a highly electrophilic trifluoromethyl ketone, a metabolically influential chloro group, and an electronically modulating methoxy group.

The trifluoromethyl ketone (TFMK) core renders the carbonyl carbon exceptionally susceptible to nucleophilic attack, a property that medicinal chemists leverage to design potent enzyme inhibitors and novel therapeutic agents.[1][2] The C-F bonds enhance metabolic stability by resisting oxidative degradation by cytochrome P450 enzymes, often leading to improved bioavailability and longer in-vivo half-lives.[1] The presence of the chloro and methoxy substituents on the phenyl ring provides additional levers for fine-tuning molecular properties. Chlorine atoms can significantly enhance binding potency and modulate pharmacokinetics, an observation so common it is sometimes referred to as the "magic chloro" effect.[3][4] The ortho-methoxy group influences the conformation and electronic nature of the aromatic system, providing further opportunities for targeted molecular design.[5]

This guide provides an in-depth examination of the chemical properties, synthesis, reactivity, and safe handling of this compound, offering researchers and drug development professionals the foundational knowledge required to effectively utilize this powerful synthetic building block.

Physicochemical and Spectroscopic Properties

The unique arrangement of functional groups in this compound dictates its physical characteristics and spectroscopic signature.

PropertyValueSource
CAS Number 886371-34-2[6][7]
Molecular Formula C₉H₆ClF₃O₂[6][7][8]
Molecular Weight 238.59 g/mol [6][7][8]
MDL Number MFCD02260847[6][7]
Synonyms 1-(5-Chloro-2-methoxyphenyl)-2,2,2-trifluoroethanone[6]
Spectroscopic Characterization: A Predictive Analysis

While experimental spectra are often proprietary, the structure of this molecule allows for a highly accurate prediction of its spectroscopic data. This analysis is fundamental for reaction monitoring and quality control.

Technique Predicted Observations
¹H NMR ~3.9 ppm (s, 3H): Singlet for the methoxy (-OCH₃) protons. ~7.1-7.6 ppm (m, 3H): Complex multiplet for the three aromatic protons. The proton ortho to the carbonyl will be the most downfield, split by its meta- and para-coupled neighbors.
¹³C NMR ~180 ppm (q, J ≈ 35 Hz): Carbonyl carbon, deshielded and split into a quartet by the three fluorine atoms. ~117 ppm (q, J ≈ 290 Hz): Trifluoromethyl carbon, exhibiting a characteristic large coupling constant. ~155-160 ppm: Aromatic carbon bearing the methoxy group. ~110-135 ppm: Remaining aromatic carbons. ~56 ppm: Methoxy carbon.
¹⁹F NMR ~ -72 ppm (s): A single peak for the three equivalent fluorine atoms of the CF₃ group (relative to CFCl₃).
IR (Infrared) ~1720-1740 cm⁻¹: Strong C=O stretch, shifted to higher frequency due to the electron-withdrawing CF₃ group. ~1100-1300 cm⁻¹: Strong C-F stretching bands. ~1250 cm⁻¹: C-O stretch of the aryl ether. ~1600, 1480 cm⁻¹: Aromatic C=C stretching.
Mass Spec (EI) m/z 238/240: Molecular ion peaks (M⁺, M+2) in an approximate 3:1 ratio, characteristic of a single chlorine atom. m/z 169/171: Fragment from loss of CF₃. m/z 141/143: Fragment from loss of CF₃ and CO.

Synthesis and Purification

The most reliable and scalable approach to synthesizing aryl trifluoromethyl ketones involves the acylation of an organometallic intermediate. The following workflow outlines a robust procedure starting from a commercially available aryl bromide.

Proposed Synthetic Workflow

G A 1-Bromo-4-chloro-2-methoxybenzene B Grignard Reagent Formation A->B Step 1 D 5-Chloro-2-methoxyphenylmagnesium bromide B->D C Mg turnings, THF, I₂ (cat.) C->B E Trifluoroacetylation D->E Step 2 G Crude Product E->G F Ethyl trifluoroacetate (EtO-COCF₃) F->E H Aqueous Workup & Purification G->H Step 3 J This compound H->J I NH₄Cl (aq.), Column Chromatography I->H

Caption: Proposed synthesis of the target ketone via Grignard reaction.

Detailed Experimental Protocol

Objective: To synthesize this compound with high purity.

Materials:

  • 1-Bromo-4-chloro-2-methoxybenzene

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl trifluoroacetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl acetate solvent system

Protocol:

  • Grignard Reagent Formation (Self-Validating Step):

    • To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add magnesium turnings (1.2 equivalents).

    • Add a single crystal of iodine. The purpose of the iodine is twofold: it chemically activates the magnesium surface and serves as a visual indicator of reaction initiation (the purple color will fade).

    • Add anhydrous THF via syringe.

    • In a separate flask, dissolve 1-Bromo-4-chloro-2-methoxybenzene (1.0 equivalent) in anhydrous THF.

    • Add a small portion (~10%) of the aryl bromide solution to the magnesium suspension and warm gently with a heat gun until the iodine color disappears and bubbling is observed. This initiation is the self-validating checkpoint; if it fails, the magnesium requires further activation.

    • Slowly add the remaining aryl bromide solution via an addition funnel, maintaining a gentle reflux. After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure full conversion.

  • Trifluoroacetylation:

    • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

    • Slowly add ethyl trifluoroacetate (1.5 equivalents) dropwise, ensuring the internal temperature does not exceed 10 °C. This exothermic reaction must be controlled to prevent side reactions.

    • After addition, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. Monitor reaction completion by TLC or GC-MS.

  • Workup and Purification:

    • Cool the reaction mixture back to 0 °C.

    • Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl. This step hydrolyzes the intermediate magnesium alkoxide and neutralizes any remaining Grignard reagent.

    • Transfer the mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude oil via flash column chromatography on silica gel, typically using a hexanes/ethyl acetate gradient, to afford the final product as a pure oil or low-melting solid.

Chemical Reactivity and Synthetic Utility

The synthetic power of this reagent stems directly from the strong electron-withdrawing nature of the trifluoromethyl group, which dramatically enhances the electrophilicity of the carbonyl carbon.

The Trifluoromethyl Effect on Reactivity

Caption: Inductive effect of the CF₃ group on the carbonyl.

This heightened electrophilicity makes TFMKs far more reactive towards nucleophiles than their non-fluorinated counterparts.[9] In aqueous or alcoholic solutions, they can readily form stable hydrate or hemiacetal adducts, a property crucial for their mechanism as enzyme inhibitors, where they mimic the tetrahedral transition state of peptide hydrolysis.[10]

Key Synthetic Applications
  • Precursor for Oxygen-Atom Transfer Agents: A primary documented use of 1-(5-Chloro-2-methoxyphenyl)-2,2,2-trifluoroethanone is as a key reagent in the synthesis of advanced 1,2,3-benzoxathiazine-based oxaziridine derivatives.[6] These derivatives are highly potent and selective agents for catalytic oxygen-atom transfer reactions, enabling challenging synthetic transformations such as C-H hydroxylation and alkene epoxidation under mild conditions.[6]

  • Building Block for Bioactive Molecules: Given the established roles of TFMKs in drug discovery, this compound is an ideal starting point for synthesizing novel therapeutic candidates.[1][2][11] Its structure can be elaborated through several pathways:

    • Asymmetric Reduction: The ketone can be stereoselectively reduced to form a chiral alcohol, a valuable synthon for creating complex molecules with defined stereochemistry.[12]

    • Condensation Reactions: It can undergo reactions like the Wittig or Horner-Wadsworth-Emmons olefination to introduce carbon-carbon double bonds.[2]

    • Inhibitor Design: The ketone can be incorporated into larger molecules designed to target the active sites of enzymes, particularly serine and cysteine proteases, where it can form a stable covalent bond with a key nucleophilic residue.[13]

Safety, Handling, and Storage

While a specific safety data sheet (SDS) for this compound is not widely published, a conservative safety approach should be adopted based on the hazards of structurally related compounds like chloroacetophenones and other trifluoromethyl ketones.[14][15][16]

Hazard ClassPrecautionary StatementGHS Code (Anticipated)
Skin Irritation Causes skin irritation. Wash thoroughly after handling. Wear protective gloves.H315
Eye Irritation Causes serious eye irritation. Wear eye/face protection.H319
Respiratory Irritation May cause respiratory irritation. Use only outdoors or in a well-ventilated area.H335

Handling:

  • Always handle this compound within a certified chemical fume hood.[14]

  • Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, chemical safety goggles, and a lab coat.[12]

  • Avoid inhalation of vapors or direct contact with skin and eyes.

  • Minimize dust or aerosol generation.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[15]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.

References

  • Advancing Pharmaceutical Synthesis: The Significance of Trifluoromethylated Ketones. (n.d.). Ningbo Inno Pharmchem Co., Ltd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrjURc2nPcM6seNAPe-LJUNnA7xKIC0yUSlFmiewz_14EuJaXkLTNwwbbuFPnsAfBu8m5xxwPHYttzNEi9rCYrghOM4cA_1xiPLhxmKoAO3b8heAkr-rZ0nZ-6IgXc1UuVYG51qKrAE9rVSaOn8lSyOJ9gqqwFDGsQ93U6LfbGm1ntvUh-sBYxTzqTazWrfhTFmJjlDTysjIrihNouRucfy5VsNIxonay0v5BC1e2p]
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Sources

Spectroscopic data for 5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Predicted Spectroscopic Profile of 5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone

Introduction

This compound (CAS No. 886371-34-2) is a halogenated and fluorinated ketone derivative with significant applications as a reagent and building block in organic synthesis.[1][2] Its utility is particularly noted in the synthesis of complex heterocyclic compounds used as potent agents in medicinal and materials chemistry.[1] With a molecular formula of C₉H₆ClF₃O₂ and a molecular weight of 238.59 g/mol , a thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural verification.[1]

This guide, prepared from the perspective of a Senior Application Scientist, provides a detailed, predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretations are grounded in fundamental spectroscopic principles and comparative data from structurally related analogs.

cluster_mol_label Proton Assignments mol H-6'ClH-4'H-3'OCH₃COCF₃ H6 H-6' H4 H-4' H6->H4 J ≈ 2.5 Hz (meta) H3 H-3' H4->H3 J ≈ 8.8 Hz (ortho) OCH3 OCH₃

Caption: Key proton environments and coupling relationships.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
Methoxy (-OCH₃)3.9 - 4.0Singlet (s)N/A3HTypical range for an aryl methoxy group. Not coupled to other protons.
H-3'7.0 - 7.1Doublet (d)~8.81HOrtho-coupled to H-4'. Shielded by the adjacent electron-donating -OCH₃ group.
H-4'7.4 - 7.5Doublet of doublets (dd)~8.8, ~2.51HOrtho-coupled to H-3' and meta-coupled to H-6'.
H-6'7.6 - 7.7Doublet (d)~2.51HMeta-coupled to H-4'. Deshielded due to its ortho position relative to the -COCF₃ group.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic environment. The trifluoromethyl group (-CF₃) introduces characteristic splitting patterns due to carbon-fluorine coupling (¹JCF, ²JCF, etc.).

C_CF3 CF₃ Carbon (δ ≈ 117 ppm) C_CO Carbonyl Carbon (δ ≈ 180 ppm) C_CF3->C_CO ²JCF coupling (quartet) Aromatic_C Aromatic Carbons (δ ≈ 112-158 ppm) C_CO->Aromatic_C Attached to Ring C_OCH3 Methoxy Carbon (δ ≈ 56 ppm) Aromatic_C->C_OCH3 OCH₃ Substituted

Caption: Conceptual map of ¹³C NMR chemical shift regions.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Expected Multiplicity (due to ¹⁹F coupling)Rationale
-OCH₃56 - 57Singlet (s)Typical value for an aryl methoxy carbon.
C-3'112 - 114Singlet (s)Shielded by the ortho -OCH₃ group.
C-6'118 - 120Singlet (s)Influenced by the ortho -COCF₃ group.
-CF₃~117Quartet (q, ¹JCF ≈ 290 Hz)Strong one-bond coupling to three fluorine atoms results in a characteristic quartet.
C-5'125 - 127Singlet (s)Carbon bearing the chlorine atom.
C-1'129 - 131Singlet (s)Quaternary carbon attached to the trifluoroacetyl group.
C-4'134 - 136Singlet (s)Deshielded by the para -COCF₃ group.
C-2'157 - 159Singlet (s)Quaternary carbon bearing the methoxy group, significantly deshielded.
C=O~180Quartet (q, ²JCF ≈ 35 Hz)The carbonyl carbon is deshielded and exhibits a two-bond coupling to the -CF₃ group.

Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The spectrum of this compound is expected to be dominated by strong absorptions from the carbonyl and trifluoromethyl groups.

cluster_stretch Stretching Vibrations cluster_fingerprint Fingerprint Region Ar_CH Aromatic C-H (~3100-3000 cm⁻¹) CO Ketone C=O (~1715-1730 cm⁻¹) CC Aromatic C=C (~1600, 1480 cm⁻¹) CF C-F Stretch (Strong, ~1300-1100 cm⁻¹) CO_ether Aryl-O Stretch (~1250 cm⁻¹) CCl C-Cl Stretch (~800-600 cm⁻¹) Parent [M]⁺˙ m/z 238/240 Frag1 [M - CF₃]⁺ m/z 169/171 Parent->Frag1 Loss of •CF₃ Frag2 [CF₃CO]⁺ m/z 97 Parent->Frag2 α-cleavage Frag3 [Aryl]⁺ m/z 141/143 Frag1->Frag3 Loss of CO

Caption: Predicted primary fragmentation pathway for the molecular ion.

Table 4: Predicted Key Mass Fragments

m/zProposed Fragment IonFormulaNotes
238 / 240[M]⁺˙ (Molecular Ion)[C₉H₆ClF₃O₂]⁺˙The two peaks in a ~3:1 ratio are characteristic of a single chlorine atom.
169 / 171[M - CF₃]⁺[C₈H₆ClO₂]⁺Result of the loss of a trifluoromethyl radical. This is a very common and stable acylium ion.
141 / 143[C₇H₆ClO]⁺[C₇H₆ClO]⁺Formed by the subsequent loss of carbon monoxide (CO) from the m/z 169/171 fragment.
97[CF₃CO]⁺[C₂F₃O]⁺Result of alpha-cleavage with charge retention on the trifluoroacetyl fragment.

Conclusion

The predicted spectroscopic data presented in this guide provides a comprehensive analytical profile for this compound. The ¹H and ¹³C NMR spectra are defined by the distinct substitution pattern on the aromatic ring and the strong influence of the trifluoroacetyl group. The IR spectrum is expected to show prominent peaks corresponding to the ketone and trifluoromethyl functionalities. Finally, the mass spectrum should display a clear molecular ion with a characteristic isotopic pattern for chlorine and predictable fragmentation pathways. This guide serves as a valuable resource for researchers in the positive identification and quality assessment of this important synthetic intermediate.

References

  • Yanbu Journal of Engineering and Science. Investigation of the Molecular Structures, Electronic Properties and Vibrational Spectrum of Trifluoroacetophenone Using Density. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information for an article in Organic & Biomolecular Chemistry. Available at: [Link]

  • NIST WebBook. 2,3,6-Trifluoroacetophenone. Available at: [Link]

  • PubChem, National Center for Biotechnology Information. 2,2,2-Trifluoroacetophenone. Available at: [Link]

  • Crash Course. IR Spectroscopy and Mass Spectrometry: Crash Course Organic Chemistry #5. Available at: [Link]

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A Senior Application Scientist's Guide to the Safe Handling of 5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the safe handling, storage, and disposal of 5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone. As a halogenated trifluoromethyl ketone, this compound is a valuable intermediate in pharmaceutical and agrochemical synthesis, but its unique chemical properties demand rigorous safety protocols. This guide moves beyond basic safety data sheets to explain the causality behind handling procedures, ensuring a self-validating system of safety for laboratory professionals.

Section 1: Compound Profile and Hazard Identification

This compound belongs to the class of halogenated aromatic ketones. The trifluoromethyl group significantly influences its reactivity and electronic properties, while the chlorinated phenyl ring dictates its toxicological profile as a halogenated organic compound.[1] While specific toxicological data for this exact molecule is not extensively published, the safety profile can be reliably inferred from structurally related compounds, such as dichlorotrifluoroacetophenone and other halogenated solvents.[2][3]

The primary hazards are associated with its irritant properties and the potential for harmful effects upon inhalation, ingestion, or skin absorption.[4]

Globally Harmonized System (GHS) Classification (Inferred)

Based on analogous compounds, the following GHS classifications are anticipated.[5][6] Users must always consult the supplier-specific Safety Data Sheet (SDS) for definitive classifications.

  • Skin Irritation: Category 2 (Causes skin irritation)[5]

  • Eye Irritation: Category 2A (Causes serious eye irritation)[5]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)

Table 1: Physicochemical and Hazard Data

Property Value / Information Source(s)
Chemical Name This compound -
Molecular Formula C₉H₆ClF₃O -
GHS Pictograms Irritant (Exclamation Mark) [5]
Signal Word Warning [5]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. [5][6]
Incompatibilities Strong oxidizing agents. [2]

| Hazardous Decomposition | Under fire conditions, may evolve carbon monoxide, carbon dioxide, hydrogen chloride, and hydrogen fluoride. |[2] |

Section 2: The Hierarchy of Controls: A Risk-Based Approach

Effective safety management relies on a multi-layered approach known as the "Hierarchy of Controls." This framework prioritizes the most effective and reliable control measures. Relying solely on Personal Protective Equipment (PPE) is the last line of defense and indicates a failure to adequately mitigate risk at higher levels.

HierarchyOfControls cluster_0 Hierarchy of Controls for Chemical Safety Elimination Elimination (Most Effective) Substitution Substitution (Use a less hazardous chemical) Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Least Effective) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safety measures.

For this compound, elimination or substitution is often not feasible due to its specific role in synthesis.[1] Therefore, Engineering Controls are the most critical element for ensuring safety.

Causality: The trifluoroacetophenone structure suggests volatility, and as a halogenated organic compound, its vapors can be harmful.[7] A properly functioning chemical fume hood is mandatory for all manipulations to prevent the inhalation of vapors.[8]

Section 3: Standard Operating Procedures for Safe Handling

Adherence to detailed, validated protocols is essential for minimizing exposure and ensuring reproducible, safe outcomes.

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the compound's irritant nature and potential for skin absorption.

  • Eye Protection: Chemical safety goggles are mandatory.[9] If there is a significant splash risk, a face shield should be worn in addition to goggles.[5]

  • Hand Protection: Chemical-resistant nitrile gloves are required.[8] Always inspect gloves for tears or punctures before use. Contaminated gloves must be removed using the proper technique to avoid skin contact and disposed of immediately.[10]

  • Body Protection: A full-length laboratory coat must be worn and kept fastened to protect skin and clothing.[8]

  • Footwear: Closed-toe shoes are required at all times in the laboratory.[8]

Experimental Workflow: Weighing and Solution Preparation

This protocol is designed as a self-validating system to minimize exposure during routine procedures.

Step 1: Preparation (Administrative Control)

  • Review the Safety Data Sheet (SDS) for this compound and any solvents to be used.

  • Ensure the chemical fume hood is certified and functioning correctly.

  • Verify that an eyewash station and safety shower are accessible and unobstructed.[2]

Step 2: Engineering Control Implementation

  • Perform all manipulations, including weighing and solution preparation, inside a chemical fume hood.[3]

Step 3: Aliquoting the Solid

  • Don the required PPE as outlined in Section 3.1.

  • Place a tared weigh boat on an analytical balance inside the fume hood.

  • Carefully transfer the required amount of the compound to the weigh boat. Avoid generating dust.

  • Close the primary container tightly immediately after dispensing.

Step 4: Dissolution

  • Place the weigh boat containing the compound into the receiving flask.

  • Using a clean funnel, add the desired solvent to the flask, rinsing the weigh boat to ensure a quantitative transfer.

  • Seal the flask. If agitation is required, use a magnetic stir bar or a sealed shaker.

Step 5: Decontamination and Waste Disposal

  • All disposable materials that have come into contact with the chemical (e.g., weigh boats, contaminated wipes) must be placed in a designated, sealed "Halogenated Organic Waste" container.[8]

  • Wipe down the work surface within the fume hood with an appropriate solvent.

  • Remove gloves and wash hands thoroughly with soap and water.[3]

Section 4: Emergency Procedures

Rapid and correct response to an exposure or spill is critical.

EmergencyResponse cluster_routes Exposure Route cluster_actions Immediate Action Start Exposure Event Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Inhalation Inhalation Start->Inhalation WashSkin Remove contaminated clothing. Wash with soap & water for 15 min. Skin->WashSkin FlushEyes Flush with eyewash for 15 min. Remove contact lenses. Eye->FlushEyes FreshAir Move to fresh air. If breathing is difficult, give oxygen. Inhalation->FreshAir End Seek Immediate Medical Attention WashSkin->End FlushEyes->End FreshAir->End

Caption: Emergency response workflow for personal exposure.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][4]

  • Spill Management: For small spills, absorb with an inert material (e.g., vermiculite, sand) and place into a sealed container for disposal as halogenated waste.[6] Ensure adequate ventilation. For large spills, evacuate the area and contact institutional emergency services.

Section 5: Storage and Disposal

Proper storage and disposal are crucial for long-term safety and environmental protection.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5] Keep away from incompatible materials such as strong oxidizing agents.[3] The storage area should be clearly labeled.

  • Disposal: All waste containing this compound must be disposed of as "Halogenated Organic Waste" according to institutional and local regulations.[8] Never dispose of halogenated organic substances down the drain.[8]

References

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A Comprehensive Technical Guide to the Safe Handling and Application of 5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling, properties, and application of 5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone. As a valuable synthetic intermediate, a thorough understanding of its material safety profile is paramount to ensuring laboratory safety and experimental success. This guide moves beyond a standard safety data sheet (SDS) to provide context, rationale, and procedural workflows grounded in established chemical safety principles.

Section 1: Core Chemical Identity and Physicochemical Profile

This compound is a halogenated and fluorinated aromatic ketone.[1] Its structure incorporates functional groups—a trifluoromethyl ketone, a chloro group, and a methoxy group—that are of significant interest in medicinal chemistry for their ability to modulate a molecule's steric, electronic, and pharmacokinetic properties.[2][3][4]

Table 1: Chemical Identifiers

IdentifierValueSource
Chemical Name 1-(5-Chloro-2-methoxyphenyl)-2,2,2-trifluoroethanone[5]
CAS Number 886371-34-2[1][5][6]
Molecular Formula C₉H₆ClF₃O₂[1][5][6]
Molecular Weight 238.59 g/mol [1][5]

Table 2: Physicochemical Properties (Inferred from Analogous Compounds)

Disclaimer: Specific, experimentally verified data for this compound is limited. The following data is compiled from structurally related compounds to provide an estimated profile for risk assessment purposes.

PropertyEstimated ValueAnalogous Compound Source
Appearance Likely a beige or white-to-yellow powder/solid or liquid.4'-Chloro-2,2,2-trifluoroacetophenone appears as a white powder or lump.[7]
Melting Point 52 - 56 °CBased on 3',5'-Dichloro-2,2,2-trifluoroacetophenone.[8]
Boiling Point ~180 - 245 °C4'-Chloro-2,2,2-trifluoroacetophenone: 180-183 °C[7]; 3',5'-Dichloro-2,2,2-trifluoroacetophenone: 244-245 °C.[8]
Solubility Insoluble in water; soluble in organic solvents.General property of similar organic compounds.

Section 2: Hazard Identification and GHS Classification (Projected)

GHS_Hazard_Profile cluster_0 Projected GHS Classification cluster_1 Hazard & Precautionary Statements pictogram GHS07 | {Exclamation Mark} signal Signal Word: Warning h_statements Hazard Statements H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation signal->h_statements p_statements Precautionary Statements P264: Wash skin thoroughly after handling P280: Wear protective gloves/eye protection P302+P352: IF ON SKIN: Wash with plenty of soap and water P305+P351+P338: IF IN EYES: Rinse cautiously with water...

Caption: Projected GHS Hazard Communication for the compound.

Section 3: Proactive Safety Protocols: Handling, Storage, and Exposure Control

A proactive approach to safety is essential when working with novel or specialized reagents. The following protocols are designed to minimize risk at every stage of the experimental workflow.

3.1 Engineering Controls: The Primary Barrier

The most effective way to prevent exposure is to handle the chemical within a controlled environment.

  • Chemical Fume Hood: All weighing, transferring, and reaction setup involving this compound must be performed inside a certified chemical fume hood. This is critical to prevent inhalation of any potential vapors or fine particulates, as analogous compounds may cause respiratory irritation.[9][10]

  • Ventilation: Ensure the laboratory is well-ventilated to maintain air quality and handle any fugitive emissions.

  • Safety Stations: An operational eyewash station and safety shower must be readily accessible.[10][11]

3.2 Personal Protective Equipment (PPE): The Last Line of Defense

PPE is not a substitute for robust engineering controls but is essential for protecting against direct contact.

  • Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn over goggles when there is a risk of splashing. This is mandated by the projected classification as a serious eye irritant.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile rubber. Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if contamination is suspected.

  • Skin and Body Protection: A full-length laboratory coat must be worn and buttoned. For larger quantities or procedures with a higher risk of spillage, a chemical-resistant apron is recommended.

3.3 Chemical Storage and Management

Proper storage is crucial for maintaining the chemical's integrity and preventing accidental release.

  • Container: Keep the container tightly closed to prevent exposure to moisture and air.[8]

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10]

  • Labeling: Ensure the container is clearly labeled with the full chemical name and primary hazard warnings.

Lab_Safety_Workflow start Begin Work prep 1. Review SDS & SOPs start->prep don_ppe 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep->don_ppe fume_hood 3. Work Exclusively in Certified Fume Hood don_ppe->fume_hood handle 4. Handle with Care (Avoid Inhalation & Contact) fume_hood->handle waste 5. Segregate & Label Chemical Waste handle->waste cleanup 6. Clean Work Area & Doff PPE waste->cleanup wash 7. Wash Hands Thoroughly cleanup->wash end Work Complete wash->end

Caption: Standard laboratory workflow for safe chemical handling.

Section 4: Emergency Response and First-Aid Measures

In the event of an accidental exposure or spill, a swift and correct response is critical.

Table 3: First-Aid Procedures

Exposure RouteActionRationale and Source
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.To dilute and remove the irritant. The projected H319 (Causes serious eye irritation) necessitates a thorough and prolonged rinse.[11]
Skin Contact Remove contaminated clothing. Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.To remove the chemical irritant from the skin surface. The projected H315 (Causes skin irritation) indicates this is a primary route of concern.
Inhalation Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult or symptoms persist, seek medical attention.To remove the individual from the source of exposure and provide fresh oxygen.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.Vomiting can cause aspiration of the chemical into the lungs, leading to further damage.[10][11]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use dry powder, foam, water spray, or carbon dioxide (CO₂).[10]

  • Hazardous Decomposition Products: In a fire, toxic and corrosive fumes may be emitted, including carbon monoxide, carbon dioxide, hydrogen chloride, and hydrogen fluoride.[10] Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective clothing.

Section 5: Application in a Research Context

Understanding the safety profile of this compound is directly linked to its utility as a research chemical. It serves as a key building block in organic synthesis. For example, it is used as a reagent in the synthesis of 1,2,3-benzoxathiazine-based oxaziridine derivatives, which are potent agents for catalytic reactions like C-H hydroxylation and alkene epoxidation.[5] Its use as an intermediate in developing pharmaceuticals and agrochemicals underscores its importance in drug discovery and materials science.[12]

A representative synthetic approach to a related compound, 3',5'-dichloro-2,2,2-trifluoroacetophenone, involves the reaction of a Grignard or organolithium reagent derived from a di-substituted bromobenzene with a trifluoroacetylating agent.[13][14][15] This highlights the types of reactive chemistry where this class of compounds is employed.

Synthesis_Workflow start_material Substituted Bromobenzene reagent_prep Grignard or Organolithium Reagent Formation (e.g., with Mg or t-BuLi) @ Low Temp (-78°C) start_material->reagent_prep intermediate Aryl-Magnesium/ Lithium Intermediate reagent_prep->intermediate acylation Nucleophilic Acylation with Trifluoroacetyl Source (e.g., Trifluoroacetic Anhydride) intermediate->acylation product_crude Crude Product Mixture acylation->product_crude workup Aqueous Workup (e.g., NH4Cl quench) product_crude->workup purification Purification (Distillation or Chromatography) workup->purification final_product Final Acetophenone Product purification->final_product

Caption: Conceptual workflow for the synthesis of trifluoroacetophenones.

The rationale for the stringent, low-temperature conditions often cited in these syntheses is to control the high reactivity of the organometallic intermediates, preventing side reactions and maximizing the yield of the desired ketone product.[13][15] Researchers handling such reactions must be adept at managing air- and moisture-sensitive reagents in addition to the hazards of the acetophenone product itself.

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The Emergence of a Key Fluorinated Building Block: A Technical Guide to 5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone, a fluorinated ketone of significant interest in modern synthetic chemistry. While a singular "discovery" event for this compound is not prominently documented, its emergence is intrinsically linked to the broader recognition of trifluoromethyl ketones as powerful synthons in medicinal and agricultural chemistry. This document details the probable synthetic routes, analyzes its physicochemical and spectroscopic properties, and discusses its applications, providing researchers and drug development professionals with a comprehensive understanding of this valuable chemical entity.

Introduction: The Strategic Value of Trifluoromethyl Ketones

The incorporation of fluorine into organic molecules has become a cornerstone of modern drug design. The trifluoromethyl (-CF3) group, in particular, can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity. Trifluoromethyl ketones (TFMKs) have emerged as a privileged class of compounds, acting as versatile intermediates and potent enzyme inhibitors.[1][2] Their heightened electrophilicity, a direct result of the strong electron-withdrawing nature of the trifluoromethyl group, makes them highly susceptible to nucleophilic attack and capable of forming stable hydrates that can mimic tetrahedral transition states in biological systems.[3]

This compound (C₉H₆ClF₃O₂) is a trifluoromethyl ketone that combines the reactive -COCF₃ moiety with a substituted aromatic ring, making it a valuable building block for more complex molecules. Its structural features suggest potential applications in the synthesis of novel therapeutic agents and specialized chemical reagents.

Synthesis and Mechanistic Considerations

The synthesis of this compound is not explicitly detailed in a seminal publication but can be reliably achieved through established synthetic methodologies for aryl trifluoromethyl ketones. Two primary routes are most plausible: Friedel-Crafts acylation and a Grignard reaction.

Method 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic method for forming aryl ketones through electrophilic aromatic substitution. In this approach, 4-chloroanisole would be acylated using a trifluoroacetylating agent, such as trifluoroacetic anhydride or trifluoroacetyl chloride, in the presence of a Lewis acid catalyst.

Reaction Scheme:

G Start 1-Bromo-4-chloro-2-methoxybenzene Grignard Grignard Reagent Formation (+ Mg, THF) Start->Grignard Step 1 ArylMgBr Aryl Magnesium Bromide Grignard->ArylMgBr Addition Nucleophilic Addition ArylMgBr->Addition Step 2 AcylatingAgent Ethyl Trifluoroacetate AcylatingAgent->Addition Intermediate Tetrahedral Intermediate Addition->Intermediate Workup Acidic Workup (H₃O⁺) Intermediate->Workup Step 3 Product 5'-Chloro-2'-methoxy- 2,2,2-trifluoroacetophenone Workup->Product

Sources

5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone: A Comprehensive Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive overview of 5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone, a fluorinated ketone of significant interest in medicinal chemistry and drug development. We will delve into its synthesis, chemical properties, reactivity, and its burgeoning applications as a key building block for novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate its use in contemporary research endeavors.

Introduction: The Strategic Importance of Fluorinated Ketones in Drug Design

The introduction of fluorine atoms, particularly the trifluoromethyl (CF₃) group, into molecular scaffolds is a transformative strategy in modern drug design.[1][2] This functional group imparts a unique combination of high electronegativity, metabolic stability, and lipophilicity, which can profoundly enhance a molecule's biological and physicochemical properties.[3] The trifluoromethyl group often serves as a bioisostere for chlorine atoms and can significantly improve a drug candidate's solubility, membrane permeability, and binding selectivity.[2]

This compound (CAS No. 886371-34-2) is a prime example of a trifluoromethylated ketone that has emerged as a valuable intermediate in pharmaceutical synthesis.[4][5] Its distinct substitution pattern—a chloro group at the 5'-position, a methoxy group at the 2'-position, and a trifluoromethyl ketone—offers multiple points for chemical modification, making it an attractive starting material for creating diverse molecular architectures.[6]

PropertyValueReference
CAS Number 886371-34-2[4][5]
Molecular Formula C₉H₆ClF₃O₂[4][5]
Molecular Weight 238.59 g/mol [4]
MDL Number MFCD02260847[4]

Table 1: Key Properties of this compound

Synthesis of this compound

The synthesis of aryl trifluoromethyl ketones like this compound typically involves the acylation of a substituted aromatic ring. While specific, detailed synthetic procedures for this exact molecule are not extensively published in peer-reviewed journals, its synthesis can be logically deduced from established organometallic and electrophilic aromatic substitution reactions. The most plausible and industrially scalable methods are the Friedel-Crafts acylation and Grignard reagent-based approaches.

Retrosynthetic Analysis and Proposed Synthetic Pathways

A retrosynthetic analysis suggests two primary disconnection approaches, as illustrated below.

G Target 5'-Chloro-2'-methoxy- 2,2,2-trifluoroacetophenone A Friedel-Crafts Acylation Target->A Disconnection 1 B Grignard Reaction Target->B Disconnection 2 Aromatic 4-Chloro-1-methoxybenzene A->Aromatic AcylatingAgent Trifluoroacetic Anhydride or Trifluoroacetyl Chloride A->AcylatingAgent GrignardPrecursor 1-Bromo-5-chloro-2-methoxybenzene B->GrignardPrecursor TrifluoroacetylSource Trifluoroacetic Anhydride or Ethyl Trifluoroacetate B->TrifluoroacetylSource

Caption: Retrosynthetic analysis of this compound.

Pathway A: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis.[7][8] This pathway involves the electrophilic acylation of an electron-rich aromatic compound, 4-chloro-1-methoxybenzene, with a trifluoroacetylating agent.

2.2.1. Rationale and Mechanistic Insight

The methoxy group is a strong activating group and an ortho-, para-director, while the chloro group is a deactivating but also ortho-, para-directing substituent. The directing effects of both substituents favor acylation at the position ortho to the methoxy group and meta to the chloro group, leading to the desired product. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), or a strong protic acid like trifluoroacetic acid.[9][10]

G Start 4-Chloro-1-methoxybenzene + Trifluoroacetic Anhydride Catalyst Lewis Acid (e.g., AlCl₃) Start->Catalyst Intermediate Acylium Ion Formation Catalyst->Intermediate EAS Electrophilic Aromatic Substitution Intermediate->EAS Product 5'-Chloro-2'-methoxy- 2,2,2-trifluoroacetophenone EAS->Product

Caption: Workflow for Friedel-Crafts acylation synthesis.

2.2.2. Detailed Experimental Protocol
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) to an inert solvent such as dichloromethane.

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add trifluoroacetic anhydride (1.1 equivalents) dropwise via the dropping funnel.

  • Aromatic Substrate Addition: To this mixture, add a solution of 4-chloro-1-methoxybenzene (1.0 equivalent) in dichloromethane dropwise, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate. After filtration, concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by vacuum distillation to yield the final product.

Pathway B: Grignard Reaction

An alternative and often highly effective method involves the reaction of an organometallic reagent, specifically a Grignard reagent, with a trifluoroacetylating agent.[11][12] This approach is particularly useful when the aromatic substrate is not amenable to Friedel-Crafts conditions.

2.3.1. Rationale and Mechanistic Insight

This pathway begins with the formation of a Grignard reagent from 1-bromo-5-chloro-2-methoxybenzene. This organomagnesium compound then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a trifluoroacetyl source, such as trifluoroacetic anhydride or ethyl trifluoroacetate. A subsequent acidic workup yields the desired ketone.

G Start 1-Bromo-5-chloro-2-methoxybenzene Mg Magnesium Turnings (in THF) Start->Mg Grignard Grignard Reagent Formation Mg->Grignard Acylation Addition of Trifluoroacetyl Source (e.g., (CF₃CO)₂O) Grignard->Acylation Workup Acidic Workup (e.g., aq. NH₄Cl) Acylation->Workup Product 5'-Chloro-2'-methoxy- 2,2,2-trifluoroacetophenone Workup->Product

Caption: Workflow for Grignard reaction synthesis.

2.3.2. Detailed Experimental Protocol
  • Grignard Reagent Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction. Add a solution of 1-bromo-5-chloro-2-methoxybenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) dropwise. The reaction is typically initiated by gentle heating. Once initiated, maintain a gentle reflux until most of the magnesium is consumed.

  • Acylation: Cool the freshly prepared Grignard reagent to -78 °C using a dry ice/acetone bath. Slowly add a solution of trifluoroacetic anhydride (1.1 equivalents) in anhydrous THF.

  • Reaction Progression: Stir the reaction mixture at -78 °C for 2-3 hours.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Allow the mixture to warm to room temperature and extract with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration and solvent evaporation, purify the residue by column chromatography or vacuum distillation.

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay of its functional groups. The trifluoromethyl group is a strong electron-withdrawing group, which significantly influences the reactivity of the adjacent ketone.[1]

Electrophilicity of the Carbonyl Carbon

The electron-withdrawing nature of the CF₃ group makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This enhanced reactivity is a key feature of trifluoromethyl ketones.[6]

Hydrate Formation

In the presence of water, trifluoromethyl ketones can exist in equilibrium with their hydrate form. The stability of this hydrate is increased by the electron-withdrawing CF₃ group.[13] This property is crucial in certain biological contexts and can influence reaction outcomes in aqueous media.

Reactivity of the Aromatic Ring

The substituted benzene ring can undergo further electrophilic aromatic substitution, although the trifluoroacetyl group is strongly deactivating. The directing influence for subsequent substitutions will be a complex interplay between the activating methoxy group and the deactivating chloro and trifluoroacetyl groups.

Applications in Medicinal Chemistry and Drug Development

This compound is a versatile building block for the synthesis of more complex, biologically active molecules.

Synthesis of Oxaziridine Derivatives

One notable application is its use as a reagent in the synthesis of 1,2,3-benzoxathiazine-based oxaziridine derivatives.[4] These derivatives have shown potential as potent oxygen-atom transfer agents for catalytic carbon-hydrogen hydroxylation and alkene epoxidation, which are important transformations in organic synthesis.[4]

Precursor for Bioactive Compounds

The trifluoromethyl ketone moiety is a known pharmacophore in various enzyme inhibitors. For instance, trifluoromethyl ketones have been investigated as inhibitors of histone deacetylases (HDACs).[13] Although they can be susceptible to in vivo reduction to the corresponding inactive alcohol, structural modifications can enhance their metabolic stability.[13] The scaffold of this compound provides a platform for developing novel inhibitors for various therapeutic targets.

Role in Agrochemical Synthesis

Similar to its applications in pharmaceuticals, this compound can also serve as an intermediate in the development of new agrochemicals, such as pesticides and herbicides, where the trifluoromethyl group can enhance efficacy.[14][15]

Conclusion

This compound is a strategically important fluorinated intermediate with significant potential in drug discovery and development. Its synthesis, while not extensively detailed in the literature for this specific molecule, can be reliably achieved through established methods like Friedel-Crafts acylation or Grignard reactions. The unique electronic properties conferred by the trifluoromethyl, chloro, and methoxy substituents make it a valuable scaffold for the synthesis of novel therapeutic and agrochemical agents. This guide has provided a comprehensive overview of its synthesis, properties, and applications, aiming to empower researchers to leverage this versatile building block in their scientific pursuits.

References

[1] Advancing Pharmaceutical Synthesis: The Significance of Trifluoromethylated Ketones. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [4] this compound, 95+%, 886371-34-2. (n.d.). CookeChem. Retrieved from [13] Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. (n.d.). National Institutes of Health. Retrieved from [5] this compound. (n.d.). Sinfoo Biotech. Retrieved from [9] 2,4,5-Trifluoroacetophenone, and process for its preparation. (n.d.). Google Patents. Retrieved from [2] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). National Institutes of Health. Retrieved from [6] 2,2,2-Trifluoroacetophenone. (n.d.). Chem-Impex. Retrieved from [14] 5-Chloro-2-methoxyacetophenone. (n.d.). Chem-Impex. Retrieved from [7] Synthesis of Acetophenone by Friedel-Crafts Reaction. (n.d.). Alfa Chemistry. Retrieved from [10] A kind of friedel-crafts acylation of trifluoroacetic acid catalysis. (n.d.). Google Patents. Retrieved from [11] Synthesis method of 3', 5'-dichloro-2, 2, 2-trifluoroacetophenone. (n.d.). Eureka | Patsnap. Retrieved from [8] Show how Friedel–Crafts acylation might be used to synthesize the... (n.d.). Pearson+. Retrieved from [15] 4'-Chloro-2,2,2-trifluoroacetophenone. (n.d.). Chem-Impex. Retrieved from [12] Synthesis method of 3',5' -dichloro-2, 2-trifluoro acetophenone derivative. (n.d.). Google Patents. Retrieved from [3] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI. Retrieved from

Sources

A Theoretical and Mechanistic Exploration of 5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical analysis of 5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone, a molecule of significant interest in medicinal chemistry and drug development. In the absence of extensive empirical data, this paper leverages established principles of computational chemistry and theoretical analysis of analogous structures to predict its physicochemical properties, reactivity, and potential as a versatile building block in the synthesis of novel therapeutic agents. This guide is intended to provide researchers, scientists, and drug development professionals with a robust framework for understanding and utilizing this compound in their research endeavors.

Introduction: The Strategic Importance of Fluorinated Ketones in Medicinal Chemistry

The incorporation of fluorine into organic molecules is a well-established strategy in modern drug design, often leading to significant improvements in metabolic stability, bioavailability, and binding affinity.[1][2] The trifluoromethyl (CF3) group, in particular, is a powerful modulator of a molecule's electronic and lipophilic properties.[1] When appended to a ketone, the trifluoromethyl group creates a highly electrophilic carbonyl carbon, making trifluoromethyl ketones potent and often selective inhibitors of various enzymes, particularly serine and cysteine proteases.[3][4][5] These enzymes play critical roles in a multitude of disease pathways, including cancer and viral infections, making their inhibitors valuable therapeutic candidates.[3][4]

This compound is a strategically designed molecule that combines the advantageous properties of a trifluoromethyl ketone with the nuanced electronic effects of chloro and methoxy substituents on an aromatic ring. The interplay of these functional groups is expected to fine-tune the molecule's reactivity and interaction with biological targets. This guide will dissect the theoretical underpinnings of this molecule's structure and reactivity, providing a roadmap for its application in drug discovery.

Molecular Architecture and Conformational Preferences

The three-dimensional structure of this compound is dictated by the spatial arrangement of its substituents and the resulting steric and electronic interactions. A critical conformational aspect of substituted acetophenones is the dihedral angle between the plane of the phenyl ring and the carbonyl group.

Theoretical studies on analogous 2'-substituted acetophenones suggest a strong preference for an s-trans conformation, where the carbonyl oxygen is oriented away from the 2'-substituent.[6] This preference is driven by the minimization of steric and electrostatic repulsion between the carbonyl oxygen and the substituent.[6] In the case of this compound, the bulky methoxy group at the 2' position would strongly favor this s-trans arrangement.

Caption: Predicted s-trans conformation of the molecule.

Frontier Molecular Orbitals and Reactivity

The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide insights into the molecule's nucleophilic and electrophilic character.

  • HOMO: The HOMO is expected to be localized primarily on the electron-rich methoxy-substituted phenyl ring. The methoxy group, being an electron-donating group through resonance, increases the electron density of the aromatic system, making it more susceptible to electrophilic attack.[7][8]

  • LUMO: The LUMO is anticipated to be centered on the carbonyl carbon and the trifluoromethyl group. The strong electron-withdrawing nature of the trifluoromethyl group significantly lowers the energy of the LUMO and polarizes the carbonyl bond, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[1]

The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. The combination of an electron-donating group (methoxy) and strong electron-withdrawing groups (chloro and trifluoromethyl) is expected to result in a relatively small HOMO-LUMO gap, suggesting that this compound is a reactive and versatile synthetic intermediate.

Electronic Effects of Substituents: A Deeper Dive

The chloro and methoxy substituents exert a profound influence on the electronic landscape of the aromatic ring through a combination of inductive and resonance effects.

  • 2'-Methoxy Group: The methoxy group is an activating group, donating electron density to the ring via a strong resonance effect (+R) and withdrawing electron density weakly through an inductive effect (-I).[8][9] The net result is an increase in electron density, particularly at the ortho and para positions, making the ring more nucleophilic and prone to electrophilic aromatic substitution.[7][9]

  • 5'-Chloro Group: The chloro group is a deactivating group, withdrawing electron density through a strong inductive effect (-I) due to its high electronegativity.[10][11] However, it also possesses a weak electron-donating resonance effect (+R) due to its lone pairs.[8][10] While the inductive effect dominates, making the ring less reactive overall compared to benzene, the resonance effect directs incoming electrophiles to the ortho and para positions.[7]

The interplay of these effects creates a unique reactivity profile. The methoxy group activates the ring, while the chloro group deactivates it, yet both direct incoming electrophiles to specific positions. This differential reactivity can be strategically exploited in multi-step syntheses.

G cluster_substituents Substituent Effects on Aromatic Ring cluster_effects Electronic Effects cluster_outcomes Predicted Outcomes Methoxy 2'-Methoxy Group Resonance_Donating Resonance Donating (+R) Methoxy->Resonance_Donating Inductive_Withdrawing Inductive Withdrawing (-I) Methoxy->Inductive_Withdrawing Chloro 5'-Chloro Group Chloro->Resonance_Donating Strong_Inductive_Withdrawing Strong Inductive Withdrawing (-I) Chloro->Strong_Inductive_Withdrawing Trifluoromethyl Trifluoromethyl Group Trifluoromethyl->Strong_Inductive_Withdrawing Ring_Activation Ring Activation (Ortho/Para Directing) Resonance_Donating->Ring_Activation Ring_Deactivation Ring Deactivation (Ortho/Para Directing) Inductive_Withdrawing->Ring_Deactivation Strong_Inductive_Withdrawing->Ring_Deactivation Enhanced_Electrophilicity Enhanced Carbonyl Electrophilicity Strong_Inductive_Withdrawing->Enhanced_Electrophilicity G start Define Molecular Structure dft Density Functional Theory (DFT) B3LYP / 6-311++G(d,p) start->dft geom_opt Geometry Optimization dft->geom_opt freq Frequency Analysis geom_opt->freq electronic Electronic Properties (HOMO, LUMO, MEP, NBO) geom_opt->electronic results Predicted Physicochemical Properties freq->results electronic->results

Caption: Proposed computational workflow.

Experimental Synthesis and Characterization Protocol

The synthesis of this compound can be achieved through several established synthetic routes for trifluoromethyl ketones. [12][13]A plausible approach involves the Grignard reaction of a suitably substituted aryl magnesium halide with a trifluoroacetylating agent. [14][15] Step-by-Step Synthesis:

  • Grignard Reagent Formation: React 1-bromo-5-chloro-2-methoxybenzene with magnesium turnings in anhydrous tetrahydrofuran (THF) to form the corresponding Grignard reagent.

  • Trifluoroacetylation: React the Grignard reagent with a trifluoroacetylating agent, such as ethyl trifluoroacetate or trifluoroacetic anhydride, at low temperature.

  • Workup and Purification: Quench the reaction with an acidic aqueous solution, followed by extraction with an organic solvent. The crude product can then be purified by column chromatography or distillation.

Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the molecular structure and connectivity.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl and C-F stretching vibrations.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • X-ray Crystallography: To definitively determine the solid-state conformation.

Conclusion

This compound represents a molecule with significant potential in the field of drug discovery. This in-depth theoretical guide, built upon the foundation of established chemical principles and data from analogous structures, provides a comprehensive framework for understanding its structural, electronic, and reactive properties. The strategic combination of a trifluoromethyl ketone with chloro and methoxy substituents creates a versatile platform for the design of novel enzyme inhibitors and other therapeutic agents. The proposed computational and experimental protocols offer a clear path for further investigation and exploitation of this promising compound. By leveraging the insights presented in this guide, researchers can accelerate the discovery and development of next-generation pharmaceuticals.

References

  • Di Francesco, A. M., et al. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules, 25(17), 3999. [Link]

  • Di Francesco, A. M., et al. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. PubMed. [Link]

  • Millennial Scientific. The Role of Fluorinated Ketones in Modern Pharmaceutical Synthesis. [Link]

  • Damonte, L., et al. (2018). Thiosemicarbazones Synthesized from Acetophenones: Tautomerism, Spectrometric Data, Reactivity and Theoretical Calculations. International Journal of Analytical Mass Spectrometry and Chromatography, 6(1), 1-15. [Link]

  • Kzar, K. O. (2016). Theoretical study of Bromine substituent effects in ortho-, meta-and para-positions of acetophenone on electronic-structural properties and IR spectrum via density functional theory. European Academic Research, 3(10), 10766-10781. [Link]

  • Lu, I. L., et al. (2006). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry Letters, 16(12), 3227-3232. [Link]

  • Gruzman, M. (2012). Applications of Density Functional Theory to Theoretical Organic Chemistry. Computational Chemistry, 1-13. [Link]

  • O'Donoghue, A. C., et al. (2020). Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications. Molecules, 25(23), 5601. [Link]

  • Tanimoto, H., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space ¹H–¹⁹F and ¹³C–¹⁹F Spin–Spin Couplings. The Journal of Organic Chemistry, 86(6), 4647-4655. [Link]

  • Chemistry Stack Exchange. (2022). What software shall I use for DFT on an organic molecule? [Link]

  • Grimme, S., et al. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 61(12), e202116358. [Link]

  • Glaser, R., et al. (2021). A New Paradigm for the Supramolecular Structure of Laterally Offset Diarenes: Polymorphs II of Para-Substituted Acetophenone Azines. European Journal of Organic Chemistry, 2021(1), 100-117. [Link]

  • Jasiński, M., & Różański, M. (2022). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 15(7), 840. [Link]

  • Lumen Learning. Substituent Effects. Organic Chemistry II. [Link]

  • Handzlik, J., & Szymański, P. (2022). Review of Applications of Density Functional Theory (DFT) Quantum Mechanical Calculations to Study the High-Pressure Polymorphs of Organic Crystalline Materials. Materials, 15(13), 4597. [Link]

  • ResearchGate. (2020). Synthesis of α-fluorinated ketone 66 and carboxylic acid 10. [Link]

  • La Salle University. Substituent Effects. [Link]

  • Wikipedia. Density functional theory. [Link]

  • University of Bern. (2022). Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones. BORIS Portal. [Link]

  • LibreTexts Chemistry. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

  • Wisdomlib. (2024). Substituted acetophenone: Significance and symbolism. [Link]

  • Patsnap. (2018). Synthesis method of 3',5'-dichloro-2,2,2-trifluoroacetophenone. Eureka. [Link]

  • LibreTexts Chemistry. (2022). 16.4: Substituent Effects in Substituted Aromatic Rings. [Link]

  • Baxendale, I. R., et al. (2002). Synthesis of Trifluoromethyl Ketones Using Polymer-Supported Reagents. Combinatorial Chemistry & High Throughput Screening, 5(3), 197-199. [Link]

  • Wikipedia. Electrophilic aromatic directing groups. [Link]

  • Sodeoka, M., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 431-438. [Link]

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Methodological & Application

Synthesis of oxaziridine derivatives using 5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis and Application of Oxaziridine Derivatives from 5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone

Authored by: A Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the synthesis of specialized oxaziridine derivatives. The protocols detailed herein utilize this compound as a strategic precursor to generate potent and selective oxidizing agents. The narrative emphasizes the rationale behind experimental choices, ensuring both scientific rigor and practical applicability.

Introduction: The Strategic Importance of Fluorinated Oxaziridines

Oxaziridines are a class of three-membered heterocyclic compounds containing an oxygen, nitrogen, and carbon atom in a strained ring.[1] This inherent ring strain, coupled with a weak N-O bond, makes them highly effective and selective electrophilic transfer agents for both oxygen and nitrogen atoms.[2][3] In the landscape of synthetic organic chemistry and medicinal chemistry, N-sulfonyloxaziridines, often referred to as Davis' oxaziridines, are particularly valued for their stability and utility in a range of transformations, including the α-hydroxylation of enolates, epoxidation of alkenes, and amination of nucleophiles.[4][5][6][7]

The choice of this compound as the starting material is deliberate. The powerful electron-withdrawing nature of the trifluoromethyl (CF₃) group significantly enhances the electrophilicity of the ketone's carbonyl carbon. This property facilitates the initial, and often rate-limiting, imine formation step. Furthermore, the presence of the trifluoromethyl group in the final oxaziridine structure renders it a more potent oxygen-transfer agent, akin to perfluorinated oxaziridines which are known for their remarkable reactivity.[1] The chloro and methoxy substituents on the aromatic ring provide additional handles for modifying the electronic properties, solubility, and crystallographic characteristics of the resulting oxaziridine derivatives, which can be crucial for their application and handling.[8][9][10][11]

This guide will detail the mechanistic rationale, provide step-by-step synthesis protocols, outline characterization methods, and discuss the applications of these valuable synthetic tools.

The Underlying Chemistry: Reaction Mechanism and Principles

The synthesis of an oxaziridine from a ketone precursor is fundamentally a two-stage process: formation of an imine intermediate followed by its oxidation.

Stage 1: Imine Condensation The process begins with the acid-catalyzed condensation of this compound with a primary amine (R-NH₂). The trifluoromethyl group activates the carbonyl carbon, making it highly susceptible to nucleophilic attack by the amine. The reaction is typically driven to completion by the removal of water, often using a Dean-Stark apparatus.

Stage 2: Oxidation to Oxaziridine The C=N double bond of the resulting N-sulfonylimine is then oxidized to form the oxaziridine ring. This is most commonly achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA), or a more robust oxidant like Oxone®.[2] The oxidation occurs via a concerted mechanism where the peroxy acid delivers an oxygen atom to the imine.[6][7] This step is stereospecific, and the facial selectivity of the oxidation can often be controlled by the steric bulk of the substituents.

The overall transformation is depicted below:

G cluster_0 Stage 1: Imine Formation cluster_1 Stage 2: Oxidation Ketone 5'-Chloro-2'-methoxy- 2,2,2-trifluoroacetophenone Imine N-Sulfonylimine Intermediate Ketone->Imine + R-SO₂NH₂ - H₂O Amine Primary Amine (e.g., R-SO₂NH₂) Imine_ref N-Sulfonylimine Intermediate Oxidant Oxidizing Agent (e.g., mCPBA) Oxaziridine Final Oxaziridine Product Imine_ref->Oxaziridine + [O]

Caption: General two-stage synthesis of oxaziridines.

Detailed Experimental Protocols

Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. mCPBA is a potentially explosive oxidizing agent and should be handled with care behind a safety shield.[12] Trifluoroacetophenone derivatives can be irritants; consult the Safety Data Sheet (SDS) before use.

Protocol 1: Synthesis of N-(Phenylsulfonyl)-1-(5-chloro-2-methoxyphenyl)-2,2,2-trifluoroethan-1-imine

This protocol describes the formation of the imine intermediate from the starting ketone and benzenesulfonamide.

Materials and Reagents:

  • This compound (1.0 eq)

  • Benzenesulfonamide (1.1 eq)

  • p-Toluenesulfonic acid (p-TSA) (0.1 eq)

  • Toluene (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus and condenser

  • Magnetic stirrer and hotplate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add this compound, benzenesulfonamide, and p-TSA.

  • Add anhydrous toluene to the flask.

  • Heat the mixture to reflux with vigorous stirring. Monitor the reaction by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 4-6 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate.

  • Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude imine.

  • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain the pure N-sulfonylimine.

Protocol 2: Oxidation of the Imine to the Oxaziridine Derivative

This protocol details the conversion of the N-sulfonylimine to the final oxaziridine product.

Materials and Reagents:

  • N-sulfonylimine from Protocol 1 (1.0 eq)

  • meta-Chloroperoxybenzoic acid (mCPBA, ~77% purity) (1.5 eq)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the purified N-sulfonylimine in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add mCPBA portion-wise over 30 minutes, ensuring the internal temperature does not rise significantly.

  • Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting imine is consumed (typically 2-4 hours).

  • Quench the reaction by adding saturated aqueous NaHCO₃.

  • Separate the organic layer and wash it again with NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude oxaziridine by flash column chromatography or recrystallization to yield the final product as a stable, often crystalline solid.[13]

Product Characterization: A Spectroscopic Overview

Accurate characterization is essential to confirm the successful synthesis of the target oxaziridine. The following table summarizes the expected spectroscopic data.

Technique Expected Observations
¹H NMR Disappearance of the imine proton signal (if present). Appearance of characteristic signals for the protons on the carbon and nitrogen substituents of the oxaziridine ring. The diastereotopic nature of protons adjacent to the chiral center can lead to complex splitting patterns.[14]
¹³C NMR Appearance of a signal for the sp³-hybridized carbon of the oxaziridine ring, typically in the range of 80-100 ppm. The CF₃ carbon will show a characteristic quartet due to C-F coupling.
¹⁹F NMR A singlet corresponding to the CF₃ group.
Mass Spec (MS) The molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) corresponding to the calculated mass of the oxaziridine.
IR Spectroscopy Disappearance of the C=N stretching frequency of the imine (around 1620-1690 cm⁻¹). Appearance of characteristic bands for the oxaziridine ring (C-N and N-O stretches).

Applications in Synthesis: The Power of Electrophilic Oxygen Transfer

The synthesized fluorinated oxaziridines are powerful reagents for electrophilic oxygen transfer.[6][15] Their primary application is in the stereoselective hydroxylation of ketone and ester enolates to produce valuable α-hydroxy carbonyl compounds, which are key intermediates in the synthesis of many natural products and pharmaceuticals.[1][5]

The general workflow for such an application is outlined below:

G Start Ketone/Ester Substrate Enolate Enolate Formation (e.g., LDA, -78°C) Start->Enolate Oxidation Oxygen Transfer with Synthesized Oxaziridine Enolate->Oxidation Product α-Hydroxy Carbonyl Product Oxidation->Product Byproduct Imine Byproduct Oxidation->Byproduct stoichiometric

Sources

Protocol for Selective Catalytic C-H Hydroxylation with 5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide

Abstract

The direct and selective hydroxylation of unactivated C(sp³)-H bonds is a paramount objective in modern organic synthesis, offering a streamlined path to valuable oxidized molecules for pharmaceutical and agrochemical development. This application note provides a detailed protocol and the underlying scientific principles for an organocatalytic C-H hydroxylation system. The method utilizes the robust, electron-deficient ketone, 5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone, in conjunction with Oxone® as the terminal oxidant. A key feature of this protocol is its reliance on an aqueous fluoroalcohol solvent system, which is critical for achieving high reactivity and selectivity. We will explore the mechanistic rationale, provide a step-by-step experimental procedure, and offer expert insights into reaction optimization and troubleshooting.

Scientific Principles & Mechanistic Insights

The transformation of a C-H bond to a C-O bond represents a significant synthetic challenge due to the high bond dissociation energy and general inertness of C-H bonds. This protocol overcomes this challenge by generating a powerful oxygen-atom transfer agent in situ from a stable ketone precursor.

The Catalytic Cycle: Dioxirane Formation

The reaction is catalyzed by a trifluoromethyl ketone, which, in the presence of an oxidant like Oxone (2KHSO₅·KHSO₄·K₂SO₄), generates a highly reactive dioxirane intermediate.[1] This dioxirane is the ultimate oxidant responsible for the C-H hydroxylation.

The catalytic cycle can be visualized as follows:

Catalytic Cycle Figure 1: Catalytic Cycle of Ketone-Mediated C-H Hydroxylation Ketone Ketone Catalyst (5'-Chloro-2'-methoxy- 2,2,2-trifluoroacetophenone) Dioxirane Active Oxidant (Dioxirane Intermediate) Ketone->Dioxirane Activation Oxone Oxone® (Terminal Oxidant) Oxone->Dioxirane Radical_Intermediate [R· HO·] Dioxirane->Radical_Intermediate Substrate_RH Substrate (R-H) Substrate_RH->Radical_Intermediate H-atom Abstraction Product_ROH Product (R-OH) Radical_Intermediate->Ketone Catalyst Regeneration Radical_Intermediate->Product_ROH Oxygen Rebound

Caption: Figure 1: Catalytic Cycle of Ketone-Mediated C-H Hydroxylation.

The electron-withdrawing trifluoromethyl group on the acetophenone is crucial. It destabilizes the carbonyl hydrate, shifting the equilibrium towards the formation of the active dioxirane species, thereby accelerating the catalytic turnover.[1]

The Role of the Fluoroalcohol Solvent System

The choice of solvent is a critical, non-obvious parameter for success. This protocol employs a mixture of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and water. HFIP is not merely a solvent but an active promoter of the reaction.[2][3] Its unique properties are key:

  • Strong Hydrogen-Bond Donor: HFIP stabilizes charged intermediates and facilitates proton transfer steps.[4]

  • Low Nucleophilicity: It does not compete with the desired reaction pathways.[2]

  • Microdroplet Formation: In an aqueous medium, fluoroalcohols can form microdroplets. This environment is hypothesized to concentrate the nonpolar substrate and the organocatalyst, effectively shielding them from the bulk aqueous phase where the active oxaziridine or dioxirane intermediate might otherwise be prone to decomposition.[5][6]

This unique solvent environment enables the use of Oxone, a water-soluble and inexpensive oxidant, which would be incompatible with many traditional organic systems.[5][7]

Basis of Selectivity

This catalytic system exhibits a strong preference for hydroxylating sterically accessible tertiary (3°) and benzylic C-H bonds.[5][8] This selectivity arises from the relative stability of the carbon-centered radical formed during the hydrogen-atom abstraction step by the dioxirane. Tertiary and benzylic radicals are significantly more stable than their secondary or primary counterparts, leading to a lower activation energy for their formation.

Experimental Protocol

This section provides a detailed, step-by-step methodology for a representative C-H hydroxylation reaction.

Materials and Reagents
Reagent/MaterialRecommended PuritySupplier ExampleNotes
Substrate (e.g., Adamantane)>98%Sigma-AldrichMust be soluble in the HFIP/water mixture.
This compound>95%CookeChem[9]The catalyst. Store in a cool, dry place.
Oxone® (Potassium peroxymonosulfate)Reagent GradeSigma-AldrichThe terminal oxidant. A fine powder is preferred for faster dissolution.
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)>99%TCI ChemicalsCorrosive and volatile. Handle in a fume hood.
Deionized WaterN/AN/AFor the solvent system.
Sodium Bicarbonate (NaHCO₃)ACS GradeFisher ScientificFor quenching the reaction.
Sodium Thiosulfate (Na₂S₂O₃)ACS GradeFisher ScientificFor quenching residual oxidant.
Ethyl AcetateHPLC GradeVWRFor extraction.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)AnhydrousVWRFor drying the organic layer.
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (nitrile gloves may not be sufficient for prolonged HFIP exposure; consult a glove compatibility chart).[10][11]

  • Ventilation: All manipulations involving this compound and HFIP must be performed in a certified chemical fume hood.[12][13] HFIP is volatile and corrosive.

  • Oxidant Handling: Oxone® is a strong oxidizing agent. Avoid contact with combustible materials.

  • Quenching: The reaction quench is exothermic. Perform additions slowly and with cooling if necessary.

  • Waste Disposal: Dispose of all chemical waste, including aqueous and organic layers, according to institutional and local regulations.

Step-by-Step Experimental Workflow

The general workflow involves setting up the reaction, monitoring its progress, and then performing a workup and purification.

Experimental Workflow Figure 2: General Experimental Workflow A 1. Reagent Preparation - Weigh substrate and catalyst - Prepare HFIP/H₂O solvent B 2. Reaction Setup - Combine substrate, catalyst, and solvent - Stir until dissolved A->B C 3. Reaction Initiation - Add Oxone® in one portion - Seal vial and stir vigorously B->C D 4. Monitoring - Track progress via TLC or LC-MS - Typically 2-24 hours at RT C->D E 5. Quenching - Cool mixture in an ice bath - Add sat. Na₂S₂O₃ then sat. NaHCO₃ D->E F 6. Extraction - Extract with Ethyl Acetate (3x) E->F G 7. Drying & Concentration - Dry combined organic layers over MgSO₄ - Concentrate in vacuo F->G H 8. Purification - Purify crude product via  flash column chromatography G->H

Caption: Figure 2: General Experimental Workflow.

Detailed Procedure (0.5 mmol scale):

  • Reaction Setup: To a 20 mL glass vial equipped with a magnetic stir bar, add the substrate (0.5 mmol, 1.0 equiv.) and this compound (0.05 mmol, 0.1 equiv., ~12 mg).

  • Solvent Addition: Add 2.5 mL of HFIP and 2.5 mL of deionized water to the vial. Stir the mixture vigorously at room temperature until all solids are dissolved.

  • Initiation: To the stirring solution, add Oxone® (1.0 mmol, 2.0 equiv., ~615 mg) in one portion.

    • Causality Note: Adding the oxidant in one portion ensures a sufficient initial concentration to drive the catalytic cycle forward. The reaction is typically biphasic. Vigorous stirring is essential to maximize the interface between the phases.

  • Reaction Progress: Seal the vial tightly with a Teflon-lined cap and stir vigorously at room temperature (20-25 °C). Monitor the reaction by taking small aliquots, quenching them, and analyzing by TLC or LC-MS until the starting material is consumed or no further conversion is observed (typically 2-24 hours).

  • Work-up and Quench: a. Upon completion, cool the reaction vial in an ice-water bath. b. Slowly add 5 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any residual oxidant. c. Carefully add 5 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic medium. Ensure all gas evolution has ceased.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure hydroxylated product.

Data & Troubleshooting

Representative Reaction Parameters
Substrate TypeCatalyst Loading (mol%)Temp (°C)Time (h)Typical Yield (%)Selectivity
Adamantane1025485-95High for 3° C-H
Alkylbenzenes (e.g., Toluene)10-152512-1860-75Benzylic > 3° > 2°
Saturated Steroids15-20252440-60Varies; favors unactivated 3° sites
Ethers (e.g., THF)10252>90α-position to oxygen
Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive Oxone®. 2. Insufficient stirring. 3. Catalyst degradation.1. Use a fresh bottle of Oxone®. 2. Increase stir rate; use a football-shaped stir bar for better mixing in the biphasic system. 3. Ensure high-purity catalyst and solvents.
Formation of Byproducts 1. Over-oxidation of the alcohol product to a ketone. 2. Reaction run for too long.1. Monitor the reaction closely and stop it once the starting material is consumed. 2. Consider running the reaction at a lower temperature (e.g., 0 °C) to improve selectivity.
Difficult Purification 1. Product is highly polar. 2. Residual HFIP in the crude material.1. Use a more polar eluent system or consider a reverse-phase separation. 2. Ensure the aqueous workup is thorough. HFIP can be co-evaporated with toluene.
Inconsistent Results 1. Variable quality of reagents. 2. Inconsistent reaction temperature.1. Standardize reagent sources and purity. 2. Use a water bath to maintain a constant temperature.

Conclusion

The protocol detailed herein provides a powerful and selective method for the catalytic hydroxylation of C-H bonds. By leveraging the unique properties of the this compound catalyst and the aqueous HFIP solvent system, this procedure allows for the efficient synthesis of alcohols from readily available hydrocarbon precursors under mild conditions. This method is a valuable tool for researchers in drug discovery and synthetic chemistry, enabling rapid access to oxidized derivatives for further functionalization.

References

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Sources

Experimental setup for alkene epoxidation using 5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

High-Efficiency Alkene Epoxidation Using 5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone as an Organocatalyst

Introduction: The Need for Robust Epoxidation Catalysts

Epoxides are critical building blocks in organic synthesis, serving as versatile intermediates for the production of pharmaceuticals, agrochemicals, and polymers.[1] The development of efficient, selective, and environmentally benign methods for alkene epoxidation is a central goal in modern chemistry. Organocatalysis, utilizing small organic molecules to accelerate reactions, offers a compelling alternative to traditional metal-based catalysts, often avoiding issues of toxicity, cost, and residual metal contamination.

Among organocatalysts, ketones have emerged as highly effective for epoxidation, particularly when activated by a terminal oxidant like Oxone (potassium peroxymonosulfate) or hydrogen peroxide.[2][3] The electrophilicity of the ketone is paramount to its catalytic activity. Electron-withdrawing groups on the ketone enhance its reactivity towards the oxidant, facilitating the formation of the active oxidizing species, a dioxirane.[3]

This application note details a protocol for alkene epoxidation using This compound , a highly activated ketone catalyst. The trifluoromethyl group provides strong electron-withdrawing character, while the chloro and methoxy substituents modulate the electronic properties of the aromatic ring. This catalyst is designed for high turnover frequency and efficiency, enabling mild and rapid epoxidation of a broad range of alkene substrates.

The Catalytic Cycle: Dioxirane-Mediated Oxygen Transfer

The epoxidation reaction proceeds through a catalytic cycle initiated by the in-situ generation of a highly reactive dioxirane intermediate. This process is driven by the reaction between the ketone catalyst and a terminal oxidant, typically Oxone.

Causality of the Mechanism:

  • Activation of Oxidant: The ketone (I) reacts with the peroxymonosulfate anion from Oxone to form a peroxy intermediate (II).

  • Dioxirane Formation: Intramolecular nucleophilic attack and cyclization of this intermediate generates the potent, yet transient, dioxirane species (III). This is the rate-determining step and is accelerated by the electrophilic nature of the trifluoroacetyl group.

  • Oxygen Atom Transfer: The strained three-membered ring of the dioxirane readily transfers an oxygen atom to the nucleophilic double bond of the alkene substrate (IV) in a concerted, stereospecific manner.[4] This step yields the desired epoxide (V) and regenerates the ketone catalyst (I), allowing it to re-enter the catalytic cycle.

Catalytic_Cycle Ketone Ketone Catalyst (I) 5'-Cl-2'-MeO-ArCOCF3 Intermediate Peroxy Intermediate (II) Ketone->Intermediate + Oxidant Oxone Oxone (KHSO5) Dioxirane Active Dioxirane (III) Intermediate->Dioxirane Cyclization RegenKetone Regenerated Catalyst (I) Dioxirane->RegenKetone + Alkene (IV) - Epoxide (V) Alkene Alkene Substrate (IV) Epoxide Epoxide Product (V) RegenKetone->Ketone Re-enters Cycle

Caption: Catalytic cycle for ketone-catalyzed epoxidation.

Experimental Protocol

This protocol provides a general method for the epoxidation of a representative alkene, (E)-stilbene. The conditions can be optimized for other substrates.

Materials and Reagents
ReagentGradeSupplierNotes
This compound≥98%VariesCatalyst
(E)-Stilbene≥96%VariesSubstrate
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)Reagent GradeVariesTerminal Oxidant
Sodium Bicarbonate (NaHCO₃)ACS GradeVariesBuffer
Acetonitrile (CH₃CN)Anhydrous, ≥99.8%VariesOrganic Solvent
Ethyl Acetate (EtOAc)ACS GradeVariesExtraction Solvent
Deionized WaterType I or IILab SourceAqueous Phase
Saturated Sodium Thiosulfate (Na₂S₂O₃) Soln.Lab PreparedN/AQuenching Agent
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeVariesDrying Agent
Silica Gel230-400 meshVariesFor column chromatography
Step-by-Step Methodology

Scientist's Note: The use of a biphasic solvent system (acetonitrile/water) and a buffer is crucial. Oxone has poor solubility in purely organic solvents, and the reaction generates acid, which can lead to epoxide ring-opening. The buffer maintains a slightly alkaline pH (around 8-9) to prevent this side reaction and optimize catalyst turnover.

  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add (E)-stilbene (180 mg, 1.0 mmol, 1.0 equiv).

    • Add the catalyst, this compound (12.7 mg, 0.05 mmol, 5 mol%).

    • Dissolve the solids in acetonitrile (5 mL).

  • Buffer Preparation and Addition:

    • In a separate beaker, prepare the aqueous buffer by dissolving sodium bicarbonate (504 mg, 6.0 mmol, 6.0 equiv) in deionized water (5 mL).

    • Add the aqueous buffer to the reaction flask. The mixture should be a biphasic solution.

  • Initiation of Reaction:

    • While stirring vigorously to ensure adequate mixing between the phases, add Oxone® (922 mg, 1.5 mmol, 1.5 equiv) to the flask in one portion at room temperature (20-25 °C).

    • Rationale: Vigorous stirring is essential to maximize the interfacial area between the aqueous phase (containing the oxidant) and the organic phase (containing the substrate and catalyst), thereby increasing the reaction rate.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent system.

    • Spot the reaction mixture (organic layer) against a standard of the starting material. The reaction is typically complete within 1-2 hours, as indicated by the complete consumption of the (E)-stilbene spot.

  • Work-up and Quenching:

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL). Stir for 5 minutes to destroy any excess oxidant.

    • Transfer the entire mixture to a separatory funnel.

    • Extract the product with ethyl acetate (3 x 15 mL).

    • Combine the organic layers.

  • Purification:

    • Wash the combined organic layers with brine (15 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford pure (E)-stilbene oxide. The expected yield is typically >95%.

Experimental Workflow Visualization

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve Alkene & Catalyst in CH3CN C 3. Combine Organic & Aqueous Phases A->C B 2. Prepare Aqueous NaHCO3 Buffer B->C D 4. Add Oxone® with Vigorous Stirring C->D E 5. Monitor by TLC (1-2 hours) D->E F 6. Quench with Na2S2O3 E->F G 7. Extract with EtOAc F->G H 8. Dry, Filter, Concentrate G->H I 9. Purify via Column Chromatography H->I J Product: Epoxide I->J

Caption: Overall experimental workflow for alkene epoxidation.

Safety and Handling

  • This compound: While specific data is limited, related trifluoroacetophenones are known irritants to the skin, eyes, and respiratory system.[5][6] Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[7][8]

  • Oxone®: Oxone is a strong oxidizing agent and can be corrosive.[9] Avoid contact with combustible materials. It is an acidic salt and can cause skin and eye irritation.[10] Handle with appropriate PPE. Spills should be neutralized before disposal.

  • Solvents: Acetonitrile and ethyl acetate are flammable liquids. Keep away from ignition sources. Use in a fume hood to avoid inhalation of vapors.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Reaction - Ineffective stirring- Decomposed Oxone- Incorrect pH- Increase stir rate to create a fine emulsion.- Use fresh, newly opened Oxone.- Check the pH of the aqueous phase; ensure sufficient buffer is present.
Epoxide Ring-Opening - Reaction mixture became acidic- Prolonged reaction time- Add more NaHCO₃ buffer.- Monitor the reaction closely and quench immediately upon completion of the starting material.
Low Isolated Yield - Incomplete extraction- Loss during chromatography- Perform additional extractions (e.g., 4 x 15 mL).- Ensure proper column packing and careful collection of fractions.

References

  • Limnios, D., & Kokotos, C. G. (2014). 2,2,2-Trifluoroacetophenone: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes. The Journal of Organic Chemistry, 79(9), 4270–4276. [Link]

  • The Organic Chemistry Tutor. (2018). Epoxidation of Alkenes. YouTube. [Link]

  • Shu, L., & Shi, Y. (2000). An Efficient Ketone-Catalyzed Epoxidation Using Hydrogen Peroxide as Oxidant. The Journal of Organic Chemistry, 65(25), 8807–8810. [Link]

  • Organic Syntheses. (n.d.). In situ catalytic epoxidation of olefins with. Organic Syntheses Procedure. [Link]

  • Leah4sci. (2014). Alkene Epoxidation Reaction and Mechanism Using Peroxy acid or mCPBA. YouTube. [Link]

  • Chemistry LibreTexts. (2020). 9.12: Oxidation of Alkenes - Epoxidation. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of epoxides. Organic Chemistry Portal. [Link]

  • ResearchGate. (2014). ChemInform Abstract: 2,2,2-Trifluoroacetophenone: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes. ResearchGate. [Link]

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  • ResearchGate. (2007). (PDF) Catalytic epoxidation of α,β-and β,γ-unsaturated bicyclic ketones with hydrogen peroxide. ResearchGate. [Link]

  • ResearchGate. (n.d.). Proposed catalytic pathway of 2,2,2-trifluoroacetophenone towards novel oxidation transformations. ResearchGate. [Link]

  • Journal of the American Chemical Society. (2023). Late-Stage Molecular Editing Enabled by Ketone Chain-Walking Isomerization. Journal of the American Chemical Society. [Link]

  • National Center for Biotechnology Information. (n.d.). Direct Synthesis of 2-Hydroxytrifluoroethylacetophenones via Organophotoredox-Mediated Net-Neutral Radical/Polar Crossover. PMC. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Journey Describing Applications of Oxone in Synthetic Chemistry. ResearchGate. [Link]

  • MDPI. (n.d.). Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. MDPI. [Link]

  • Thermo Fisher Scientific. (2024). SAFETY DATA SHEET - 2'-Chloro-5'-(trifluoromethyl)acetophenone. Fisher Scientific. [Link]

  • Oakwood Chemical. (2011). MSDS MATERIAL SAFETY DATA SHEET - 3',5'-Dichloro-2,2,2-trifluoroacetophenone. Oakwood Chemical. [Link]

  • ProQuest. (n.d.). Ketone-catalyzed epoxidation of alkenes with oxone and palladium-catalyzed biaryl synthesis via silacyclobutanes. ProQuest. [Link]

  • Preprints.org. (2024). The Elegance of Epoxidation: Mechanistic Insights, Diverse Applications, and Promising Horizons. Preprints.org. [Link]

  • National Center for Biotechnology Information. (2022). Radical Addition of Dihydroquinoxalin-2-ones to Trifluoromethyl Ketones under Visible-Light Photoredox Catalysis. PMC. [Link]

  • National Center for Biotechnology Information. (2004). Catalytic asymmetric allylation of ketones and a tandem asymmetric allylation/diastereoselective epoxidation of cyclic enones. PubMed. [Link]

  • National Institutes of Health. (n.d.). Methyl 2-{4-chloro-2-[5-chloro-2-(2-methoxy-2-oxoethoxy)benzyl]phenoxy}acetate. NIH. [Link]

  • CABI Digital Library. (n.d.). Applications of Oxone in chemical kinetics, synthetic chemistry and environmental chemistry: A review. CABI Digital Library. [Link]

  • ACS Publications. (2015). Gold-Catalyzed Cyclizations of 4-Alkyl-2-yn-1-yl (Oxy)cyclohexa-2,5-dien-1-ones (1) to Develop Two Cyclizations via π-Alkyne ve. ACS Publications. [Link]

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5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone reaction mechanism with amines

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Reaction of 5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone with Amines: Mechanistic Insights and Synthetic Protocols for Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Trifluoromethylated Moieties

In modern medicinal chemistry, the incorporation of fluorine atoms into bioactive molecules is a cornerstone strategy for optimizing drug-like properties.[1] The trifluoromethyl (-CF3) group, in particular, is of paramount importance. Its unique combination of high electronegativity, metabolic stability, and lipophilicity can significantly enhance a compound's pharmacokinetic and pharmacodynamic profile.[2][3][4] The presence of a -CF3 group can improve membrane permeability, increase binding affinity to target proteins, and block metabolic pathways that would otherwise lead to rapid drug degradation.[4][5]

The reaction of α-trifluoromethyl ketones, such as this compound, with amines provides a direct and efficient route to synthesizing chiral α-trifluoromethyl amines and amino alcohols. These structures are highly sought-after building blocks in the development of novel therapeutics for oncology, virology, and neurodegenerative diseases.[3][6] This guide provides a detailed examination of the underlying reaction mechanism, offers robust and validated protocols for synthesis, and discusses the strategic application of this chemistry in a drug discovery context.

Section 1: Understanding the Reactants

The Electrophile: this compound

This specific acetophenone derivative is a highly activated electrophile. Its reactivity is governed by several key features:

  • The Trifluoromethyl Group (-CF3): This group is a powerful electron-withdrawing moiety due to the high electronegativity of the fluorine atoms. It exerts a strong negative inductive effect (-I), which polarizes the carbonyl bond (C=O), making the carbonyl carbon exceptionally electron-deficient and thus highly susceptible to nucleophilic attack.

  • Aromatic Substituents (-Cl, -OCH3): The chloro and methoxy groups on the phenyl ring further modulate the electronic properties of the molecule, influencing both its reactivity and its potential interactions in biological systems.

The Nucleophile: Amines

Primary (R-NH2) and secondary (R2-NH) amines are effective nucleophiles due to the lone pair of electrons on the nitrogen atom. Their reaction with the activated ketone forms the basis of this synthetic pathway. The nature of the amine (primary vs. secondary, aliphatic vs. aromatic) will determine the structure of the final product and the specific reaction conditions required.

Section 2: The Core Reaction Mechanism

The reaction proceeds via a nucleophilic addition mechanism, forming a characteristically stable hemiaminal intermediate, which can then be further transformed.

Step 1: Nucleophilic Attack and Hemiaminal Formation

The reaction initiates with the attack of the amine's lone pair on the electrophilic carbonyl carbon of the trifluoroacetophenone. This forms a tetrahedral zwitterionic intermediate, which rapidly undergoes an intramolecular proton transfer from the nitrogen to the oxygen, yielding a neutral hemiaminal (also known as a carbinolamine).

Unlike hemiaminals derived from non-fluorinated ketones which are typically unstable and transient[7], hemiaminals formed from α-trifluoromethyl ketones exhibit remarkable stability.[8] This stability is a direct consequence of the electron-withdrawing CF3 group, which stabilizes the tetrahedral carbon center.

Caption: Mechanism of Hemiaminal Formation.

Step 2: Subsequent Pathways - Dehydration to Imines

When a primary amine is used, the resulting hemiaminal can undergo acid-catalyzed dehydration to form an imine (a Schiff base).[7][9] The hydroxyl group of the hemiaminal is protonated by an acid catalyst, turning it into a good leaving group (H2O). The departure of water is assisted by the nitrogen's lone pair, which forms a double bond with the carbon, resulting in a positively charged iminium ion. Deprotonation of the nitrogen yields the final, neutral imine product.

  • With Primary Amines: The final product after dehydration is an imine.

  • With Secondary Amines: Because secondary amines lack a second proton on the nitrogen, a stable imine cannot be formed. Instead, dehydration occurs via elimination of a proton from an adjacent carbon, leading to the formation of an enamine .[9]

Caption: Acid-Catalyzed Dehydration of Hemiaminal to Imine.

Section 3: Synthetic Protocols

The following protocols provide a general framework. Optimization of solvent, temperature, and reaction time may be necessary for specific amine substrates.

General Protocol for Hemiaminal Synthesis

This protocol is designed for the synthesis and isolation of the stable hemiaminal intermediate.

Materials and Reagents:

  • This compound

  • Primary or Secondary Amine (1.1 equivalents)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Magnesium Sulfate (MgSO4), anhydrous

  • Round-bottom flask, magnetic stirrer, argon/nitrogen inlet

  • Standard glassware for work-up and purification

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).

  • Solvent Addition: Dissolve the ketone in anhydrous DCM (approx. 0.2 M concentration). Cool the solution to 0 °C using an ice bath.

    • Rationale: Starting at a low temperature helps to control the initial exotherm of the reaction and minimize potential side products. Anhydrous conditions prevent unwanted hydrolysis.

  • Amine Addition: Add the amine (1.1 eq) dropwise to the stirred solution over 5-10 minutes.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.

  • Work-up: Upon completion, quench the reaction with a small amount of water. Transfer the mixture to a separatory funnel, dilute with additional DCM, and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure to yield the crude hemiaminal.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization. The product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS to confirm its structure.

Protocol for Imine Synthesis via Dehydration

This protocol builds upon the hemiaminal synthesis by including an acid catalyst to promote dehydration.

Additional Materials:

  • p-Toluenesulfonic acid (p-TsOH) or Acetic Acid (catalytic amount, ~5 mol%)

  • Dean-Stark apparatus (optional, for azeotropic removal of water)

Methodology:

  • Follow steps 1-3 from the hemiaminal synthesis protocol.

  • Catalyst Addition: After adding the amine, add the acid catalyst (e.g., p-TsOH, 0.05 eq) to the reaction mixture.

  • Reaction Progression: Stir the reaction at room temperature or gently heat to 40-50 °C to facilitate dehydration. If using a Dean-Stark apparatus with a solvent like toluene, reflux to azeotropically remove the water formed.

  • Monitor, work up, and purify as described in the general protocol. The resulting imine will be the major product.

Protocol for Reductive Amination to α-Trifluoromethyl Amino Alcohol

This is a powerful one-pot procedure that converts the ketone directly to the corresponding amino alcohol.[10][11] The imine or hemiaminal is formed in situ and then immediately reduced.

Additional Materials:

  • Sodium borohydride (NaBH4) or Sodium triacetoxyborohydride (STAB) (1.5-2.0 equivalents)

  • Methanol or Ethanol as a co-solvent

Methodology:

  • Hemiaminal/Imine Formation: Follow steps 1-4 from the hemiaminal synthesis protocol. Stir at room temperature for 1-2 hours to ensure the intermediate is formed.

  • Reductant Addition: Cool the reaction mixture back down to 0 °C. Add the reducing agent (e.g., NaBH4) portion-wise over 15-20 minutes.

    • Rationale: Portion-wise addition at low temperature is crucial to control the exothermic reaction and hydrogen gas evolution.

  • Reduction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS indicates the disappearance of the intermediate.

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of water or 1M HCl at 0 °C. Extract the product with an organic solvent (e.g., ethyl acetate), wash with saturated sodium bicarbonate solution and brine.

  • Dry, concentrate, and purify as previously described.

Section 4: Data Summary & Troubleshooting

ParameterHemiaminal SynthesisImine SynthesisReductive Amination
Key Reagent AmineAmine + Acid CatalystAmine + Reducing Agent
Typical Solvent DCM, THFToluene, DCMDCM, Methanol
Temperature 0 °C to RTRT to Reflux0 °C to RT
Primary Product α-Trifluoromethyl Hemiaminalα-Trifluoromethyl Imineα-Trifluoromethyl Amino Alcohol
Key Consideration Anhydrous conditionsWater removal is keyControl of reduction step

Troubleshooting Guide:

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction; Decomposition of product/intermediate.Increase reaction time/temperature. Ensure anhydrous conditions. Purify promptly after work-up.
Multiple Products Side reactions; Incomplete conversion to desired product.For imine synthesis, ensure efficient water removal. For reduction, ensure complete formation of the intermediate before adding the reductant.
Starting Material Remains Low reactivity of the amine; Insufficient reaction time.Use a less sterically hindered or more nucleophilic amine. Increase reaction time or apply gentle heating.

Section 5: Experimental Workflow Visualization

This diagram outlines the logical flow from reaction planning to final product characterization.

Caption: General Synthetic Workflow.

Section 6: Safety Precautions

  • This compound: This compound is a flammable liquid and vapor. It causes skin and serious eye irritation and may cause respiratory irritation. It is also a lachrymator (causes tears).[12] Handle only in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Amines: Many amines are corrosive and toxic. Consult the specific Safety Data Sheet (SDS) for the amine being used.

  • Reducing Agents: Reagents like NaBH4 react with water and acidic solutions to produce flammable hydrogen gas. Quench reactions carefully at low temperatures.

References

  • The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
  • Design and biological activity of trifluoromethyl containing drugs. Wechem.
  • Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomeriz
  • Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors. Journal of the American Chemical Society.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC, PubMed Central.
  • Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3. NIH.
  • An easy synthesis of α-trifluoromethyl-amines from aldehydes or ketones using the Ruppert-Prakash reagent. Enamine.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl
  • 2,2,2-Trifluoroacetophenone: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes.
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
  • 2,2,2-Trifluoroacetophenone. Chem-Impex.
  • α-(Trifluoromethyl)amine Derivatives via Nucleophilic Trifluoromethylation of Nitrones.
  • Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. PMC, NIH.
  • 2,2,2-Trifluoroacetophenone 99 434-45-7. Sigma-Aldrich.
  • Reactivity of Stable Trifluoroacetaldehyde Hemiaminals. 1. An Unexpected Reaction with Enolizable Carbonyl Compounds. American Chemical Society.
  • Proposed catalytic pathway of 2,2,2-trifluoroacetophenone towards novel...
  • Nucleophilic Trifluoromethylation of Imines Using the CF3I/TDAE Reagent.
  • 2,2,2-Trifluoroacetophenone - SAFETY D
  • Nucleophilic Trifluoromethylation of Imines Using the CF 3 I/TDAE Reagent.
  • (PDF) An easy synthesis of α-trifluoromethyl-amines from aldehydes or ketones using the Ruppert-Prakash reagent.
  • Synthesis of Fluorinated Amines: A Personal Account. PMC, NIH.
  • Reactions of Amines.
  • Stable Hemiaminals with a Cyano Group and a Triazole Ring. PMC, NIH.
  • Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journals.
  • 19.
  • Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au.
  • New Methods for the Construction of Fluorinated Cyclic Amines and Amides. Nottingham ePrints.
  • How Cinchona Alkaloid-Derived Primary Amines Control Asymmetric Electrophilic Fluorination of Cyclic Ketones. Journal of the American Chemical Society.
  • ChemInform Abstract: Reactions of α-Imino Ketones Derived from Arylglyoxals with (Trifluoromethyl)trimethylsilane; a New Route to β-Amino-α-trifluoromethyl Alcohols.
  • Trifluoroethylation reactions of secondary amines. Isolated yields...
  • (PDF) {5-Chloro-2-[(2-hydroxybenzylidene)amino]phenyl}(phenyl)methanone.

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Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 1,2,3-Benzoxathiazine-Based Oxaziridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging Heterocyclic Scaffolds with Potent Oxidizing Agents

In the landscape of modern synthetic chemistry and drug discovery, the development of novel reagents with unique reactivity profiles is paramount. Oxaziridines, particularly the N-sulfonyl class first developed by Franklin A. Davis, have established themselves as exceptionally versatile and selective oxygen transfer reagents.[1][2] These strained three-membered heterocycles are prized for their ability to act as neutral, aprotic, and electrophilic sources of oxygen, enabling transformations such as the α-hydroxylation of enolates, the oxidation of sulfides to sulfoxides, and the epoxidation of alkenes.[3][4]

Simultaneously, the 1,2,3-benzoxathiazine scaffold has garnered significant interest, with derivatives showing potent inhibitory activity against enzymes like human carbonic anhydrases, which are important targets in cancer therapy.[5][6][7] The fusion of this biologically relevant benzoxathiazine core with the powerful oxidizing capability of an oxaziridine ring presents an opportunity to create a new class of reagents for organic synthesis and potential chemical biology probes.

This guide provides a comprehensive, two-part protocol for the synthesis of 1,2,3-benzoxathiazine-based oxaziridines. The strategy involves the initial construction of a 1,2,3-benzoxathiazine-2,2-dioxide precursor, which is a cyclic N-sulfonyl imine, followed by its direct oxidation to the target oxaziridine. We will delve into the mechanistic rationale behind each step, providing field-proven insights to ensure successful synthesis and validation.

Overall Synthetic Strategy

The synthesis is logically approached in two distinct stages. First, a substituted 2-hydroxybenzaldehyde is cyclized with sulfamoyl chloride to form the stable 1,2,3-benzoxathiazine-2,2-dioxide intermediate. Second, this cyclic N-sulfonyl imine is subjected to oxidation to stereoselectively form the desired oxaziridine ring fused to the benzoxathiazine backbone.

G A Substituted 2-Hydroxybenzaldehyde C 1,2,3-Benzoxathiazine-2,2-dioxide (Cyclic N-Sulfonyl Imine) A->C Step 1: Cyclization B Sulfamoyl Chloride B->C E 1,2,3-Benzoxathiazine-Based Oxaziridine C->E Step 2: Oxidation D Oxidizing Agent (e.g., Oxone, m-CPBA) D->E

Caption: Overall two-step synthetic pathway.

Part I: Synthesis of 1,2,3-Benzoxathiazine-2,2-dioxide Precursors

Principle & Mechanistic Insight: This initial step constructs the core heterocyclic system. The reaction proceeds via a condensation reaction between a substituted 2-hydroxybenzaldehyde and sulfamoyl chloride. The phenolic hydroxyl group acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfamoyl chloride. This is followed by an intramolecular cyclization and dehydration, driven by the formation of the stable, conjugated cyclic N-sulfonyl imine system. The use of a polar aprotic solvent like N,N-dimethylacetamide (DMA) is crucial for solubilizing the starting materials and facilitating the reaction.

Detailed Protocol: General Procedure for 1,2,3-Benzoxathiazine-2,2-dioxides

This protocol is adapted from the validated procedures reported by Ivanova, J. et al.[5][6]

Materials & Equipment:

  • Substituted 2-hydroxybenzaldehyde derivative (1.0 equiv)

  • Sulfamoyl chloride (2.5 equiv)

  • Anhydrous N,N-dimethylacetamide (DMA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, argon or nitrogen supply

  • Standard glassware for extraction and purification

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the 2-hydroxybenzaldehyde derivative (1.0 equiv) in anhydrous DMA (approx. 4 mL per mmol of aldehyde).

  • Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sulfamoyl chloride (2.5 equiv) portion-wise to the stirred solution. Causality Note: The reaction is exothermic, and maintaining a low temperature during the addition of the reactive sulfamoyl chloride minimizes potential side reactions.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring under the inert atmosphere for 24-72 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

  • Workup - Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice-water (approx. 15-20 mL).

  • Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 25 mL).

  • Workup - Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (3 x 25 mL) and brine (3 x 25 mL). Causality Note: The bicarbonate wash is critical to neutralize any remaining acidic species, such as HCl generated during the reaction or unreacted sulfamoyl chloride.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel. A typical eluent system is a mixture of petroleum ether and ethyl acetate (e.g., 2:1 v/v). Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Data Presentation: Representative Precursor Syntheses

The following table summarizes yields for various substituted precursors, demonstrating the robustness of the protocol.[5][6]

Starting Material (Substituted 2-Hydroxybenzaldehyde)Reaction Time (h)Product (1,2,3-Benzoxathiazine-2,2-dioxide)Yield (%)
2-Hydroxy-4-methylbenzaldehyde487-Methyl-1,2,3-benzoxathiazine-2,2-dioxide64%
5-Fluoro-2-hydroxybenzaldehyde726-Fluoro-1,2,3-benzoxathiazine-2,2-dioxide48%
4-Bromo-2-hydroxybenzaldehyde727-Bromo-1,2,3-benzoxathiazine-2,2-dioxide55%
2-Hydroxy-3-methoxybenzaldehyde248-Methoxy-1,2,3-benzoxathiazine-2,2-dioxide30%

Part II: Oxidation to 1,2,3-Benzoxathiazine-Based Oxaziridines

Principle & Mechanistic Insight: This step converts the cyclic N-sulfonyl imine into the target oxaziridine. This transformation is an electrophilic oxidation of the carbon-nitrogen double bond. Reagents like meta-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (Oxone) act as electrophilic oxygen donors. The reaction is believed to proceed via a concerted, asynchronous mechanism where the peroxy-oxygen attacks the imine carbon, leading to the formation of the strained three-membered oxaziridine ring.[3][8] The use of a buffered biphasic system with Oxone is a highly effective and scalable method for preparing N-sulfonyloxaziridines.[8]

G A Dissolve Precursor in Organic Solvent (e.g., DCM) C Combine Organic and Aqueous Phases in Reaction Flask A->C B Prepare Aqueous Buffer Solution (e.g., NaHCO₃) B->C D Cool Mixture to 0 °C C->D E Add Oxone Portion-wise D->E F Monitor Reaction by TLC E->F G Separate Organic and Aqueous Layers F->G H Wash Organic Layer G->H I Dry and Concentrate H->I J Purify by Chromatography I->J

Caption: Experimental workflow for the oxidation step.

Detailed Protocol: General Procedure for Oxaziridine Formation

This protocol is a generalized procedure based on established methods for the synthesis of Davis-type oxaziridines.[4][8]

Materials & Equipment:

  • 1,2,3-Benzoxathiazine-2,2-dioxide precursor (1.0 equiv)

  • Potassium peroxymonosulfate (Oxone®, 2KHSO₅·KHSO₄·K₂SO₄) (2.0-3.0 equiv)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or another suitable organic solvent (e.g., ethyl acetate)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

  • Standard glassware for extraction and purification

Step-by-Step Procedure:

  • Solution Preparation: In a round-bottom flask, dissolve the 1,2,3-benzoxathiazine-2,2-dioxide precursor (1.0 equiv) in dichloromethane. In a separate beaker, prepare an aqueous solution of sodium bicarbonate (approx. 4-5 equiv relative to the precursor).

  • Reaction Setup: Combine the organic and aqueous solutions in the reaction flask. The biphasic mixture should be stirred vigorously to ensure efficient mixing. Cool the flask to 0 °C in an ice bath.

  • Oxidant Addition: Add Oxone (2.0-3.0 equiv) to the rapidly stirred biphasic mixture in small portions over 30-60 minutes. Trustworthiness Check: Maintaining a basic pH (pH > 8) with the bicarbonate buffer is essential. The oxidation is most efficient under these conditions and prevents potential acid-catalyzed decomposition of the product. Monitor the pH of the aqueous layer periodically.

  • Reaction Progression: Allow the reaction to stir at 0 °C or to slowly warm to room temperature. Monitor the disappearance of the starting imine by TLC (staining with an oxidizing agent like potassium permanganate can be helpful to visualize the product). The reaction is typically complete within 2-6 hours.

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two additional portions of dichloromethane.

  • Washing and Drying: Combine all organic extracts and wash with brine. Dry the solution over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude oxaziridine can be purified by flash column chromatography on silica gel. Expertise Insight: Oxaziridines are generally stable but can be sensitive to prolonged exposure to silica gel. It is advisable to use a less polar eluent system and perform the chromatography efficiently.

Characterization and Validation

The successful synthesis of the 1,2,3-benzoxathiazine-based oxaziridine can be confirmed through standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The most telling change will be the disappearance of the characteristic singlet for the imine proton (CH =N) of the precursor, which typically appears around δ 8.6 ppm.[5] This will be replaced by a new singlet at a higher field (typically δ 5.0-6.0 ppm) corresponding to the proton on the sp³-hybridized carbon of the oxaziridine ring.

  • ¹³C NMR Spectroscopy: The imine carbon signal (C=N) in the precursor (around δ 167 ppm) will be replaced by the oxaziridine carbon signal, which is expected to appear further upfield (typically δ 80-100 ppm).[6]

  • Infrared (IR) Spectroscopy: The strong C=N stretching vibration in the precursor (around 1600-1650 cm⁻¹) will disappear. The S=O stretches from the sulfonyl group will remain prominent (around 1380 and 1180 cm⁻¹).[5]

  • High-Resolution Mass Spectrometry (HRMS): This will confirm the molecular formula of the final product by providing a highly accurate mass measurement, which should correspond to the addition of one oxygen atom to the precursor's mass.

By following these detailed protocols and validation steps, researchers can reliably synthesize and characterize this novel class of 1,2,3-benzoxathiazine-based oxaziridines for further application in synthetic chemistry and drug development.

References

  • Ivanova, J., Abdol, M., Nocentini, A., Zalubovskis, R., & Supuran, C. T. (2023). 1,2,3-Benzoxathiazine-2,2-dioxides – effective inhibitors of human carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). Available at: [Link]

  • Ivanova, J., Abdol, M., Nocentini, A., Zalubovskis, R., & Supuran, C. T. (2022). 1,2,3-Benzoxathiazine-2,2-dioxides – effective inhibitors of human carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 133-145. Available at: [Link]

  • Žalubovskis, R., Ivanova, J., & Abdol, M. (2021). Derivatives of 4-methyl-1,2,3-benzoxathiazine 2,2-dioxide as selective inhibitors of human carbonic anhydrases IX and XII over I and II. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1834-1845. Available at: [Link]

  • Wikipedia contributors. (2023). Oxaziridine. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Jean-Nicholas, A., et al. (2014). Advances in the Chemistry of Oxaziridines. Chemical Reviews, 114(16), 8191-8240. Available at: [Link]

  • Jean-Nicholas, A., et al. (2014). Advances in the Chemistry of Oxaziridines. ACS Chemical Reviews. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of oxaziridines. Available at: [Link]

  • Organic Chemistry Portal. Davis Oxidation. Available at: [Link]

  • Mátyus, P., et al. (2021). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Molecules, 26(11), 3321. Available at: [Link]

  • Davis, F. A., & Stringer, O. D. (1988). (±)-trans-2-(PHENYLSULFONYL)-3-PHENYLOXAZIRIDINE. Organic Syntheses, 66, 220. Available at: [Link]

Sources

Application Notes and Protocols for 5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone as an Oxygen-Atom Transfer Agent

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Modern Tool for Oxygen-Atom Transfer Reactions

In the landscape of modern organic synthesis, the development of efficient, selective, and environmentally benign oxidation methods is of paramount importance. 5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone emerges as a significant, yet specialized, precursor and potential organocatalyst in the realm of oxygen-atom transfer (OAT) reactions. Its utility is primarily recognized in the synthesis of potent oxidizing agents, and by extension of the reactivity of its parent scaffold, as a direct catalyst for transformations such as epoxidations and hydroxylations.

The core of its reactivity lies in the electrophilic nature of the carbonyl carbon, significantly enhanced by the powerful electron-withdrawing trifluoromethyl group (-CF3). This activation facilitates the formation of reactive oxygen-donating species. The presence of the 5'-chloro and 2'-methoxy substituents on the aromatic ring further modulates the electronic properties and stability of the catalyst and any derived intermediates, offering a handle for fine-tuning reactivity and selectivity.

This guide provides an in-depth exploration of this compound, presenting its application as a precursor to powerful oxaziridine-based oxidants and as a direct organocatalyst for alkene epoxidation, with detailed protocols and mechanistic insights.

Mechanistic Rationale: The Activated Ketone as a Catalyst

The catalytic activity of trifluoroacetophenone derivatives in oxygen-atom transfer reactions, particularly with hydrogen peroxide (H₂O₂) as the terminal oxidant, is predicated on the in situ formation of a highly reactive dioxirane intermediate. The catalytic cycle, extrapolated from studies on the parent 2,2,2-trifluoroacetophenone, is a self-validating system that regenerates the catalyst.

Causality Behind the Catalytic Cycle:

  • Hydration: The electron-deficient carbonyl of this compound readily undergoes hydration in the presence of water to form a stable gem-diol (hydrate). This step is crucial as the hydrate is the active form of the catalyst.

  • Perhydrate Formation: The hydrate reacts with hydrogen peroxide to form a perhydrate intermediate. This is a key step where the oxygen from the terminal oxidant is incorporated into the catalyst framework.

  • Dioxirane Formation: Intramolecular cyclization of the perhydrate, or its reaction with another activated species, leads to the formation of a highly strained and electrophilic dioxirane. This is the ultimate oxygen-transferring species.

  • Oxygen Atom Transfer: The dioxirane efficiently transfers an oxygen atom to a nucleophilic substrate, such as an alkene, to form the corresponding epoxide. This step is driven by the release of ring strain in the dioxirane.

  • Catalyst Regeneration: Upon transferring the oxygen atom, the dioxirane collapses back to the original ketone, which can then re-enter the catalytic cycle.

Catalytic Cycle Ketone 5'-Chloro-2'-methoxy- 2,2,2-trifluoroacetophenone Hydrate Hydrate (gem-diol) Ketone->Hydrate + H₂O Perhydrate Perhydrate Intermediate Hydrate->Perhydrate + H₂O₂ Dioxirane Dioxirane Perhydrate->Dioxirane - H₂O Dioxirane->Ketone Oxygen Transfer Product Epoxide Dioxirane->Product Substrate Alkene

Caption: Proposed catalytic cycle for alkene epoxidation.

Application I: Precursor for Potent Oxaziridine-Based OAT Agents

A primary application of this compound is as a reagent in the synthesis of 1,2,3-benzoxathiazine-based oxaziridine derivatives.[1] These resulting oxaziridines are powerful oxygen-atom transfer agents, capable of challenging reactions such as catalytic carbon-hydrogen hydroxylation and alkene epoxidation.[1]

The synthesis involves the reaction of the trifluoroacetophenone with a primary amine to form an intermediate imine, which is then oxidized to the corresponding oxaziridine. The choice of oxidizing agent is critical, with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) being commonly employed.

Oxaziridine Synthesis Workflow Start 5'-Chloro-2'-methoxy- 2,2,2-trifluoroacetophenone Imine Intermediate Imine Start->Imine + Amine Primary Amine (R-NH₂) Amine->Imine Oxaziridine Potent Oxaziridine OAT Agent Imine->Oxaziridine + Oxidant Oxidizing Agent (e.g., m-CPBA) Oxidant->Oxaziridine

Caption: Workflow for oxaziridine synthesis.

Protocol 1: Synthesis of an N-Alkyl Oxaziridine (General Procedure)

This protocol is a general representation based on established methods for oxaziridine synthesis.

Materials:

  • This compound

  • Primary amine (e.g., cyclohexylamine)

  • Anhydrous toluene or dichloromethane (DCM)

  • Molecular sieves (4 Å)

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium sulfite (Na₂SO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Imine Formation:

    • To a solution of this compound (1.0 eq) in anhydrous toluene, add the primary amine (1.1 eq).

    • Add activated 4 Å molecular sieves to the mixture.

    • Reflux the reaction mixture using a Dean-Stark apparatus to remove water. Monitor the reaction by TLC or GC-MS until the starting ketone is consumed.

    • Cool the reaction mixture to room temperature, filter to remove the molecular sieves, and concentrate under reduced pressure. The crude imine is often used in the next step without further purification.

  • Oxidation to Oxaziridine:

    • Dissolve the crude imine in DCM and cool the solution to 0 °C in an ice bath.

    • Add a solution of m-CPBA (1.2 eq) in DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.

    • Allow the reaction to stir at 0 °C and monitor by TLC. The reaction is typically complete within 1-3 hours.

    • Upon completion, quench the reaction by adding saturated aqueous Na₂SO₃ to destroy excess peroxide.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired oxaziridine.

Application II: Direct Organocatalytic Epoxidation of Alkenes

Drawing from extensive studies on 2,2,2-trifluoroacetophenone, the 5'-chloro-2'-methoxy derivative is anticipated to be a highly effective organocatalyst for the epoxidation of a wide range of alkenes using aqueous hydrogen peroxide as the terminal oxidant.[2][3] This methodology represents a green, mild, and efficient alternative to traditional epoxidation reagents.

Key Advantages:

  • Green Chemistry: Utilizes H₂O₂ as the oxidant, with water as the only byproduct.

  • Low Catalyst Loading: Typically effective at 2-5 mol%.[2]

  • Broad Substrate Scope: Effective for mono-, di-, and trisubstituted alkenes.[2]

  • High Chemoselectivity: The double bond is selectively oxidized in the presence of other functional groups.

Protocol 2: Catalytic Epoxidation of an Alkene

This protocol is adapted from the highly successful procedure developed for 2,2,2-trifluoroacetophenone.[4]

Materials:

  • Alkene substrate (e.g., 1-phenylcyclohexene)

  • This compound (catalyst)

  • Hydrogen peroxide (30% aqueous solution)

  • Acetonitrile (MeCN)

  • tert-Butyl alcohol (t-BuOH)

  • Aqueous buffer solution (e.g., 0.6 M K₂CO₃ with EDTA)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of the alkene (1.0 mmol) in t-BuOH (2 mL) and MeCN (2 mL), add the aqueous buffer solution (1 mL).

  • Add this compound (0.05 mmol, 5 mol%).

  • Cool the mixture to 0 °C and add the 30% aqueous H₂O₂ solution (2.0 mmol, 2.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir vigorously for 1-4 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with water (10 mL) and extract with DCM (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Representative Substrate Scope and Expected Performance (based on 2,2,2-trifluoroacetophenone): [2][4]

SubstrateCatalyst Loading (mol%)Time (h)Yield (%)
1-Phenylcyclohexene51>99
Styrene51>99
(E)-Stilbene51>99
Cyclooctene5198
1-Dodecene5196

Safety and Handling

This compound and related compounds should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Inhalation: Avoid breathing vapors or dust.

  • Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

Hydrogen peroxide (30%) is a strong oxidizer and can cause severe skin and eye irritation. Handle with care.

Conclusion

This compound is a valuable tool for the modern synthetic chemist. Its primary established use as a precursor to potent oxaziridine-based oxidants provides access to powerful reagents for challenging transformations. Furthermore, by analogy to its parent compound, it is poised to be an excellent organocatalyst for green and efficient epoxidation reactions. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their synthetic endeavors, contributing to the advancement of sustainable and selective oxidation chemistry.

References

  • Limnios, D., & Kokotos, C. G. (2014). 2,2,2-Trifluoroacetophenone: an organocatalyst for an environmentally friendly epoxidation of alkenes. The Journal of Organic Chemistry, 79(10), 4270–4276. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of oxaziridines. Retrieved from [Link]

  • Bowers Lab. (n.d.). Electrophilic Oxaziridines for N-Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxaziridine. Retrieved from [Link]

  • Davis, F. A., et al. (1996). (+)-(2R,8aR)-[(8,8-DICHLOROCAMPHORYL)SULFONYL]OXAZIRIDINE. Organic Syntheses, 74, 230. [Link]

  • Gacemi, S., & Gaviña, P. (2001). Synthesis of oxaziridines by oxidation of imines with the trichloroacetonitrile–hydrogen peroxide system. Comptes Rendus de l'Académie des Sciences - Series IIc - Chemistry, 4(7), 643-647. [Link]

  • Request PDF. (n.d.). ChemInform Abstract: 2,2,2-Trifluoroacetophenone: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 2,2,2-Trifluoroacetophenone: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes. Retrieved from [Link]

  • Limnios, D., & Kokotos, C. G. (2014). Supporting Information for 2,2,2-Trifluoroacetophenone: An Organocatalyst for an Environmentally-friendly Epoxidation of Alkenes. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed catalytic pathway of 2,2,2-trifluoroacetophenone towards novel oxidation transformations. Retrieved from [Link]

  • DSpace. (n.d.). Aromatic CH Hydroxylation Reactions with Hydrogen Peroxide Catalyzed by Bulky Manganese Complexes. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselective C-H hydroxylation of n-alkanes using Shilov-type Pt catalysis in perfluorinated micro-emulsions. Retrieved from [Link]

  • PubChem. (n.d.). 2,2,2-Trifluoroacetophenone. Retrieved from [Link]

  • SciSpace. (2022). Liquid phase reaction of 2′-hydroxyacetophenone and benzaldehyde over ZSM-5 catalysts. Retrieved from [Link]

  • SciSpace. (2022). Article. Retrieved from [Link]

Sources

Application Notes and Protocols for 5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Fluorinated Ketone Building Block

5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone is a highly functionalized aromatic ketone that serves as a strategic building block in modern organic synthesis. Its structure is distinguished by three key features that impart unique reactivity and utility: a trifluoromethyl ketone, a chloro-substituted aromatic ring, and a methoxy group. The trifluoromethyl group is of particular importance in medicinal chemistry, as its incorporation into organic molecules can significantly enhance metabolic stability, binding affinity, and lipophilicity.[1][2] The chloro and methoxy substituents on the phenyl ring provide additional handles for synthetic modification and influence the electronic properties of the molecule.[3]

These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on the utility of this compound. We will explore its application in the synthesis of potent oxygen-transfer agents, its transformation into valuable chiral building blocks through asymmetric reduction, and its potential in modern photoredox catalysis. The protocols provided are based on established methodologies for structurally related compounds and are intended to serve as a comprehensive guide for laboratory implementation.

Core Application: Synthesis of Novel Oxaziridine Derivatives for Advanced Oxidation Reactions

A primary application of 1-(5-chloro-2-methoxyphenyl)-2,2,2-trifluoroethanone is its use as a precursor for the synthesis of 1,2,3-benzoxathiazine-based oxaziridine derivatives. These derivatives are highly effective oxygen-atom transfer agents, capable of facilitating challenging reactions such as catalytic carbon-hydrogen hydroxylation and alkene epoxidation.[4] The trifluoromethyl group in the starting ketone is crucial for enhancing the electrophilicity of the resulting oxaziridine, thereby increasing its oxidizing potential.

Workflow for the Synthesis of Benzoxathiazine-Based Oxaziridines

start 5'-Chloro-2'-methoxy- 2,2,2-trifluoroacetophenone step1 Condensation with 2-amino-4-chlorophenol start->step1 intermediate1 Schiff Base Intermediate step1->intermediate1 step2 Cyclization with Thionyl Chloride (SOCl₂) intermediate1->step2 intermediate2 1,2,3-Benzoxathiazine Intermediate step2->intermediate2 step3 Oxidation (e.g., with m-CPBA) intermediate2->step3 product Benzoxathiazine-based Oxaziridine Derivative step3->product

Caption: Synthetic workflow for the preparation of oxaziridine derivatives.

Experimental Protocol: Synthesis of a 1,2,3-Benzoxathiazine-Based Oxaziridine

Materials:

  • This compound (1.0 eq)

  • 2-Amino-4-chlorophenol (1.0 eq)

  • Toluene

  • p-Toluenesulfonic acid (catalytic amount)

  • Thionyl chloride (SOCl₂) (1.2 eq)

  • Pyridine (2.5 eq)

  • Dichloromethane (DCM), anhydrous

  • meta-Chloroperoxybenzoic acid (m-CPBA) (1.5 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Schiff Base Formation: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve this compound (1.0 eq) and 2-amino-4-chlorophenol (1.0 eq) in toluene. Add a catalytic amount of p-toluenesulfonic acid. Reflux the mixture for 12-18 hours, until water evolution ceases.

  • Solvent Removal: Allow the reaction to cool to room temperature and remove the toluene under reduced pressure.

  • Cyclization: Dissolve the crude Schiff base in anhydrous DCM and cool the solution to 0 °C in an ice bath. Add pyridine (2.5 eq), followed by the dropwise addition of thionyl chloride (1.2 eq). Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 4-6 hours.

  • Work-up: Quench the reaction by the slow addition of water. Separate the organic layer, and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Oxidation: Dissolve the crude benzoxathiazine intermediate in DCM and cool to 0 °C. Add m-CPBA (1.5 eq) portion-wise, ensuring the temperature remains below 5 °C. Stir the mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight.

  • Final Work-up and Purification: Quench the reaction with saturated aqueous NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by flash column chromatography (silica gel, using a gradient of hexanes and ethyl acetate) to yield the desired oxaziridine derivative.

Asymmetric Reduction to Chiral Trifluoromethylated Alcohols

The enantioselective reduction of prochiral ketones to chiral alcohols is a cornerstone of modern asymmetric synthesis, providing essential building blocks for the pharmaceutical industry.[5] The resulting chiral 1-(5-chloro-2-methoxyphenyl)-2,2,2-trifluoroethanol is a valuable intermediate for synthesizing biologically active molecules. The Corey-Bakshi-Shibata (CBS) reduction is a highly effective method for this transformation, known for its high enantioselectivity and predictable stereochemical outcome.[6]

Principle of the CBS Reduction

The CBS reduction utilizes a chiral oxazaborolidine catalyst to create a chiral environment around the ketone. The catalyst coordinates with both the borane reducing agent and the ketone's carbonyl group, forcing the hydride to be delivered to one specific face of the ketone. This directed hydride attack results in the formation of a single enantiomer of the alcohol product.

start 5'-Chloro-2'-methoxy- 2,2,2-trifluoroacetophenone step1 Asymmetric Reduction in Anhydrous THF, -20 °C start->step1 catalyst (R)-CBS Catalyst (for S-alcohol) catalyst->step1 reagent Borane Reagent (BH₃·SMe₂) reagent->step1 product Chiral (S)-1-(5-chloro-2-methoxyphenyl) -2,2,2-trifluoroethanol step1->product

Caption: Workflow for the asymmetric CBS reduction of the title compound.

Quantitative Data from Analogous Reductions

The following table summarizes representative data for the CBS reduction of structurally similar acetophenone derivatives, demonstrating the expected high yield and enantioselectivity of this method.[5][6]

Starting MaterialCatalyst (mol%)Reducing AgentSolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
4'-Chloroacetophenone(R)-2-Methyl-CBS-oxazaborolidine (5-10)Borane-dimethyl sulfideTHF-20>90>95
4'-(Trifluoromethyl)acetophenone(R)-2-Methyl-CBS-oxazaborolidine (5-10)Borane-dimethyl sulfideTHF-30 to 0>90>95
Experimental Protocol: Asymmetric CBS Reduction

Materials:

  • (R)-2-Methyl-CBS-oxazaborolidine (1.0 M solution in toluene, 0.1 eq)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂, 0.6 eq)

  • This compound (1.0 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Catalyst Preparation: Under an inert atmosphere (N₂ or Ar), add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq) to a flame-dried, three-necked round-bottom flask. Add anhydrous THF. Cool the flask to 0 °C in an ice-water bath.

  • Borane Addition: Slowly add borane-dimethyl sulfide complex (0.6 eq) dropwise to the stirred catalyst solution at 0 °C. Stir the mixture for 15 minutes at 0 °C to form the active catalyst-borane complex.

  • Substrate Addition: In a separate flame-dried flask, dissolve this compound (1.0 eq) in anhydrous THF. Cool the reaction flask containing the catalyst-borane complex to -20 °C. Slowly add the solution of the ketone dropwise over 30 minutes, ensuring the internal temperature is maintained at or below -20 °C.

  • Reaction Monitoring: Stir the reaction at -20 °C. Monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Quenching: Once the reaction is complete, slowly and carefully quench the reaction by the dropwise addition of methanol at -20 °C.

  • Work-up and Purification: Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure. Perform an acidic workup with 1 M HCl to hydrolyze the borate esters. Extract the product with ethyl acetate. The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated. Purify the crude product by column chromatography.

Potential Application in Visible-Light Photoredox Catalysis

Recent advances in organic synthesis have highlighted the power of visible-light photoredox catalysis for forming carbon-carbon bonds under mild conditions. Trifluoromethyl ketones, such as this compound, are excellent substrates for radical addition reactions.[7] This opens up possibilities for novel synthetic transformations that are otherwise difficult to achieve.

Proposed Mechanism: Radical Addition to the Trifluoromethyl Ketone

A plausible mechanism involves the photocatalyst (e.g., Ru(bpy)₃Cl₂) absorbing light and reaching an excited state. This excited catalyst can then engage in a single-electron transfer (SET) with a suitable donor, generating a radical species. This radical can then add to the electrophilic carbonyl carbon of the trifluoromethyl ketone. The resulting trifluoromethyl ketyl radical intermediate is then reduced and protonated to yield the final tertiary alcohol product.

cluster_0 Photocatalytic Cycle cluster_1 Radical Addition PC Ru(II) PC_star *Ru(II) PC->PC_star hv (Visible Light) PC_red Ru(I) PC_star->PC_red SET with Radical Precursor PC_red->PC SET to Intermediate Ketone Trifluoromethyl Ketone Adduct Ketyl Radical Intermediate Ketone->Adduct Radical Nucleophilic Radical (R•) Radical->Adduct Product Tertiary Alcohol Product Adduct->Product Reduction & Protonation

Caption: General mechanism for photoredox-catalyzed radical addition.

General Protocol for a Hypothetical Radical Addition

This protocol is a general guideline based on established procedures for similar transformations.[7]

Materials:

  • This compound (1.0 eq)

  • Radical precursor (e.g., a dihydroquinoxalin-2-one) (1.3 eq)

  • Ru(bpy)₃Cl₂·H₂O (1-2 mol%)

  • Acetonitrile (CH₃CN), degassed

  • Inert gas (Argon or Nitrogen)

  • Blue LED light source (e.g., 455 nm)

Procedure:

  • Reaction Setup: To a Schlenk tube, add this compound (1.0 eq), the radical precursor (1.3 eq), and Ru(bpy)₃Cl₂·H₂O (1-2 mol%).

  • Degassing: Seal the tube and degas the system by subjecting it to three cycles of vacuum followed by backfilling with an inert gas.

  • Solvent Addition: Add degassed acetonitrile via syringe.

  • Irradiation: Stir the reaction mixture at room temperature under an inert atmosphere while irradiating with a blue LED light source.

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography to isolate the desired tertiary alcohol product.

Conclusion

This compound is a versatile and valuable reagent for advanced organic synthesis. Its utility extends from the preparation of powerful oxidizing agents to its role as a prochiral substrate for asymmetric synthesis, yielding high-value chiral building blocks. Furthermore, its electronic properties make it a promising candidate for modern synthetic methodologies like photoredox catalysis. The protocols and insights provided in these application notes are intended to empower researchers to leverage the full potential of this strategic fluorinated building block in their synthetic endeavors, particularly in the fields of medicinal and materials chemistry.

References

  • Eureka | Patsnap. Synthesis method of 3', 5'-dichloro-2, 2, 2-trifluoroacetophenone. [Link]

  • Google Patents.
  • Google Patents. WO2021240331A1 - Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone.
  • PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

  • PMC - NIH. Fluorinated building blocks in drug design: new pathways and targets. [Link]

  • PMC - PubMed Central. Radical Addition of Dihydroquinoxalin-2-ones to Trifluoromethyl Ketones under Visible-Light Photoredox Catalysis. [Link]

  • International Journal of Sciences: Basic and Applied Research (IJSBAR). Synthesis of 5-chloro-thiosulfadiazine Compounds Using Two-Phase Systems of Organic Solvents. [Link]

  • ChemRxiv. “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. [Link]

  • Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]

Sources

5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone catalyst preparation

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the preparation and application of 5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone as a versatile organocatalyst.

Introduction: The Emergence of Trifluoroacetophenones in Catalysis

Trifluoromethyl ketones, particularly substituted trifluoroacetophenones, have garnered significant attention as a class of powerful organocatalysts.[1][2] Their utility stems from the strong electron-withdrawing nature of the trifluoromethyl group, which activates the carbonyl carbon towards nucleophilic attack. This property is harnessed in a variety of oxidative transformations, most notably in the epoxidation of alkenes using environmentally benign oxidants like hydrogen peroxide (H₂O₂).[1][3] The catalyst, upon reacting with H₂O₂, forms a highly reactive dioxirane intermediate in situ, which then efficiently transfers an oxygen atom to the substrate.[4]

This guide provides a comprehensive protocol for the laboratory-scale synthesis of a specific, functionalized catalyst: this compound. Furthermore, it details its application as an organocatalyst in a model epoxidation reaction, offering insights into the mechanism, safety considerations, and best practices for its use. The methodologies presented are designed to be robust and reproducible, providing a solid foundation for further research and development in catalysis and synthetic chemistry.

Part 1: Synthesis of this compound

Strategic Approach: Organometallic Route

The synthesis of substituted aromatic ketones can be approached through several methods, including Friedel-Crafts acylation and organometallic routes.[5][6] For the target molecule, a Friedel-Crafts reaction on 4-chloroanisole would likely result in a mixture of isomers due to the competing directing effects of the chloro (ortho-, para-directing, deactivating) and methoxy (ortho-, para-directing, activating) groups.

Therefore, a more regioselective approach is the use of an organometallic intermediate, such as an organolithium or Grignard reagent.[7] This strategy involves the formation of a nucleophilic carbon center at a specific position on the aromatic ring, which then attacks an electrophilic trifluoroacetylating agent. This guide details a protocol based on an organolithium intermediate, which is known for its high reactivity and utility in forming C-C bonds.[7] The synthesis begins with the halogen-metal exchange of a suitably substituted precursor, 1-bromo-4-chloro-2-methoxybenzene, to precisely control the position of trifluoroacetylation.

Proposed Synthetic Pathway

The two-step synthesis involves the formation of an aryllithium reagent followed by acylation.

Synthesis_Pathway Start 1-Bromo-4-chloro-2-methoxybenzene Intermediate Aryllithium Intermediate Start->Intermediate Halogen-Metal Exchange 1 nBuLi n-Butyllithium (n-BuLi) THF, -78 °C AcylatingAgent Trifluoroacetic Anhydride ((CF₃CO)₂O) Product 5'-Chloro-2'-methoxy-2,2,2- trifluoroacetophenone Intermediate->Product Acylation 2 Workup Aqueous Work-up (e.g., sat. NH₄Cl)

Caption: Synthetic scheme via an organolithium intermediate.

Detailed Experimental Protocol

Disclaimer: This protocol involves highly reactive and hazardous materials. It must be performed by trained personnel in a chemical fume hood with appropriate personal protective equipment (PPE).

Table 1: Reagents and Materials

Reagent/MaterialQuantity (for 10 mmol scale)Molar Mass ( g/mol )Purpose
1-Bromo-4-chloro-2-methoxybenzene2.21 g (10.0 mmol)221.49Starting Material
n-Butyllithium (n-BuLi), 2.5 M in hexanes4.4 mL (11.0 mmol)64.06Lithiating Agent
Trifluoroacetic Anhydride ((CF₃CO)₂O)1.7 mL (12.0 mmol)210.03Trifluoroacetylating Agent
Anhydrous Tetrahydrofuran (THF)50 mL72.11Solvent
Saturated aqueous Ammonium Chloride (NH₄Cl)30 mL53.49Quenching Agent
Diethyl ether or Ethyl acetate100 mL-Extraction Solvent
Brine (Saturated aqueous NaCl)30 mL-Washing Agent
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)~5 g-Drying Agent

Step-by-Step Procedure:

  • Preparation of Reaction Vessel:

    • Flame-dry a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen inlet adapter, and a thermometer.

    • Allow the flask to cool to room temperature under a steady stream of dry nitrogen. A positive nitrogen atmosphere must be maintained throughout the reaction.

  • Formation of the Aryllithium Reagent:

    • Dissolve 1-bromo-4-chloro-2-methoxybenzene (2.21 g, 10.0 mmol) in 40 mL of anhydrous THF in the reaction flask.

    • Cool the solution to -78 °C using a dry ice/acetone bath. The internal temperature must be carefully monitored.

    • Slowly add n-butyllithium (4.4 mL of a 2.5 M solution, 11.0 mmol) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.

    • Stir the resulting mixture at -78 °C for 1 hour. Successful formation of the lithium reagent is often indicated by a slight color change.

  • Acylation Reaction:

    • In a separate, dry syringe, draw up trifluoroacetic anhydride (1.7 mL, 12.0 mmol).

    • Add the trifluoroacetic anhydride dropwise to the aryllithium solution at -78 °C over 20 minutes. A more pronounced color change or the formation of a precipitate may be observed.

    • After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours.

  • Reaction Quench and Work-up:

    • Remove the dry ice/acetone bath. While the mixture is still cold, slowly and carefully quench the reaction by adding 30 mL of saturated aqueous ammonium chloride solution dropwise. Caution: The initial addition may cause bubbling as excess organolithium is quenched.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and add 50 mL of diethyl ether or ethyl acetate.

    • Separate the organic layer. Extract the aqueous layer with an additional 2 x 25 mL of the extraction solvent.

    • Combine all organic layers and wash with 30 mL of brine.

    • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude oil or solid should be purified by flash column chromatography on silica gel.

    • A solvent system of hexane/ethyl acetate (e.g., starting with 98:2 and gradually increasing polarity) is typically effective for eluting the product.

    • Combine the product-containing fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the pure this compound.[8][9]

Characterization and Quality Control

Confirmation of the product's identity and purity is crucial. The following analytical methods are recommended:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Expect signals corresponding to the aromatic protons and the methoxy group protons. The chemical shifts of the aromatic protons will be influenced by the chloro, methoxy, and trifluoroacetyl substituents.

  • ¹⁹F NMR (Fluorine Nuclear Magnetic Resonance): Expect a sharp singlet for the -CF₃ group. This is a key diagnostic peak for successful trifluoroacetylation.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): Look for the characteristic carbonyl carbon signal (typically ~180 ppm, split into a quartet by the fluorine atoms) and the -CF₃ carbon signal (typically ~117 ppm, a strong quartet).

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak (M⁺) corresponding to the molecular weight of 238.59 g/mol (for C₉H₆ClF₃O₂) and a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at ~33% the intensity of the M⁺ peak).

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1700-1730 cm⁻¹ is indicative of the ketone carbonyl (C=O) stretching vibration.

Part 2: Application as an Organocatalyst in Epoxidation

Mechanistic Rationale

Trifluoroacetophenones catalyze epoxidation through a well-established pathway involving a dioxirane intermediate.[1][4] The electron-deficient ketone is first hydrated, then reacts with hydrogen peroxide. Subsequent intramolecular cyclization releases water and forms the highly electrophilic trifluoromethyl-substituted dioxirane. This species is a potent oxygen-transfer agent that epoxidizes the alkene, regenerating the ketone hydrate for the next catalytic cycle.[3]

Catalytic_Cycle Catalyst Ketone (ArCOCF₃) Hydrate Ketone Hydrate Catalyst->Hydrate + H₂O Alkene Alkene Peroxyhydrate Peroxyhydrate Intermediate Hydrate->Peroxyhydrate + H₂O₂ - H₂O Epoxide Epoxide Dioxirane Dioxirane (Active Oxidant) Peroxyhydrate->Dioxirane - H₂O Dioxirane->Hydrate Regenerates Catalyst Dioxirane->Epoxide Oxygen Transfer

Caption: Catalytic cycle for ketone-catalyzed epoxidation.

Protocol: Catalytic Epoxidation of Styrene

This protocol provides a general procedure for using the synthesized catalyst. Optimization of solvent, temperature, and reagent stoichiometry may be required for different substrates.

Table 2: Reagents and Conditions for Epoxidation

Reagent/MaterialQuantity (for 1 mmol scale)Purpose
Styrene104 mg (1.0 mmol)Substrate (Alkene)
This compound12 mg (0.05 mmol, 5 mol%)Catalyst
Hydrogen Peroxide (H₂O₂), 30% w/w aqueous solution0.23 mL (~2.0 mmol)Oxidant
Acetonitrile (CH₃CN)2 mLCo-solvent / Activator
tert-Butanol2 mLSolvent

Step-by-Step Procedure:

  • To a 10 mL round-bottom flask, add the substrate (styrene, 1.0 mmol), the catalyst (0.05 mmol), tert-butanol (2 mL), and acetonitrile (2 mL).

  • Stir the mixture at room temperature until all solids are dissolved.

  • Cool the flask in an ice-water bath (0 °C).

  • Slowly add the 30% H₂O₂ solution (0.23 mL, ~2.0 mmol) dropwise.

  • Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it stir at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-4 hours.[1][3]

  • Upon completion, quench the reaction by adding 5 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to decompose excess H₂O₂.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography (hexanes/ethyl acetate) to yield pure styrene oxide.

Part 3: Safety, Handling, and Waste Disposal

  • n-Butyllithium: Highly pyrophoric and reacts violently with water. Must be handled under an inert atmosphere using proper syringe techniques.[10]

  • Trifluoroacetic Anhydride: Corrosive and causes severe burns. Reacts with moisture. Handle in a fume hood with acid-resistant gloves and eye protection.

  • Trifluoroacetophenones: These compounds are irritants to the skin, eyes, and respiratory system.[11][12] Some may be lachrymators (induce tears).[11][13] Always handle with appropriate PPE, including gloves, lab coat, and safety glasses.

  • Hydrogen Peroxide (30%): Strong oxidizer. Avoid contact with organic materials and metals.

  • Waste Disposal:

    • Quench residual organolithium reagents carefully by slow addition to a non-reactive solvent like isopropanol at low temperature before aqueous work-up.

    • Organic waste containing halogenated compounds should be collected in a designated halogenated waste container.

    • Aqueous waste should be neutralized before disposal according to institutional guidelines.

References

  • Reduction of aryl trifluoromethyl ketone 3a with turbo Grignard reagent. ResearchGate. Available at: [Link]

  • 2,4,5-Trifluoroacetophenone, and process for its preparation. Google Patents.
  • Limnios, D., & Kokotos, C. G. (2014). 2,2,2-Trifluoroacetophenone: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes. The Journal of Organic Chemistry, 79(9), 4270–4276. Available at: [Link]

  • Nishiyama, H., et al. (2016). Preparation of Trifluoromethylphenyl Magnesium Halides in the Presence of LiCl and Synthesis of 2′-Trifluoromethyl-Aromatic Ketones. Organic Process Research & Development, 20(9), 1633–1636. Available at: [Link]

  • Method of producing 2'-trifluoromethyl group-substituted aromatic ketone. Google Patents.
  • 3',5'-Dichloro-2,2,2-trifluoroacetophenone Material Safety Data Sheet. Oakwood Chemical. (2011). Available at: [Link]

  • Limnios, D., & Kokotos, C. G. (2014). 2,2,2-Trifluoroacetophenone: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes. The Journal of Organic Chemistry, 79(9), 4270–4276. Available at: [Link]

  • Beger, J., et al. (2000). Synthesis of ?,?-unsaturated trifluoromethyl ketones from 4-dimethylamino-1,1,1-trifluorobut-3-ene-2-one by addition of Grignard reagents. University of Southampton Institutional Repository. Available at: [Link]

  • Proposed catalytic pathway of 2,2,2-trifluoroacetophenone towards novel oxidation transformations. ResearchGate. Available at: [Link]

  • Limnios, D., & Kokotos, C. G. (2014). 2,2,2-Trifluoroacetophenone: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes. Organic Chemistry Portal. Available at: [Link]

  • 2,2,2-Trifluoroacetophenone PubChem Entry. National Center for Biotechnology Information. Available at: [Link]

  • de la Torre, A., et al. (2022). Radical Addition of Dihydroquinoxalin-2-ones to Trifluoromethyl Ketones under Visible-Light Photoredox Catalysis. Molecules, 27(14), 4339. Available at: [Link]

  • Chen, C., et al. (2009). Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect. Organic Process Research & Development, 13(4), 699–703. Available at: [Link]

  • Organolithium Reagents Overview. Myers Research Group, Harvard University. Available at: [Link]

  • Ghose, R., et al. (2024). Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones. BORIS Portal, University of Bern. Available at: [Link]

  • A kind of friedel-crafts acylation of trifluoroacetic acid catalysis. Google Patents.
  • Photoinduced Trifluoromethylation with CF3Br as a Trifluoromethyl Source: Synthesis of α-CF3-Substituted Ketones. ACS Omega. (2022). Available at: [Link]

  • Organolithium reagent. Wikipedia. Available at: [Link]

  • Asghari, S., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(52), 29845–29874. Available at: [Link]

  • Friedel–Crafts reaction. Wikipedia. Available at: [Link]

  • Shavaleev, M. M., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 439–446. Available at: [Link]

  • Shavaleev, M. M., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. PubMed Central. Available at: [Link]

  • Synthesis method of 3', 5'-dichloro-2, 2, 2-trifluoroacetophenone. Patsnap.
  • Synthesis of organolithium reagents. ChemHelp ASAP (YouTube). Available at: [Link]

  • Organolithium Reagents. Professor Dave Explains (YouTube). Available at: [Link]

  • Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone. Google Patents.
  • The preparation method of 5-methoxy-1-(4-trifluoromethylphenyl)pentanone. Google Patents.
  • Synthesis method of 3',5' -dichloro-2, 2-trifluoro acetophenone derivative. Google Patents.
  • Zhang, L., et al. (2012). Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb. Asian Journal of Chemistry, 24(3), 1413-1414. Available at: [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available at: [Link]

  • Cannon, G. W., et al. Ketone, cyclopropyl methyl. Organic Syntheses. Available at: [Link]

  • Acetophenone, 2-chloro-. NIST WebBook. Available at: [Link]

  • Methyl 2-{4-chloro-2-[5-chloro-2-(2-methoxy-2-oxoethoxy)benzyl]phenoxy}acetate. National Institutes of Health. Available at: [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone is a highly versatile synthetic intermediate of significant interest to researchers in medicinal chemistry and materials science. The presence of a trifluoromethyl group imparts unique electronic properties to the carbonyl carbon, rendering it highly electrophilic and susceptible to a variety of nucleophilic attacks. Furthermore, the substituted aromatic ring offers opportunities for diverse functionalization. The success and efficiency of reactions involving this ketone are critically dependent on the appropriate choice of solvent. This guide provides a comprehensive overview of recommended solvents for various transformations, grounded in established chemical principles and field-proven insights. We will delve into the causality behind solvent choices for key reaction classes, offering detailed protocols to empower researchers in their synthetic endeavors.

Physicochemical Properties and Solvent Implications

The reactivity and solubility of this compound are dictated by its molecular structure. The trifluoromethyl group is a strong electron-withdrawing group, which significantly increases the electrophilicity of the carbonyl carbon. This makes the ketone more susceptible to nucleophilic attack compared to its non-fluorinated analogs. The molecule possesses moderate polarity, with the polar carbonyl and methoxy groups and the less polar chlorinated aromatic ring.

When selecting a solvent, the primary considerations are its ability to dissolve the starting materials, its inertness to the reaction conditions, and its influence on the reaction rate and selectivity. For instance, polar aprotic solvents are often preferred for nucleophilic additions as they can solvate cations while leaving the nucleophile relatively "naked" and more reactive. Protic solvents, on the other hand, can solvate and deactivate nucleophiles and may also react with highly basic reagents like Grignard reagents.

Table 1: Physicochemical Properties of Structurally Related Trifluoroacetophenones

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Solubility
2,2,2-Trifluoroacetophenone174.12165-1661.24Insoluble in water; soluble in various organic solvents.[1][2]
4'-Methoxy-2,2,2-trifluoroacetophenone204.1594.6 (Flash Point)1.32Data not readily available, expected to be soluble in common organic solvents.[3]
This compound238.59Data not readily availableData not readily availableExpected to be soluble in aprotic organic solvents like THF, diethyl ether, DCM, and toluene.

Recommended Solvents for Key Reaction Classes

Nucleophilic Addition Reactions

Nucleophilic addition to the highly electrophilic carbonyl carbon of this compound is a cornerstone of its synthetic utility. The choice of solvent is critical to modulate the reactivity of the nucleophile and stabilize the tetrahedral intermediate.

Recommended Solvents:

  • Aprotic Polar Solvents (THF, DMF, Acetonitrile): These solvents are generally excellent choices for reactions with a wide range of nucleophiles. Tetrahydrofuran (THF) is particularly versatile due to its good solvating power and relatively low boiling point, which simplifies product isolation. Dimethylformamide (DMF) can be beneficial for reactions that are sluggish in other solvents, although its high boiling point can make removal more challenging.

  • Ethereal Solvents (Diethyl Ether, Dioxane): Diethyl ether is a common choice, especially for reactions involving organometallic reagents. Its low boiling point allows for easy removal, but its volatility and flammability require careful handling.

  • Chlorinated Solvents (DCM, Chloroform): Dichloromethane (DCM) is a good general-purpose solvent for many organic reactions due to its inertness and ability to dissolve a wide range of compounds.

Workflow for Solvent Selection in Nucleophilic Addition

Caption: Decision workflow for solvent selection in nucleophilic additions.

Protocol 1: General Procedure for Nucleophilic Addition of an Amine

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous THF (0.1-0.5 M).

  • Reagent Addition: To the stirred solution at room temperature, add the desired amine (1.1 eq) dropwise.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Asymmetric Reduction: The Corey-Itsuno Protocol

The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a pivotal transformation in modern organic synthesis. The Corey-Itsuno (or Corey-Bakshi-Shibata, CBS) reduction is a highly reliable method for achieving this with high enantioselectivity.[4][5][6][7] The reaction typically employs a chiral oxazaborolidine catalyst and a borane source.

Recommended Solvents:

  • Anhydrous Aprotic Solvents (THF, Toluene): Tetrahydrofuran (THF) is the most commonly used solvent for CBS reductions, as it forms a stable complex with borane (BH₃•THF).[4] Toluene can also be used and may be advantageous in some cases for temperature control and solubility. Strict anhydrous conditions are crucial for high enantioselectivity.[8]

Mechanism of the Corey-Itsuno Reduction

CBS_Reduction_Mechanism cluster_0 Catalyst Activation cluster_1 Stereoselective Reduction cluster_2 Product Formation Catalyst Oxazaborolidine Catalyst Active_Complex Activated Catalyst-Borane Complex Catalyst->Active_Complex Borane BH3 Source (e.g., BH3.THF) Borane->Active_Complex Ketone 5'-Chloro-2'-methoxy- 2,2,2-trifluoroacetophenone Transition_State Six-membered Transition State Active_Complex->Transition_State Ketone->Transition_State Product_Complex Alkoxyborane Intermediate Transition_State->Product_Complex Final_Product Chiral Alcohol Product_Complex->Final_Product Hydrolysis Workup Acidic Workup

Caption: Simplified workflow of the Corey-Itsuno reduction mechanism.

Protocol 2: Corey-Itsuno Reduction

  • Catalyst Preparation: To a flame-dried, three-necked flask under an inert atmosphere, add a solution of the (R)- or (S)-CBS catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine, 0.1 eq) in anhydrous toluene.

  • Borane Addition: Cool the solution to -20 °C and slowly add a solution of borane-dimethyl sulfide complex (BMS) or borane-THF complex (1.1 eq) dropwise. Stir for 15 minutes.

  • Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous toluene and add it dropwise to the catalyst solution, maintaining the temperature at -20 °C.

  • Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • Work-up: Slowly quench the reaction by the dropwise addition of methanol.

  • Purification: Remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel to yield the chiral alcohol.

Grignard Reactions

The addition of Grignard reagents to the carbonyl group of this compound provides an excellent route to tertiary alcohols. The highly basic and nucleophilic nature of Grignard reagents necessitates the use of aprotic, non-acidic solvents.

Recommended Solvents:

  • Anhydrous Ethereal Solvents (Diethyl Ether, THF): These are the solvents of choice for Grignard reactions.[9] They solvate the magnesium center of the Grignard reagent, which is essential for its formation and reactivity. Tetrahydrofuran (THF) is often preferred over diethyl ether due to its higher boiling point and better solvating ability for some Grignard reagents.[10] Strict anhydrous conditions are absolutely essential, as even trace amounts of water will quench the Grignard reagent.[9][11]

Table 2: Comparison of Common Solvents for Grignard Reactions

SolventBoiling Point (°C)Key AdvantagesKey Disadvantages
Diethyl Ether34.6Easy to remove, promotes Grignard reagent formation.Highly flammable, volatile, can form explosive peroxides.
Tetrahydrofuran (THF)66Higher boiling point, better solvating ability for many reagents.[10]Can be more difficult to remove, can form explosive peroxides.

Protocol 3: Grignard Reaction

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, place magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium. Add a solution of the appropriate alkyl or aryl halide (1.1 eq) in anhydrous diethyl ether or THF dropwise from the addition funnel to initiate the reaction. Once initiated, add the remaining halide solution at a rate that maintains a gentle reflux. After the addition is complete, continue to stir until most of the magnesium has reacted.

  • Reaction with Ketone: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard solution.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Work-up: Cool the reaction mixture in an ice bath and slowly quench by the addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Conclusion

The judicious selection of a solvent is paramount for the successful execution of reactions involving this compound. This guide has provided detailed recommendations and protocols for key transformations, including nucleophilic additions, asymmetric reductions, and Grignard reactions. By understanding the interplay between the substrate's properties, the nature of the reagents, and the characteristics of the solvent, researchers can optimize their synthetic strategies to achieve high yields and selectivities. The protocols presented herein serve as a robust starting point for the exploration of the rich chemistry of this valuable building block.

References

  • Chem-Impex. (n.d.). 2,2,2-Trifluoroacetophenone. Retrieved from [Link]

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553.
  • Grokipedia. (n.d.). Corey–Itsuno reduction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Org. Synth. 2018, 95, 350. [Link]

  • PubChem. (n.d.). 2,2,2-Trifluoroacetophenone. Retrieved from [Link]

  • SynArchive. (n.d.). Itsuno-Corey Reduction. Retrieved from [Link]

  • Total Organic Synthesis. (2021, April 30). Corey-Itsuno, Corey-Bakshi-Shibata Reduction [Video]. YouTube. [Link]

  • University of California, Irvine. (n.d.). Experiment 25 – The Grignard Reaction. [Link]

  • Wikipedia. (n.d.). Corey–Itsuno reduction. Retrieved from [Link]

  • Yanbu Journal of Engineering and Science. (2022). Investigation of the Molecular Structures, Electronic Properties and Vibrational Spectrum of Trifluoroacetophenone Using Density Functional Theory. 15(1), 1-7. [Link]

Sources

Application Notes and Protocols for the Purification of 5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the purification of reaction products originating from 5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone. As a critical intermediate in the synthesis of pharmaceuticals, such as the non-nucleoside reverse transcriptase inhibitor Efavirenz, achieving high purity of its derivatives is paramount. This guide delves into the common impurity profiles resulting from its synthesis, principally via Friedel-Crafts acylation, and presents detailed protocols for purification by flash chromatography, preparative high-performance liquid chromatography (HPLC), and recrystallization. The causality behind experimental choices is explained to empower researchers in adapting these methods to their specific reaction outcomes.

Introduction: The Purification Challenge

This compound is a fluorinated aromatic ketone of significant interest in medicinal chemistry. Its synthesis, most commonly achieved through the Friedel-Crafts acylation of 2-chloroanisole with a trifluoroacetylating agent (e.g., trifluoroacetic anhydride) and a Lewis acid catalyst like aluminum chloride (AlCl₃), presents notable purification challenges.[1][2]

The primary hurdles in isolating the desired product in high purity stem from the formation of byproducts and the presence of unreacted starting materials and reagents.

Common Impurities:

  • Regioisomers: The directing effects of the chloro (ortho-, para-directing) and methoxy (ortho-, para-directing) groups on the 2-chloroanisole starting material can lead to the formation of multiple structural isomers. While the desired product is the 5'-chloro isomer, other isomers such as 4'-acetyl-2-chloroanisole can also be formed. The separation of these closely related compounds is often the most critical step.

  • Unreacted Starting Materials: Incomplete reactions can leave residual 2-chloroanisole.

  • Catalyst Residues: Residual Lewis acids (e.g., aluminum salts) must be thoroughly removed during the work-up phase to prevent product degradation and interference in downstream applications.

  • Polysubstituted Products: Although less common in Friedel-Crafts acylation due to the deactivating nature of the ketone product, polyacylation can occur under harsh conditions.[1]

The selection of an appropriate purification strategy is therefore dictated by the specific impurity profile of the crude reaction mixture, the desired final purity, and the scale of the synthesis.

Strategic Overview of Purification Techniques

A multi-step approach is typically employed, beginning with a preliminary work-up to remove inorganic impurities, followed by a high-resolution technique to separate organic components.

Purification_Strategy cluster_purification High-Resolution Purification Crude_Mixture Crude Reaction Mixture (Product, Isomers, Catalyst) Workup Aqueous Work-up (Quench & Extraction) Crude_Mixture->Workup Organic_Phase Crude Organic Phase (Product & Organic Impurities) Workup->Organic_Phase Flash_Chrom Flash Chromatography Organic_Phase->Flash_Chrom Moderate Purity High Throughput Prep_HPLC Preparative HPLC Organic_Phase->Prep_HPLC High Purity Isomer Separation Recrystallization Recrystallization Organic_Phase->Recrystallization High Purity (if solid) Scalable

Caption: Decision workflow for selecting a purification strategy.

Initial Purification: Reaction Work-up

Causality: The initial work-up is critical for quenching the reaction and removing the Lewis acid catalyst. Pouring the reaction mixture into an ice/acid solution hydrolyzes the aluminum chloride complex, making it water-soluble.[3] Subsequent extraction isolates the organic compounds from these aqueous-soluble salts.

Protocol 1: Standard Friedel-Crafts Aqueous Work-up

  • Preparation: Prepare a beaker containing a mixture of crushed ice (approx. 200 g per 0.1 mol of AlCl₃) and concentrated hydrochloric acid (approx. 20 mL per 0.1 mol of AlCl₃).

  • Quenching: While stirring vigorously, slowly and carefully pour the cooled crude reaction mixture onto the ice/acid slurry. This process is exothermic.

  • Extraction: Transfer the resulting mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate, 3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with:

    • Water (1 x 100 mL)

    • Saturated sodium bicarbonate (NaHCO₃) solution (2 x 100 mL) to neutralize any remaining acid.

    • Brine (saturated NaCl solution) (1 x 100 mL) to facilitate phase separation.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude organic product.

High-Resolution Purification Techniques

The choice among the following techniques depends on the physical state of the crude product and the required purity level.

Flash Chromatography

Expertise & Experience: Flash chromatography is a versatile and rapid method for separating compounds with different polarities. For trifluoroacetophenone derivatives, both normal-phase and reversed-phase chromatography are effective. Normal-phase is often the first choice due to its lower cost and simplicity. However, reversed-phase can offer unique selectivity for fluorinated compounds and is particularly useful for separating closely eluting isomers.

Table 1: Comparison of Flash Chromatography Modes

ParameterNormal-Phase ChromatographyReversed-Phase Chromatography
Stationary Phase Silica Gel (polar)C18-functionalized Silica (non-polar)
Mobile Phase Non-polar solvent mixture (e.g., Hexanes/Ethyl Acetate)Polar solvent mixture (e.g., Water/Methanol or Water/Acetonitrile)
Elution Order Least polar compounds elute firstMost polar compounds elute first
Best For Separating compounds with significant polarity differences.Separating non-polar compounds, including isomers and fluorinated molecules.

Protocol 2: Normal-Phase Flash Chromatography

  • Sample Preparation: Dissolve the crude product from the work-up in a minimal amount of dichloromethane. For improved resolution, pre-adsorb the sample onto a small amount of silica gel ("dry loading").

  • Column & Solvent System:

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: Start with a low polarity eluent such as 98:2 Hexanes:Ethyl Acetate. A gradient can be run, gradually increasing the ethyl acetate concentration to 90:10 to elute more polar components.

  • Packing and Elution:

    • Pack a glass column with a slurry of silica gel in the initial mobile phase.

    • Carefully load the sample onto the top of the silica bed.

    • Begin elution, applying positive pressure (air or nitrogen).

  • Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC) using the same solvent system.

  • Analysis and Pooling: Combine fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure.

Preparative High-Performance Liquid Chromatography (Prep HPLC)

Trustworthiness: For achieving the highest purity (>99%), especially when regioisomers are present, preparative HPLC is the method of choice.[4][5] The high efficiency of modern HPLC columns allows for baseline separation of structurally similar molecules. Mass-directed purification can further enhance confidence by collecting fractions based on the mass-to-charge ratio of the target compound.[6]

HPLC_Workflow Crude Crude Product (Post-Workup) Dissolve Dissolve in Mobile Phase/DMSO Crude->Dissolve Inject Inject onto Prep HPLC Column Dissolve->Inject Separate Isocratic or Gradient Elution Inject->Separate Detect UV/MS Detection Separate->Detect Collect Fraction Collection (Triggered by UV/MS) Detect->Collect Analyze Purity Analysis of Fractions (Anal. HPLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evaporate Solvent Evaporation Pool->Evaporate Pure_Product Pure Product (>99%) Evaporate->Pure_Product

Sources

Troubleshooting & Optimization

Technical Support Center: 5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this highly reactive ketone. Here, we address common challenges, particularly low reaction yields, and provide in-depth, field-proven troubleshooting strategies to optimize your synthetic outcomes.

Understanding the Substrate: A Molecule of Competing Influences

This compound is a nuanced substrate where multiple electronic and steric factors are at play. A successful experimental design hinges on understanding these competing influences:

  • High Electrophilicity : The powerful electron-withdrawing effect of the trifluoromethyl (-CF3) group makes the carbonyl carbon exceptionally electrophilic and highly susceptible to nucleophilic attack.[1][2] This is the primary driver of its reactivity.

  • Steric Hindrance : The ortho-methoxy (-OCH3) group creates significant steric congestion around the carbonyl center.[3][4] This bulkiness can impede the approach of nucleophiles, often becoming a primary cause of incomplete reactions.

  • Aromatic Ring Reactivity : The chlorine, methoxy, and trifluoroacetyl groups exert complex directing effects on the aromatic ring, which must be considered in any reactions involving aromatic substitution.

This guide will help you dissect these factors to troubleshoot and enhance your reaction yields.

Troubleshooting Guide: Common Problems & Solutions

This section is formatted as a direct, question-and-answer troubleshooting guide to address specific experimental failures.

Q1: My nucleophilic addition (e.g., Grignard, organolithium, reduction) is sluggish, resulting in low conversion and recovery of starting material. What is the primary cause?

A1: This is a classic issue with this substrate, typically stemming from a conflict between its electronic activation and steric hindrance.

Probable Cause 1: Steric Hindrance from the ortho-methoxy group. The methoxy group at the 2'-position physically blocks the trajectory of incoming nucleophiles, preventing efficient attack at the highly electrophilic carbonyl carbon.[3][4] This effect is more pronounced with bulky nucleophiles (e.g., tert-butylmagnesium chloride, secondary organolithium reagents).

Solutions:

  • Reagent Choice: If possible, switch to a less sterically demanding nucleophile. For instance, methylmagnesium bromide will react more efficiently than isopropylmagnesium bromide.

  • Increase Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Monitor closely for side reactions.

  • Lewis Acid Catalysis: The addition of a Lewis acid can dramatically enhance the electrophilicity of the carbonyl carbon, often overcoming steric limitations.

Probable Cause 2: Insufficiently Reactive Nucleophile or Reducing Agent. While the trifluoromethyl group activates the ketone, a weak nucleophile may still lack the potency to react efficiently, especially given the steric environment.

Solutions:

  • Stronger Reagents: For reductions, if sodium borohydride (NaBH₄) is ineffective, consider a more powerful hydride source like lithium aluminum hydride (LiAlH₄). For organometallic additions, consider transmetalation to a more reactive organometallic species if applicable.

  • "Turbo" Grignard Reagents: The use of lithium chloride (LiCl) additives to form "turbo" Grignard reagents (e.g., iPrMgCl·LiCl) can break up magnesium clusters and increase the nucleophilicity of the reagent, sometimes overcoming difficult additions.[5][6]

Probable Cause 3: Poor Reagent Quality or Reaction Conditions. Organometallic reagents are highly sensitive to moisture and air. Any contamination will quench the reagent and drastically lower the effective concentration, leading to incomplete conversion.

Solutions:

  • Strict Anhydrous Conditions: Ensure all glassware is oven- or flame-dried. Use freshly distilled, anhydrous solvents. Purge the reaction vessel thoroughly with an inert gas (Nitrogen or Argon).

  • Reagent Titration: Do not rely on the stated concentration on the bottle. Always titrate strong organometallic reagents (like n-BuLi, Grignard reagents) before use to determine the active concentration.

Q2: I'm attempting a carbonyl reduction with NaBH₄, but the reaction is incomplete. Why is this mild reducing agent not working effectively?

A2: While the ketone is electronically activated, the combination of steric hindrance and the moderate power of NaBH₄ can lead to poor performance. To overcome this, catalytic activation is a highly effective strategy.

Recommended Solution: The Luche Reduction The Luche reduction is a chemoselective method for reducing ketones in the presence of a lanthanide salt, typically cerium(III) chloride (CeCl₃).[7][8]

Mechanism of Action:

  • Carbonyl Activation: The Ce³⁺ ion is a hard Lewis acid that coordinates strongly to the hard oxygen atom of the carbonyl group. This coordination polarizes the C=O bond, making the carbonyl carbon significantly more electrophilic.[7][9]

  • Hardening the Nucleophile: In an alcohol solvent (typically methanol or ethanol), the borohydride reagent exchanges hydrides for alkoxides, forming species like sodium trimethoxyborohydride.[9] This is a "harder" nucleophile than NaBH₄.

  • Selective 1,2-Addition: The combination of an activated, highly electrophilic carbonyl and a hard nucleophile strongly favors direct 1,2-addition to the carbonyl, efficiently producing the desired alcohol and overcoming steric issues.[10]

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and Cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 1.1 eq).

  • Solvent: Add anhydrous methanol (MeOH) to achieve a concentration of approximately 0.1 M. Stir the slurry for 15-20 minutes at room temperature.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of Reductant: In a separate flask, prepare a solution of sodium borohydride (NaBH₄, 1.5 eq) in anhydrous MeOH. Add this solution dropwise to the cooled, stirring reaction mixture. Caution: Gas evolution (H₂) will occur.

  • Reaction: Stir the reaction at 0 °C, monitoring by TLC or LC-MS for the consumption of the starting material (typically 30-60 minutes).

  • Quench: Once complete, slowly quench the reaction by adding 1 M aqueous HCl.

  • Workup: Extract the mixture with a suitable organic solvent (e.g., ethyl acetate, DCM). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude alcohol product.

Q3: I am observing significant side-product formation. What are the likely competing reactions?

A3: Side reactions can arise from the other functional groups on the molecule, especially under harsh conditions (strong nucleophiles/bases, high temperatures).

  • Ether Cleavage: The ortho-methoxy group can be susceptible to cleavage by strong Lewis acids (e.g., BBr₃, excess AlCl₃) or very strong nucleophiles at high temperatures. If you observe a phenolic byproduct, consider using milder conditions or a more selective reagent.

  • Nucleophilic Aromatic Substitution (SNAr): While less common without strong activation, a potent nucleophile under high heat could potentially displace the chloride at the 5'-position. This is more likely if additional electron-withdrawing groups are present or if the reaction conditions are extreme.[11]

  • Decomposition of Reagents: Trifluoromethyl-substituted Grignard reagents are known to be thermally unstable and can decompose, sometimes violently, leading to loss of yield and potential safety hazards.[6][12] Always maintain low temperatures when working with such reagents.

Data & Visualization

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low-yield reactions with this substrate.

TroubleshootingWorkflow Start Low Yield Observed Check_SM Starting Material (SM) Recovered? Start->Check_SM SM_Yes Yes Check_SM->SM_Yes High % SM_No No Check_SM->SM_No Low % Side_Products Side Products Observed? SP_Yes Yes Side_Products->SP_Yes Cause_Sterics Probable Cause: Steric Hindrance SM_Yes->Cause_Sterics Cause_Reactivity Probable Cause: Low Reagent Reactivity SM_Yes->Cause_Reactivity Cause_Conditions Probable Cause: Poor Reaction Conditions SM_Yes->Cause_Conditions SM_No->Side_Products Sol_Lewis_Acid Solution: Add Lewis Acid (e.g., CeCl₃) Cause_Sterics->Sol_Lewis_Acid Sol_Reagent Solution: Use Stronger/ Less Bulky Reagent Cause_Reactivity->Sol_Reagent Sol_Anhydrous Solution: Ensure Anhydrous Conditions & Titrate Reagent Cause_Conditions->Sol_Anhydrous Cause_Harsh Probable Cause: Conditions Too Harsh SP_Yes->Cause_Harsh Sol_Milder Solution: Lower Temperature, Use Milder Reagents Cause_Harsh->Sol_Milder

Caption: General troubleshooting workflow for low-yield reactions.

Mechanism of Lewis Acid Activation

This diagram illustrates how a Lewis acid like CeCl₃ activates the carbonyl for nucleophilic attack.

LewisAcidActivation cluster_0 Lewis Acid Activation Ketone R-C(=O)-CF₃ ActivatedComplex R-C(=O⁺-CeCl₃)-CF₃ (Enhanced Electrophilicity) Ketone->ActivatedComplex + CeCl₃ LewisAcid CeCl₃ LewisAcid->ActivatedComplex Product R-C(O⁻)(Nu)-CF₃ ActivatedComplex->Product + Nu⁻ Nucleophile Nu⁻

Caption: Lewis acid coordination enhances carbonyl electrophilicity.

References

  • The Enhanced Reactivity of Trifluoromethyl Ketones: A Technical Guide for Drug Development Professionals. (2025). Benchchem.
  • Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. (2021). PMC - NIH.
  • Lewis Acid‐Mediated Diastereoselective Reduction of N‐Protected β‐Amino Ketones: Influence of the Nature of the Metal Atom and of the Nitrogen Protecting Group. (2025).
  • Luche reduction. (n.d.). Wikipedia.
  • Managing steric hindrance in reactions involving 2'-Iodo-2-(2-methoxyphenyl)acetophenone. (2025). Benchchem.
  • Luche Reduction. (n.d.). Tokyo Chemical Industry UK Ltd.
  • Reduction of aryl trifluoromethyl ketone 3a with turbo Grignard reagent. (n.d.).
  • Luche Reduction. (2020). YouTube.
  • Ortho effect and steric inhibition of resonance: Basicities of methyl-substituted acetophenones. (2025).
  • Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect. (2009).
  • Preparation of Trifluoromethylphenyl Magnesium Halides in the Presence of LiCl and Synthesis of 2′-Trifluoromethyl-Aromatic Ketones. (2025).
  • Trifluoroacetophenone as a Chemical Intermediate: Properties and Uses. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Luche Reaction (Reduction). (n.d.). OpenOChem Learn.
  • Luche Reduction. (n.d.). Tokyo Chemical Industry Co., Ltd.(APAC).
  • Troubleshooting low yields in nucleophilic substitution of fluoropyridines. (2025). Benchchem.

Sources

Side product formation with 5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side product formations encountered during its use in complex organic syntheses. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the success of your experiments.

Introduction to the Reactivity of this compound

This compound is a valuable building block in the synthesis of pharmaceuticals and agrochemicals, notably as a key intermediate for isoxazoline-based ectoparasiticides like fluralaner.[1] Its reactivity is dominated by the highly electrophilic trifluoromethyl ketone, which is significantly more reactive than its non-fluorinated counterparts.[2] This heightened reactivity, while synthetically useful, can also lead to a range of side products if reaction conditions are not carefully controlled. The presence of the methoxy and chloro substituents on the aromatic ring also influences its reactivity, particularly in electrophilic aromatic substitution and nucleophilic aromatic substitution (SNAr) reactions.

This guide will address the most common issues encountered when using this reagent, providing both preventative measures and solutions for troubleshooting unexpected results.

Troubleshooting Guide: Side Product Formation

This section addresses specific side products that may be observed during reactions with this compound and provides guidance on how to mitigate their formation.

Issue 1: Formation of the Hydrate

Question: I've noticed a significant amount of a more polar byproduct in my reaction mixture, and my starting material seems to be disappearing even before adding my nucleophile. What could be happening?

Answer: The trifluoromethyl ketone in this compound is highly susceptible to hydration, forming a stable gem-diol (hydrate). This is a common characteristic of trifluoromethyl ketones due to the strong electron-withdrawing nature of the CF3 group, which destabilizes the carbonyl and favors the tetrahedral hydrate.[2]

Causality and Prevention:

  • Cause: The presence of water in the reaction solvent or reagents.

  • Prevention:

    • Rigorous Drying of Solvents and Reagents: Ensure all solvents are anhydrous and reagents are stored under inert, dry conditions.

    • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.

    • Azeotropic Removal of Water: In some cases, azeotropic distillation with a suitable solvent (e.g., toluene) prior to the reaction can remove residual water.

Troubleshooting:

  • Identification: The hydrate can often be identified by 19F NMR, where it will show a different chemical shift compared to the ketone. It will also have a significantly different retention time in chromatography, typically being more polar.

  • Reversibility: The formation of the hydrate is often reversible. Removing water from the reaction mixture can shift the equilibrium back towards the ketone. This can be achieved by adding a drying agent compatible with the reaction conditions or by azeotropic distillation.

Issue 2: Demethylation of the Methoxy Group

Question: My reaction, which is run under acidic conditions, is producing a phenolic byproduct. What is causing this?

Answer: The methoxy group on the aromatic ring can be cleaved under certain acidic conditions, particularly with strong Lewis acids or protic acids at elevated temperatures, to yield the corresponding phenol.[3]

Causality and Prevention:

  • Cause: The use of strong Lewis acids (e.g., BBr3, AlCl3) or strong protic acids (e.g., HBr, HI) can lead to ether cleavage.

  • Prevention:

    • Choice of Acid: If acidic conditions are required, consider using milder acids or shorter reaction times at lower temperatures.

    • Protecting Groups: If demethylation is a persistent issue, consider if an alternative synthetic route that avoids harsh acidic conditions is feasible.

Troubleshooting:

  • Identification: The phenolic byproduct can be identified by a significant shift in the 1H NMR spectrum (disappearance of the methoxy signal and appearance of a broad phenolic -OH peak) and by its different chromatographic behavior.

  • Purification: The phenolic byproduct can usually be separated from the desired product by column chromatography.

Issue 3: Nucleophilic Aromatic Substitution (SNAr) of the Chloro Group

Question: I am performing a reaction with a strong nucleophile and observing a byproduct where the chloro group has been replaced. Is this expected?

Answer: While the aromatic ring is not as activated towards SNAr as a dinitro-substituted ring, the presence of the electron-withdrawing trifluoroacetyl group can make the chloro substituent susceptible to displacement by strong nucleophiles under certain conditions.

Causality and Prevention:

  • Cause: Reaction with potent nucleophiles (e.g., alkoxides, thiolates, or amines) at elevated temperatures.

  • Prevention:

    • Temperature Control: Keep the reaction temperature as low as possible to favor the desired reaction at the ketone over SNAr.

    • Nucleophile Choice: If possible, use a less aggressive nucleophile.

    • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the formation of the SNAr product.

Troubleshooting:

  • Identification: The SNAr product can be identified by mass spectrometry, which will show a mass corresponding to the replacement of the chlorine atom with the nucleophile.

  • Purification: Separation of the SNAr byproduct can typically be achieved by chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities that might be present in the commercially available starting material?

A1: The synthesis of this compound often involves a Grignard reaction between a 5-chloro-2-methoxyphenyl magnesium halide and a trifluoroacetylating agent, or a Friedel-Crafts acylation.[4][5] Potential impurities could include:

  • Unreacted Starting Materials: Residual 1-bromo-3-chloro-6-methoxybenzene or 4-chloroanisole.

  • Homocoupling Products: Biphenyls formed from the Grignard reagent.

  • Positional Isomers: From non-regioselective Friedel-Crafts acylation, though this is less likely given the directing effects of the methoxy group.

Q2: My reaction to form an isoxazoline from this compound is giving low yields and multiple byproducts. What are the likely causes?

A2: Isoxazoline synthesis often involves the reaction of the ketone with hydroxylamine to form an oxime, followed by cyclization.[1] Potential side reactions include:

  • Incomplete Oxime Formation: Ensure optimal pH and reaction time for the oximation step.

  • Side Reactions of the Oxime: The oxime itself can undergo side reactions if not carried forward to the cyclization step promptly.

  • Dimerization of Intermediates: In some cases, intermediates in the cyclization process can dimerize.[6]

  • Stereoisomer Formation: The cyclization can lead to a mixture of stereoisomers, which may complicate purification and appear as multiple spots on a TLC plate.

Q3: Can I use common organic bases like triethylamine or pyridine with this compound?

A3: Yes, bases like triethylamine and pyridine are generally compatible with this compound under anhydrous conditions. However, be aware that in the presence of nucleophiles, these bases can sometimes facilitate side reactions. It is always advisable to perform a small-scale test reaction to check for compatibility and potential side product formation. Stronger, more nucleophilic bases like alkoxides should be used with caution due to the potential for SNAr as discussed above.[7]

Experimental Protocols & Data

Protocol 1: General Procedure for Monitoring Hydrate Formation by 19F NMR
  • Prepare a stock solution of this compound in a dry, deuterated solvent (e.g., CDCl3).

  • Acquire a 19F NMR spectrum of the anhydrous sample.

  • Add a controlled amount of water (e.g., 1 equivalent) to the NMR tube.

  • Acquire a second 19F NMR spectrum and observe the appearance of a new peak corresponding to the hydrate.

Compound19F Chemical Shift (ppm)
Ketone~ -75
Hydrate~ -82
Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.
Diagrams

Diagram 1: Key Reactive Sites and Potential Side Reactions

Side_Reactions main 5'-Chloro-2'-methoxy- 2,2,2-trifluoroacetophenone hydrate Hydrate Formation (gem-diol) main->hydrate H₂O (Reversible) demethylation Demethylation (Phenol Formation) main->demethylation Strong Acid (e.g., BBr₃) snar SNAr (Chloro Substitution) main->snar Strong Nucleophile (e.g., RO⁻)

Caption: Potential side reaction pathways for this compound.

Diagram 2: Troubleshooting Workflow for Unexpected Byproducts

Troubleshooting_Workflow start Unexpected Byproduct Observed char Characterize Byproduct (NMR, MS, etc.) start->char is_hydrate Is it the hydrate? char->is_hydrate is_phenol Is it the demethylated product? is_hydrate->is_phenol No dry Action: Rigorously dry all reagents and solvents. is_hydrate->dry Yes is_snar Is it an SNAr product? is_phenol->is_snar No acid Action: Use milder acid, lower temperature, or shorter time. is_phenol->acid Yes other Consider other possibilities: - Starting material impurities - Reaction with solvent - Dimerization is_snar->other No nuc Action: Lower temperature, use less nucleophilic reagent. is_snar->nuc Yes

Caption: A logical workflow for troubleshooting the formation of unexpected byproducts.

References

Sources

Technical Support Center: Synthesis of 5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to optimize your reaction conditions, particularly temperature, and achieve high-yield, high-purity synthesis.

Introduction: The Critical Role of Temperature in Friedel-Crafts Acylation

The synthesis of this compound is typically achieved through a Friedel-Crafts acylation reaction.[1][2][3] This electrophilic aromatic substitution involves reacting 4-chloroanisole with a trifluoroacetylating agent, such as trifluoroacetic anhydride or trifluoroacetyl chloride, in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃).[2][4][5]

Temperature is a critical parameter in this process. It dictates the reaction rate, influences the regioselectivity, and can promote or suppress the formation of undesirable byproducts. An improperly controlled temperature profile is a common source of low yields and purification challenges. This guide will dissect the nuances of temperature optimization to ensure the success of your synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, with a focus on temperature-related causes and their remedies.

Question 1: My reaction is sluggish or incomplete, resulting in a low yield of the desired product.

Answer:

A slow or incomplete reaction is often a direct consequence of insufficient thermal energy.

  • Causality: The Friedel-Crafts acylation has an activation energy barrier that must be overcome for the reaction to proceed at a practical rate. Lower temperatures may not provide enough kinetic energy for the reacting molecules to form the acylium ion electrophile and for the subsequent electrophilic attack on the aromatic ring to occur efficiently.[2][5]

  • Troubleshooting Steps:

    • Gradual Temperature Increase: Cautiously increase the reaction temperature in increments of 5-10°C. Monitor the reaction progress at each new temperature point using an appropriate analytical technique like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).

    • Solvent Choice: Ensure your solvent has a boiling point that can accommodate the desired reaction temperature. Dichloromethane or 1,2-dichloroethane are common choices.

    • Catalyst Activity: Verify the quality and activity of your Lewis acid catalyst. Anhydrous conditions are crucial as moisture can deactivate the catalyst.

  • Self-Validating System: As you incrementally increase the temperature, you should observe a corresponding increase in the rate of product formation. If the reaction rate does not improve with a moderate temperature increase, the issue may lie with the catalyst or starting material purity.

Question 2: I'm observing the formation of significant amounts of an isomeric byproduct. How can I improve the regioselectivity?

Answer:

The formation of regioisomers is a common challenge in the acylation of substituted aromatic rings. In the case of 4-chloroanisole, the methoxy group is an ortho-, para-director, while the chloro group is also an ortho-, para-director, albeit a deactivating one. The desired product results from acylation at the position ortho to the methoxy group and meta to the chloro group.

  • Causality: Higher reaction temperatures can provide enough energy to overcome the activation barrier for the formation of the thermodynamically less favorable isomer. The directing effects of the substituents on the aromatic ring can be less pronounced at elevated temperatures, leading to a decrease in regioselectivity.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: If you are running the reaction at elevated temperatures, try reducing it. Often, conducting the reaction at or below room temperature can significantly enhance the selectivity for the desired isomer.

    • Controlled Addition of Reagents: Adding the acylating agent slowly to the mixture of the substrate and Lewis acid at a controlled, lower temperature can help to manage the exotherm of the reaction and maintain better regioselectivity.

    • Choice of Lewis Acid: While AlCl₃ is common, milder Lewis acids like zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃) may offer improved selectivity in some cases, although they might require slightly higher temperatures to achieve a reasonable reaction rate.[2]

Question 3: My reaction mixture is turning dark, and I'm getting a lot of tar-like, intractable material upon workup.

Answer:

The formation of dark, polymeric, or tarry byproducts is a strong indication of side reactions, often exacerbated by excessive heat.

  • Causality: High temperatures can promote several undesirable side reactions:

    • Polyacylation: Although the product ketone is deactivated, preventing further acylation, extremely harsh conditions can sometimes lead to multiple acyl groups being added to the aromatic ring.[3][5]

    • Decomposition: The starting materials, product, or intermediate complexes can decompose at high temperatures, leading to polymerization and charring.

    • Demethylation of the Methoxy Group: Strong Lewis acids like AlCl₃ can catalyze the cleavage of the methyl group from the anisole moiety, especially at elevated temperatures, leading to phenolic byproducts that can further react and polymerize.[6]

  • Troubleshooting Steps:

    • Drastically Reduce the Temperature: Immediately lower the reaction temperature. For many Friedel-Crafts acylations, starting at 0°C and slowly allowing the reaction to warm to room temperature is a good strategy.

    • Stoichiometry of the Lewis Acid: Use the minimum effective amount of the Lewis acid. While a stoichiometric amount is often required because the product ketone complexes with the catalyst, an excess can increase the likelihood of side reactions.[4]

    • Reaction Time: Do not let the reaction run for an unnecessarily long time, especially at higher temperatures. Monitor the reaction closely and quench it as soon as the starting material is consumed.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the synthesis of this compound?

A1: There is no single "optimal" temperature, as it depends on the specific acylating agent, Lewis acid, and solvent used. However, a general recommendation is to start the reaction at a low temperature, typically 0°C to 5°C , by adding the acylating agent slowly to a cooled mixture of the 4-chloroanisole and Lewis acid. After the addition is complete, the reaction can be allowed to slowly warm to room temperature (20-25°C) and stirred until completion. Some protocols may call for gentle heating, but it is crucial to monitor for byproduct formation. A patent for a similar trifluoroacetophenone synthesis suggests a reaction temperature of up to 50°C for several hours.[7] However, for this specific substrate, starting at a lower temperature is advisable to control selectivity and minimize side reactions.

ParameterRecommended RangeRationale
Initial Addition Temperature 0 - 5°CControls initial exotherm, improves regioselectivity.
Reaction Temperature 20 - 25°C (Room Temp)Balances reaction rate with minimizing side reactions.
Maximum Temperature (with caution) 40 - 50°CMay be required for less reactive systems, but increases risk of byproducts.

Q2: How does the choice of acylating agent (trifluoroacetic anhydride vs. trifluoroacetyl chloride) affect the optimal temperature?

A2: Trifluoroacetic anhydride is generally more reactive than trifluoroacetyl chloride. This higher reactivity often allows the reaction to proceed efficiently at lower temperatures. When using trifluoroacetic anhydride, it is particularly important to maintain a low initial temperature during addition to control the reaction rate. With the less reactive trifluoroacetyl chloride, a slightly higher reaction temperature (e.g., warming to room temperature or gentle heating) might be necessary to achieve a reasonable reaction time.

Q3: Can I use a different Lewis acid, and how will that impact the temperature?

A3: Yes, other Lewis acids can be used, and this choice will influence the optimal temperature.

  • Stronger Lewis Acids (e.g., AlCl₃): These are highly active and can often facilitate the reaction at lower temperatures. However, they also have a higher propensity to cause side reactions like demethylation at elevated temperatures.[6]

  • Milder Lewis Acids (e.g., FeCl₃, ZnCl₂, TiCl₄): These may require higher temperatures to achieve a comparable reaction rate to AlCl₃.[6] However, they can offer better selectivity and a cleaner reaction profile, especially for sensitive substrates.

  • "Green" Lewis Acids (e.g., Lanthanide Triflates): Catalysts like Scandium(III) triflate or Ytterbium(III) triflate can be effective and are often more tolerant of trace amounts of water.[8][9][10][11][12] The reaction temperatures with these catalysts can vary widely depending on the specific catalyst and substrate.

Q4: What are the best analytical methods to monitor the reaction progress and optimize the temperature in real-time?

A4: Regular monitoring is key to determining the optimal temperature and reaction time.

  • Thin Layer Chromatography (TLC): This is a quick and simple method to qualitatively track the disappearance of the starting material (4-chloroanisole) and the appearance of the product. By comparing the relative spot intensities, you can gauge the reaction's progress.

  • Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS): These techniques provide quantitative data on the conversion of starting material and the formation of the product and any volatile byproducts. This is excellent for precise optimization.

  • High-Performance Liquid Chromatography (HPLC): HPLC is another powerful quantitative technique, particularly useful if the product or starting materials are not sufficiently volatile for GC.

A recommended workflow is to take small aliquots from the reaction mixture at regular intervals (e.g., every 30-60 minutes), quench them, and analyze them by your chosen method. This data will allow you to plot conversion versus time at a given temperature and identify when the reaction is complete, avoiding unnecessary heating and potential degradation.

Experimental Protocols

Standard Protocol for Synthesis of this compound

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 to 1.5 equivalents).

  • Solvent and Substrate Addition: Add a suitable anhydrous solvent (e.g., dichloromethane) and 4-chloroanisole (1.0 equivalent).

  • Cooling: Cool the mixture to 0°C in an ice bath.

  • Acylating Agent Addition: Slowly add trifluoroacetic anhydride or trifluoroacetyl chloride (1.0 to 1.2 equivalents) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5-10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC or GC.

  • Workup:

    • Cool the reaction mixture back to 0°C.

    • Slowly and carefully pour the reaction mixture onto crushed ice or into a cold, dilute HCl solution to quench the reaction and decompose the aluminum chloride complex.[7]

    • Separate the organic layer.

    • Extract the aqueous layer with the solvent (e.g., dichloromethane).

    • Combine the organic layers and wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and remove the solvent under reduced pressure.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel.[13][14]

Visualizing the Process

Diagram 1: Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine 4-chloroanisole and AlCl3 in solvent B Cool to 0°C A->B C Slowly add trifluoroacetic anhydride B->C D Warm to Room Temperature (Monitor by TLC/GC) C->D E Quench with ice/HCl D->E F Liquid-Liquid Extraction E->F G Dry and Concentrate F->G H Purify (Distillation/Chromatography) G->H

Caption: Workflow for the synthesis of this compound.

Diagram 2: Temperature Effects on Reaction Outcome

G cluster_low Low Temperature (0-25°C) cluster_high High Temperature (>50°C) Temp Reaction Temperature LR Slower Rate Temp->LR Optimal HR Faster Rate Temp->HR Sub-optimal HS High Selectivity LR->HS LP Desired Product HS->LP LS Low Selectivity HR->LS SR Side Reactions (Isomers, Tar, Demethylation) LS->SR DP Degraded Product SR->DP

Sources

5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone stability and degradation issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this versatile but sensitive reagent. Here, we address common stability and degradation issues through detailed troubleshooting guides and frequently asked questions, ensuring the integrity of your experimental outcomes.

Section 1: Understanding the Molecule's Stability Profile

This compound is a halogenated aromatic ketone, a class of compounds known for their utility in synthesis due to the reactive carbonyl group and the influence of electron-withdrawing substituents.[1] However, these same features contribute to its potential instability under certain conditions. The trifluoromethyl group significantly enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack.

Core Stability Concerns:
  • Hydrolysis: The presence of water or other nucleophiles can lead to the cleavage of the trifluoroacetyl group.

  • Photodegradation: Aromatic ketones are known to be photosensitive, potentially leading to radical formation and subsequent degradation upon exposure to light.[2][3]

  • Thermal Decomposition: Elevated temperatures can promote decomposition, the pathways of which may be solvent-dependent.[4]

  • Basicity: The compound is sensitive to basic conditions, which can catalyze hydrolysis and other side reactions.[5]

Section 2: Troubleshooting Guide - A Problem-Solution Approach

This section is structured to provide direct answers to issues you may encounter during your experiments.

Issue 1: Inconsistent Reaction Yields or Complete Reaction Failure

Question: My reaction yields with this compound are highly variable, and sometimes the reaction doesn't proceed at all. What could be the cause?

Answer: This is a common issue often linked to the degradation of the starting material. The primary suspect is often hydrolysis due to ambient moisture.

Causality Explained: The trifluoromethyl group makes the carbonyl carbon highly electrophilic. Water, even in trace amounts in your solvent or glassware, can act as a nucleophile, leading to the formation of a tetrahedral intermediate that can subsequently break down.[6] This consumes your starting material before it can react as intended.

Troubleshooting Steps:

  • Reagent Purity Check:

    • Protocol: Before use, verify the purity of your this compound lot using a suitable analytical method like HPLC or GC-MS.

    • Rationale: This establishes a baseline and confirms that the reagent has not degraded during storage.

  • Strict Anhydrous Conditions:

    • Protocol:

      • Dry all glassware in an oven at >120°C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.

      • Use freshly distilled, anhydrous solvents. Solvents from sealed bottles from the manufacturer are often sufficient if handled under an inert atmosphere.

      • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Rationale: This minimizes the presence of water, a key degradation agent.[5]

  • Order of Reagent Addition:

    • Protocol: Add the this compound to the reaction mixture after other components have been combined, if the protocol allows.

    • Rationale: This minimizes its exposure time to potentially moist conditions before the intended reaction begins.

Workflow for Ensuring Anhydrous Conditions:

G cluster_prep Preparation cluster_reaction Reaction Setup glassware Oven-Dry Glassware (>120°C) cool Cool Glassware Under N2 glassware->cool solvent Use Anhydrous Solvent add_reagents Add Other Reagents solvent->add_reagents atmosphere Prepare Inert Atmosphere (N2/Ar) atmosphere->cool cool->add_reagents add_target Add 5'-Chloro-2'-methoxy- 2,2,2-trifluoroacetophenone add_reagents->add_target run_reaction Run Reaction add_target->run_reaction

Caption: Workflow for maintaining anhydrous reaction conditions.

Issue 2: Appearance of Unidentified Impurities in Post-Reaction Analysis

Question: My NMR/LC-MS analysis shows several unexpected peaks after my reaction. What are the likely degradation products and how can I avoid them?

Answer: The appearance of new impurities often points to degradation during the reaction or workup. The likely culprits are hydrolysis products or byproducts from reactions with nucleophilic reagents or solvents.

Likely Degradation Products:

  • 5-Chloro-2-methoxybenzoic acid: Formed via hydrolysis of the trifluoroacetyl group.

  • Trifluoroacetic acid (TFA): A byproduct of hydrolysis.[7]

  • Products of reaction with nucleophilic solvents: For example, if using methanol as a solvent, you might form the corresponding methyl ester.

Troubleshooting and Prevention:

  • Solvent Selection:

    • Protocol: Choose non-nucleophilic, aprotic solvents (e.g., THF, Dioxane, Toluene, Dichloromethane) and ensure they are anhydrous. Avoid alcohols or amines as solvents unless they are intended reactants.[5]

    • Rationale: This prevents the solvent from participating in side reactions.

  • Temperature Control:

    • Protocol: Run reactions at the lowest effective temperature. If elevated temperatures are necessary, minimize the reaction time.

    • Rationale: Higher temperatures can accelerate decomposition.[4]

  • Aqueous Workup Conditions:

    • Protocol: If an aqueous workup is required, perform it quickly and at a low temperature (e.g., using an ice bath). Use buffered solutions if pH control is critical, avoiding strong bases.

    • Rationale: Minimizes hydrolysis during product extraction.

Degradation Pathway via Hydrolysis:

G reactant 5'-Chloro-2'-methoxy- 2,2,2-trifluoroacetophenone intermediate Tetrahedral Intermediate reactant->intermediate + H2O (Nucleophilic Attack) product1 5-Chloro-2-methoxybenzoic acid intermediate->product1 Elimination product2 Trifluoroacetic acid (TFA) intermediate->product2 Elimination

Caption: Simplified hydrolysis pathway of the target compound.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure long-term stability, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a cool, dry, and dark place.[8] A refrigerator or freezer is recommended. Avoid repeated opening and closing of the container in a humid environment.

Q2: I observe a color change in my material over time. Is it still usable?

A2: A color change (e.g., from white/off-white to yellow or brown) is a visual indicator of potential degradation. Before use, it is crucial to re-analyze the material's purity by a quantitative method like qNMR or HPLC with a reference standard. If significant impurities are detected, purification (e.g., by distillation or recrystallization, if applicable) or disposal may be necessary.

Q3: Can I use a base like triethylamine or pyridine in my reaction with this compound?

A3: Extreme caution is advised. While a non-nucleophilic base may be required as an acid scavenger, strong or nucleophilic bases can promote degradation.[5] If a base is necessary, consider using a sterically hindered, non-nucleophilic base like proton sponge or 2,6-lutidine, and add it slowly at a low temperature. Always run a small-scale test reaction first.

Q4: How does light exposure affect the stability of this compound?

A4: Aromatic ketones can undergo photochemical reactions upon exposure to UV light.[2][9] This can lead to the formation of radical species and subsequent decomposition or unwanted side reactions. It is best practice to protect reactions from direct light by wrapping the flask in aluminum foil.

Section 4: Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 50% B to 95% B over 15 min, hold at 95% B for 5 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm
Injection Vol. 5 µL
Sample Prep. Dissolve ~1 mg/mL in Acetonitrile
Protocol 2: Small-Scale Stability Test

This protocol can be used to assess the stability of the compound under your specific reaction conditions.

  • Setup: In three separate, dry vials, dissolve a small, accurately weighed amount of this compound in your intended reaction solvent.

  • Conditions:

    • Vial 1 (Control): Store at 0-4°C in the dark.

    • Vial 2 (Reaction Temp): Keep at your intended reaction temperature, protected from light.

    • Vial 3 (With Additives): Add any other stable reagents (e.g., base, catalyst) planned for your reaction and keep at the reaction temperature.

  • Analysis: After a set time (e.g., 2, 8, 24 hours), take an aliquot from each vial, dilute appropriately, and analyze by HPLC (Protocol 1) to quantify the remaining starting material.

  • Evaluation: A significant decrease in the peak area of the starting material in Vials 2 or 3 compared to Vial 1 indicates instability under those conditions.

References

  • D'Souza, M. J. (2025).
  • Curtis, H. C. (1970).
  • Glazebrook, H. H., & Pearson, T. G. (1939). The photochemical decomposition of aromatic ketones : the phenyl radical. Journal of the Chemical Society (Resumed).
  • Cohen, S. G., & Cohen, J. I. (1968). Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution. Journal of the Chemical Society C: Organic.
  • Thermo Fisher Scientific. (2025).
  • Klan, P., & Cirkva, V. (2009). Photoinduced oxidation of sea salt halides by aromatic ketones: a source of halogenated radicals.
  • Material Safety D
  • Oakwood Chemical. (2011).
  • Google Patents. (n.d.). Method for synthesizing m-trifluoromethyl acetophenone.
  • Wikipedia. (n.d.). Trifluoroacetic acid.
  • Kent, S. B. H., Mitchell, A. R., Engelhard, M., & Merrifield, R. B. (n.d.). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. NIH.
  • TCI Chemicals. (2024).
  • CookeChem. (n.d.). This compound, 95+%, 886371-34-2.
  • ResearchGate. (2025). ChemInform Abstract: Trifluoroacetylation in Organic Synthesis.
  • Fisher Scientific. (2024).
  • Apollo Scientific. (n.d.). 3',5'-Dichloro-2,2,2-trifluoroacetophenone.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • Benchchem. (2025). stability issues of 3'-Acetoxy-4-chlorobutyrophenone under different conditions.
  • ChemistryViews. (2025). Should we be worried about Trifluoroacetic acid (TFA)?
  • Zimmer, C., Lange, M. F., & Suhm, M. A. (2021). Halogens in Acetophenones Direct the Hydrogen Bond Docking Preference of Phenol via Stacking Interactions. PMC - NIH.
  • Chem-Impex. (n.d.). 5-Chloro-2-methoxyacetophenone.
  • Benchchem. (2025). Validating the Purity of 2-(5-chloro-2-methyl-N- methylsulfonylanilino)-N-(2,6- difluorophenyl)
  • ResearchGate. (n.d.). Thermal Decomposition Reaction of Acetophenone Cyclic Diperoxide in Solvents of Different Physicochemical Properties.
  • Chem-Impex. (n.d.). 4'-Chloro-2,2,2-trifluoroacetophenone.
  • Sinfoo Biotech. (n.d.). This compound.

Sources

Technical Support Center: Optimizing Catalytic Oxidation with 5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone. This guide provides in-depth troubleshooting advice and frequently asked questions to enhance the efficiency and success of your catalytic oxidation reactions. While this acetophenone derivative is a precursor to the active catalytic species, its purity and proper handling are paramount for achieving optimal results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the role and behavior of this compound in catalytic systems.

Q1: Is this compound itself a catalyst?

No, this compound is a precursor to the active catalytic species. It is used as a reagent in the synthesis of 1,2,3-benzoxathiazine-based oxaziridine derivatives.[1] These derivatives then act as potent oxygen-atom transfer agents for catalytic reactions like carbon-hydrogen hydroxylation and alkene epoxidation.[1]

Q2: What is the fundamental catalytic principle behind trifluoroacetophenone-derived catalysts?

The catalytic activity stems from the electron-withdrawing nature of the trifluoromethyl group, which activates the carbonyl group. In the presence of an oxidant like hydrogen peroxide, related ketones such as 2,2,2-trifluoroacetophenone can act as efficient organocatalysts for epoxidation.[2][3][4][5] The mechanism is believed to involve the formation of a highly reactive dioxirane intermediate, which is the active oxidant.[5]

Q3: How do the chloro and methoxy substituents on the aromatic ring influence catalytic performance?

The electronic properties of substituents on the aromatic ring can significantly impact the reactivity of the ketone and the subsequent catalyst.

  • Electron-withdrawing groups , like the chloro substituent, can enhance the reduction rate at the carbonyl group, which may influence the formation of the active catalytic species.[6]

  • Electron-donating groups , such as the methoxy group, can also modulate the electronic properties of the aromatic ring. The interplay of these groups affects the stability and reactivity of the intermediates in the catalytic cycle.

Q4: What are the primary applications of catalysts derived from this compound?

Catalysts generated from this compound are primarily used for:

  • Alkene Epoxidation: The formation of epoxides from various olefins.[1][2]

  • C-H Hydroxylation: The direct oxidation of carbon-hydrogen bonds to form alcohols.[1]

These transformations are crucial in organic synthesis and drug development for creating complex molecules.

Q5: What safety precautions should be taken when working with this compound and the associated catalytic systems?

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood, especially when handling volatile solvents and reagents.

  • Oxidizing Agents: Reactions often utilize strong oxidants like hydrogen peroxide. Handle with care to avoid contact with skin and eyes, and be aware of potential exothermic decomposition.[7]

  • Material Safety Data Sheet (MSDS): Always consult the MSDS for this compound and all other reagents before starting any experiment.

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the synthesis of the active catalyst and its application in oxidation reactions.

Guide 1: Inefficient Conversion of the Acetophenone Precursor

Problem: Low yield during the synthesis of the oxaziridine derivative from this compound.

Potential Cause Recommended Solution Scientific Rationale
Impure Starting Material Verify the purity of this compound via NMR or GC-MS. Purify by recrystallization or column chromatography if necessary.Impurities can interfere with the reaction, leading to side products and reduced yield.
Inadequate Reaction Conditions Optimize reaction temperature, time, and solvent. For similar ketone-based catalyses, solvents like tert-butyl alcohol have been shown to be effective.[2]The formation of the active species is sensitive to reaction parameters. A systematic optimization can significantly improve conversion.
Moisture in the Reaction Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Water can react with reagents and intermediates, leading to decomposition and lower yields.
Suboptimal pH If applicable to the specific synthesis, control the pH of the reaction mixture. Some related ketone-catalyzed oxidations are pH-sensitive.[3]The reactivity of intermediates can be highly dependent on the protonation state, which is controlled by pH.
Guide 2: Low Catalytic Efficiency in Oxidation Reactions

Problem: The synthesized catalyst shows low conversion of the substrate (e.g., alkene) to the desired product (e.g., epoxide).

Potential Cause Recommended Solution Scientific Rationale
Catalyst Loading Too Low Systematically increase the catalyst loading (e.g., from 1 mol% to 10 mol%). For related trifluoroacetophenone catalysts, loadings of 2-5 mol% have proven effective.[2][3][4]While aiming for low catalyst loading is ideal, a certain threshold is necessary to achieve a reasonable reaction rate.
Insufficient Oxidant Increase the equivalents of the oxidant (e.g., H₂O₂). Be cautious as excess oxidant can lead to side reactions or decomposition.The oxidant is a key reactant in the catalytic cycle. Insufficient amounts will limit the turnover of the catalyst.
Catalyst Deactivation Add the catalyst to the reaction mixture in portions. Ensure the reaction temperature is not excessively high.The active catalytic species may be unstable under reaction conditions. Gradual addition can maintain a sufficient concentration of the active catalyst.
Poor Substrate Reactivity For electron-deficient alkenes, a higher catalyst loading or longer reaction time may be necessary.[2]The electronic nature of the substrate directly influences its reactivity towards the electrophilic oxidant generated by the catalyst.

Part 3: Experimental Protocols & Visualizations

Protocol 1: General Workflow for Catalyst Application in Alkene Epoxidation

This protocol is a generalized procedure based on methodologies for related trifluoroacetophenone catalysts.[2][3]

  • Reaction Setup: In a round-bottom flask, dissolve the alkene substrate in a suitable solvent (e.g., tert-butyl alcohol).

  • Catalyst Addition: Add the synthesized oxaziridine derivative (the catalyst, typically 2-5 mol%).

  • Oxidant Addition: Slowly add the oxidant (e.g., hydrogen peroxide, H₂O₂) to the reaction mixture while stirring. Maintain the desired reaction temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, quench any remaining oxidant. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to obtain the pure epoxide.

Diagram 1: Generalized Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification dissolve Dissolve Alkene in Solvent add_catalyst Add Synthesized Catalyst dissolve->add_catalyst 1. Setup add_oxidant Slowly Add Oxidant (H₂O₂) add_catalyst->add_oxidant 2. Initiation monitor Monitor Reaction (TLC/GC) add_oxidant->monitor 3. Monitoring quench Quench Reaction monitor->quench 4. Completion extract Extract Product quench->extract purify Purify by Chromatography extract->purify

Caption: A typical workflow for alkene epoxidation using a trifluoroacetophenone-derived catalyst.

Diagram 2: Troubleshooting Logic for Low Product Yield

G start Low Product Yield check_conversion Check Substrate Conversion start->check_conversion low_conversion Low Conversion check_conversion->low_conversion high_conversion High Conversion check_conversion->high_conversion increase_catalyst Increase Catalyst Loading low_conversion->increase_catalyst Is catalyst loading sufficient? increase_oxidant Increase Oxidant Concentration low_conversion->increase_oxidant Is oxidant concentration adequate? optimize_temp Optimize Reaction Temperature/Time low_conversion->optimize_temp Are conditions optimal? check_catalyst_activity Verify Catalyst Activity low_conversion->check_catalyst_activity Is the catalyst active? side_reactions Check for Side Products high_conversion->side_reactions Are there unexpected spots on TLC? product_degradation Assess Product Stability high_conversion->product_degradation Is the product unstable? workup_loss Optimize Workup & Purification high_conversion->workup_loss Was recovery low?

Sources

Troubleshooting guide for using 5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to ensure the successful use of this reagent in your experiments.

Proactive Experimental Design & FAQs

Before initiating your experiment, it's crucial to understand the properties and handling requirements of this compound. This section addresses common questions to help you proactively design your experiments and avoid potential pitfalls.

Question: How should I properly store and handle this compound?

Answer: Proper storage and handling are critical to maintain the integrity of the reagent. It is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] Always handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, as it is classified as a skin and eye irritant.[1]

Question: What are the key chemical properties of this compound that I should be aware of?

Answer: this compound (MW: 238.59 g/mol , Formula: C₉H₆ClF₃O₂) possesses a unique combination of functional groups that dictate its reactivity.[2] The trifluoromethyl group makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. The methoxy group is an electron-donating group that can influence the reactivity of the aromatic ring, while the chloro group is an electron-withdrawing group. Understanding this electronic landscape is key to predicting its behavior in a reaction.

Question: In what types of reactions is this compound commonly used?

Answer: This compound is a versatile reagent in organic synthesis. A notable application is in the synthesis of 1,2,3-benzoxathiazine-based oxaziridine derivatives, which are potent oxygen-atom transfer agents for catalytic carbon-hydrogen hydroxylation and alkene epoxidation.[2] Its highly electrophilic carbonyl group makes it a valuable precursor for creating complex molecules containing a trifluoromethyl group.

Troubleshooting Guide

This section provides a question-and-answer formatted guide to address specific issues you may encounter during your experiments.

Low or No Product Yield

Question: I am attempting a nucleophilic addition to the carbonyl group of this compound, but I am observing very low to no conversion of my starting material. What could be the issue?

Answer: Several factors could contribute to low or no product yield in a nucleophilic addition reaction. Let's break down the potential causes and solutions.

Potential Cause 1: Stability of the Trifluoromethyl Ketone Hydrate

The highly electron-withdrawing trifluoromethyl group significantly increases the electrophilicity of the carbonyl carbon. In the presence of water or other protic solvents, trifluoromethyl ketones can form stable gem-diol hydrates.[3] This hydrate is less reactive towards nucleophiles than the free ketone.

Solution:

  • Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions. Use dry solvents, freshly distilled reagents, and an inert atmosphere (e.g., nitrogen or argon).

  • Aprotic Solvents: Whenever possible, choose aprotic solvents for your reaction to disfavor hydrate formation.

Potential Cause 2: Insufficient Nucleophilicity

While the carbonyl is highly activated, a weak nucleophile may still not be reactive enough to attack the carbonyl carbon, especially if it is sterically hindered.

Solution:

  • Stronger Nucleophile: If possible, consider using a more potent nucleophile.

  • Activation of the Nucleophile: If using a weak nucleophile, you may need to deprotonate it with a suitable base to increase its nucleophilicity. The choice of base is critical to avoid side reactions.

Potential Cause 3: Steric Hindrance

The ortho-methoxy group on the phenyl ring can create steric hindrance around the carbonyl carbon, potentially impeding the approach of bulky nucleophiles.

Solution:

  • Less Bulky Nucleophiles: If feasible, opt for a smaller nucleophile.

  • Elevated Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, monitor the reaction closely for potential side product formation at higher temperatures.

Formation of Unexpected Side Products

Question: My reaction is producing a significant amount of an unexpected side product. What are the likely side reactions with this compound?

Answer: The presence of multiple functional groups on this molecule opens the door for several potential side reactions, particularly under basic or acidic conditions.

Potential Side Reaction 1: Nucleophilic Aromatic Substitution (SNAr)

Under strongly basic conditions and with potent nucleophiles, the chloro-substituent on the aromatic ring could undergo nucleophilic aromatic substitution. The methoxy group at the ortho position can further activate the ring for such a reaction.

Solution:

  • Milder Base: Use the mildest base necessary to achieve your desired transformation.

  • Lower Temperature: Running the reaction at a lower temperature can often suppress the rate of the SNAr reaction more than the desired nucleophilic addition.

Potential Side Reaction 2: Cleavage of the Methoxy Group

Under strongly acidic conditions, particularly with Lewis acids or strong protic acids like HBr or HI, the methoxy group can be cleaved to a hydroxyl group.

Solution:

  • Avoid Strong Acids: If your reaction requires acidic conditions, opt for milder acids or buffer the reaction mixture.

  • Protecting Groups: If harsh acidic conditions are unavoidable, consider if a different protecting group strategy for the hydroxyl group would be more suitable for your overall synthetic route.

dot

Side_Reactions cluster_conditions Reaction Conditions cluster_products Potential Side Products reagent 5'-Chloro-2'-methoxy- 2,2,2-trifluoroacetophenone Strong Base Strong Base reagent->Strong Base Nucleophile Strong Acid Strong Acid reagent->Strong Acid SNAr_product Nucleophilic Aromatic Substitution Product Strong Base->SNAr_product demethylation_product Demethylated Product Strong Acid->demethylation_product

Caption: Potential side reactions of this compound.

Challenges in Product Purification

Question: I am having difficulty purifying my product from the reaction mixture. What are some common purification challenges and how can I overcome them?

Answer: Purification of trifluoromethyl ketone-containing compounds can sometimes be challenging due to their unique properties.

Challenge 1: Co-elution with Starting Material

If your product has a similar polarity to the starting material, separation by standard column chromatography can be difficult.

Solution:

  • Optimize Solvent System: Experiment with different solvent systems for your column chromatography. A shallow gradient or isocratic elution might be necessary to achieve good separation.

  • Alternative Chromatography: Consider other chromatographic techniques such as preparative thin-layer chromatography (prep-TLC) or high-performance liquid chromatography (HPLC) for difficult separations.

Challenge 2: Product Volatility

Some trifluoromethyl-containing compounds can be volatile, leading to loss of product during solvent removal under reduced pressure.

Solution:

  • Careful Solvent Removal: Avoid using high vacuum or excessive heat when concentrating your product. A rotary evaporator with controlled pressure and a cool water bath is recommended.

  • High-Boiling Point Solvents: If possible, use higher-boiling point solvents for extraction and chromatography to minimize product loss during evaporation.

Challenge 3: Product Instability on Silica Gel

The acidic nature of standard silica gel can sometimes cause degradation of sensitive products.

Solution:

  • Neutralized Silica Gel: You can neutralize silica gel by washing it with a dilute solution of a non-nucleophilic base (e.g., triethylamine in your eluent) before packing your column.

  • Alumina Chromatography: For very acid-sensitive compounds, consider using neutral or basic alumina as your stationary phase.

dot

Purification_Workflow cluster_troubleshooting Troubleshooting Points start Crude Reaction Mixture column_chrom Column Chromatography start->column_chrom solvent_removal Solvent Removal column_chrom->solvent_removal ts1 Co-elution? - Optimize eluent - Try HPLC/Prep-TLC column_chrom->ts1 ts3 Degradation on Silica? - Neutralized silica - Use alumina column_chrom->ts3 pure_product Pure Product solvent_removal->pure_product ts2 Product Volatility? - Gentle evaporation - High-boiling solvents solvent_removal->ts2

Caption: A workflow for the purification of products derived from this compound with troubleshooting tips.

Quantitative Data Summary

PropertyValueSource
Molecular Weight 238.59 g/mol [2]
Molecular Formula C₉H₆ClF₃O₂[2]
CAS Number 886371-34-2[2]
Appearance White to off-white solidN/A
Purity ≥95%[2]

References

  • Reactions of .alpha.,.alpha.,.alpha.-trifluoroacetophenone with nucleophiles in 10:1 water:acetonitrile solution. Journal of the American Chemical Society. [Link]

  • Photoinduced Trifluoromethylation with CF3Br as a Trifluoromethyl Source: Synthesis of α-CF3-Substituted Ketones. ACS Omega. [Link]

  • 4-methoxyacetophenone Definition. Fiveable. [Link]

  • Electrolysis of 4‐methoxyacetophenone. ResearchGate. [Link]

  • High-Purity 1-[3-Chloro-5-Trifluoromethylphenyl]-2,2,2-Trifluoroethanone for Advanced Synthesis and Research. Angene. [Link]

  • Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. PMC - NIH. [Link]

  • Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. The Journal of Organic Chemistry. [Link]

  • Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones. BORIS Portal - Universität Bern. [Link]

  • Synthesis of Trifluoromethyl Ketones Using Polymer-Supported Reagents. Baxendale Group. [Link]

  • Cross coupling of o-methoxyacetophenone and o-methylacetophenone. ResearchGate. [Link]

  • Synthesis Ofp-Methoxyacetophenone Synthesis Lab Report. Cram. [Link]

  • Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. Semantic Scholar. [Link]

  • 2,2,2-Trifluoroacetophenone: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes. The Journal of Organic Chemistry. [Link]

  • Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. PMC - NIH. [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

  • Reactions of perfluoroalkylacetones with nucleophilic reagents. Sci-Hub. [Link]

  • Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb. Asian Journal of Chemistry. [Link]

  • The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Radical Addition of Dihydroquinoxalin-2-ones to Trifluoromethyl Ketones under Visible-Light Photoredox Catalysis. PMC - PubMed Central. [Link]

  • Triphosgene: an efficient chlorination reagent for synthesis of 5-chloro-2-pentanone from acetyl-n-propanol. ResearchGate. [Link]

  • Cover Feature: The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions (ChemSusChem 2/2025). ResearchGate. [Link]

  • 5-Chloro-2-thiophenecarboxylic acid. PubChem. [Link]

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How to increase the rate of reaction for 5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone. This document is designed for researchers, medicinal chemists, and process development scientists to navigate and optimize reactions involving this versatile intermediate. Here, we address common experimental challenges in a direct question-and-answer format, grounded in mechanistic principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: My Nucleophilic Aromatic Substitution (SNAr) reaction to displace the 5'-chloro group is sluggish or failing. What are the key parameters to increase the reaction rate?

A1: This is a common challenge. While this compound is well-primed for SNAr, several factors can impede its rate. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized carbanion intermediate. The rate-determining step is typically the initial attack of the nucleophile on the aromatic ring.[1][2] The stability of this intermediate is crucial, and your substrate is well-suited for this due to the powerful electron-withdrawing trifluoroacetyl group located para to the chlorine leaving group, which effectively stabilizes the negative charge through resonance.[3][4]

Here is a systematic guide to accelerating your reaction:

1. Evaluate Your Nucleophile:

  • Anionic Strength: The rate is highly dependent on the nucleophile's strength and concentration. Neutral nucleophiles (e.g., ammonia, amines) are generally slower than their anionic counterparts (e.g., amides, alkoxides). If using a neutral nucleophile, consider adding a non-nucleophilic base to generate the more reactive anionic species in situ.

  • Steric Hindrance: Bulky nucleophiles will react slower due to steric hindrance. If possible, opt for a smaller, yet potent, nucleophile.

2. Optimize the Solvent System: The choice of solvent is critical for SNAr. Polar aprotic solvents are superior as they solvate the counter-ion of the nucleophile but leave the nucleophile itself relatively "bare" and more reactive.

SolventDielectric Constant (ε)Typical Temperature Range (°C)Notes
Dimethyl Sulfoxide (DMSO)4725 - 180Excellent for dissolving a wide range of nucleophiles; can be difficult to remove.
N,N-Dimethylformamide (DMF)3725 - 150Good alternative to DMSO; easier to remove under vacuum.
N-Methyl-2-pyrrolidone (NMP)3225 - 200High boiling point, suitable for high-temperature reactions.
Acetonitrile (MeCN)3625 - 80Lower boiling point, useful for reactions at moderate temperatures.

3. Increase Reaction Temperature: According to the Arrhenius equation, increasing the temperature provides the necessary activation energy, leading to a significant increase in the reaction rate. Monitor the reaction for potential side-product formation or degradation at elevated temperatures. A typical starting point is 80 °C, with incremental increases to 120 °C or higher as needed.

4. Consider Catalysis:

  • Phase-Transfer Catalysis (PTC): If your nucleophile is an inorganic salt with low solubility in the organic solvent, a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide) can shuttle the nucleophile into the organic phase, dramatically increasing the reaction rate.

Workflow: Troubleshooting a Slow SNAr Reaction

G start Slow SNAr Reaction Detected check_nuc Is the Nucleophile Strong & Non-Hindered? start->check_nuc increase_temp Increase Temperature (e.g., 80-120 °C) check_nuc->increase_temp Yes change_solvent Switch to Polar Aprotic Solvent (DMSO, DMF, NMP) check_nuc->change_solvent No/Unsure add_catalyst Add Phase-Transfer Catalyst? increase_temp->add_catalyst change_solvent->increase_temp success Reaction Rate Increased add_catalyst->success

Caption: Systematic workflow for SNAr optimization.

Q2: I am attempting an Electrophilic Aromatic Substitution (EAS) on the ring, but the reaction is inefficient. Where is the issue?

A2: The challenge with EAS on this substrate lies in the conflicting electronic effects of its three substituents.

  • -OCH₃ (Methoxy): A strongly activating, ortho-, para-directing group due to its ability to donate electron density via resonance.[5][6][7]

  • -Cl (Chloro): A deactivating group due to its inductive electron withdrawal, but it directs ortho- and para- because of resonance participation by its lone pairs.[5]

  • -COCF₃ (Trifluoroacetyl): A very strongly deactivating, meta-directing group due to both inductive and resonance withdrawal of electron density.

The net effect is a moderately deactivated ring where the directing effects are in competition. The powerful activating effect of the methoxy group will be the dominant directing influence, guiding the incoming electrophile primarily to the positions ortho and para to itself. However, the overall deactivation from the chloro and trifluoroacetyl groups means that forcing conditions are often necessary.

Troubleshooting Strategies:

  • Use a More Potent Lewis Acid: For reactions like Friedel-Crafts or halogenations, the choice and amount of Lewis acid are paramount. If AlCl₃ is giving poor results, consider a stronger or more soluble Lewis acid, or increase the stoichiometric ratio.

  • Increase Electrophile Reactivity: Employ a more reactive electrophilic species. For example, in a nitration reaction, using fuming nitric acid with concentrated sulfuric acid will be more effective than nitric acid alone.

  • Elevate the Temperature: Cautiously increasing the reaction temperature can overcome the activation energy barrier. However, this also increases the risk of side reactions, such as ring chlorination if a chlorinated solvent is used with a strong Lewis acid.[8]

G

Sources

Common experimental errors with 5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common experimental challenges associated with the synthesis, purification, and handling of this versatile fluorinated building block.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key analytical insights to ensure the successful application of this reagent in your research and development endeavors.

I. Troubleshooting Guide: Synthesis & Purification

The synthesis of this compound, commonly achieved via Friedel-Crafts acylation of 4-chloroanisole, can present several challenges. This section addresses the most frequently encountered issues in a question-and-answer format, providing causative explanations and actionable solutions.

Q1: My Friedel-Crafts acylation reaction shows low or no conversion of the starting material, 4-chloroanisole. What are the likely causes?

A1: Low or no conversion in the Friedel-Crafts acylation of 4-chloroanisole is a common problem that can typically be traced back to several key factors:

  • Catalyst Inactivity: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any residual water in your glassware, solvent, or starting materials will rapidly hydrolyze and deactivate the catalyst.[3]

  • Insufficient Catalyst Loading: The methoxy group of 4-chloroanisole and the ketone group of the product both coordinate with the Lewis acid.[3] This requires the use of at least two stoichiometric equivalents of the catalyst to ensure there is enough active catalyst for the reaction to proceed.

  • Deactivated Aromatic Ring: The chloro-substituent on the anisole ring is electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution.[4] This inherent low reactivity can sometimes lead to sluggish or incomplete reactions under standard conditions.

Solutions:

  • Ensure Anhydrous Conditions: All glassware should be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened or properly stored Lewis acids.

  • Increase Catalyst Stoichiometry: A systematic increase in the Lewis acid stoichiometry (e.g., from 2.0 to 2.5 equivalents) can often overcome the deactivation and coordination effects.

  • Alternative Catalysts: For deactivated substrates, stronger Lewis acids or alternative catalytic systems like triflic acid can be more effective.[4][5]

Q2: I am observing the formation of a significant amount of a byproduct that appears to be a demethylated version of my target molecule. What is happening and how can I prevent it?

A2: The observation of a demethylated byproduct, 5'-Chloro-2'-hydroxy-2,2,2-trifluoroacetophenone, is a known side reaction in Friedel-Crafts acylations of methoxy-substituted aromatics, particularly at elevated temperatures.[6][7][8] The Lewis acid can catalyze the cleavage of the methyl ether bond.

Solutions:

  • Strict Temperature Control: Maintain a low reaction temperature (typically 0-5 °C) during the addition of reagents and throughout the reaction.

  • Reaction Time Optimization: Monitor the reaction closely by TLC or HPLC. Prolonged reaction times, even at low temperatures, can increase the likelihood of demethylation.

  • Choice of Lewis Acid: Some studies suggest that milder Lewis acids, such as ferric chloride (FeCl₃), may be less prone to causing ether cleavage compared to aluminum chloride.

Q3: My crude product is a dark, oily residue that is difficult to purify by column chromatography. What are the best practices for purification?

A3: The formation of dark, complex mixtures is often due to side reactions and decomposition. Effective purification requires a multi-step approach:

  • Aqueous Work-up: A careful aqueous work-up is crucial. Quenching the reaction mixture with ice-cold dilute HCl helps to decompose the aluminum chloride complexes and remove inorganic salts.

  • Extraction and Washing: Thorough extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) followed by washing with water, saturated sodium bicarbonate solution (to remove acidic impurities), and brine will help to clean up the crude product.

  • Column Chromatography: Use a silica gel column with a non-polar to moderately polar solvent system (e.g., a gradient of ethyl acetate in hexanes). It is advisable to perform a preliminary small-scale column to determine the optimal solvent system.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) can be a highly effective final purification step.

II. Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity of the Friedel-Crafts acylation of 4-chloroanisole?

A1: The methoxy group is a strongly activating, ortho-, para-directing group, while the chloro group is a deactivating, ortho-, para-directing group. In this case, the directing effects of the two substituents are in opposition. However, the methoxy group's activating effect is dominant, and the acylation will primarily occur at the position ortho to the methoxy group and meta to the chloro group, yielding the desired this compound.

Q2: Can I use trifluoroacetic acid instead of trifluoroacetic anhydride as the acylating agent?

A2: While it is possible to use trifluoroacetic acid in the presence of a strong dehydrating agent (like polyphosphoric acid) or under specific catalytic conditions, trifluoroacetic anhydride is generally the more reactive and preferred acylating agent for this transformation.[9][10]

Q3: How stable is this compound to hydrolysis?

A3: Trifluoromethyl ketones are known to be susceptible to hydrolysis, particularly under basic conditions, to form the corresponding carboxylic acid and trifluoromethane.[11][12] It is advisable to avoid strongly basic conditions during work-up and purification. The compound is generally stable under neutral and acidic conditions.

Q4: What are the key safety precautions when working with trifluoroacetic anhydride and strong Lewis acids?

A4: Both trifluoroacetic anhydride and strong Lewis acids like AlCl₃ are highly corrosive and moisture-sensitive. Always handle these reagents in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure that all glassware is scrupulously dried before use.

III. Experimental Protocols & Data

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

Materials:

Reagent/SolventMolecular Weight ( g/mol )AmountMoles (mmol)Equivalents
4-Chloroanisole142.585.0 g35.11.0
Trifluoroacetic anhydride210.038.8 g (5.9 mL)42.11.2
Aluminum chloride (anhydrous)133.349.4 g70.22.0
Dichloromethane (anhydrous)-100 mL--
Hydrochloric acid (1M)-50 mL--
Saturated NaHCO₃ solution-50 mL--
Brine-50 mL--

Procedure:

  • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (9.4 g, 70.2 mmol).

  • Add anhydrous dichloromethane (50 mL) and cool the suspension to 0 °C in an ice bath.

  • Slowly add trifluoroacetic anhydride (5.9 mL, 42.1 mmol) to the stirred suspension via the dropping funnel.

  • In a separate flask, dissolve 4-chloroanisole (5.0 g, 35.1 mmol) in anhydrous dichloromethane (50 mL).

  • Add the 4-chloroanisole solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the progress by TLC (e.g., 10% ethyl acetate in hexanes).

  • Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and 50 mL of 1M HCl.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: HPLC Analysis of Reaction Mixture

Instrumentation and Conditions:

ParameterValue
HPLC System Standard HPLC with UV detector
Column C18 column (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (gradient)
A: Water with 0.1% formic acid
B: Acetonitrile with 0.1% formic acid
Gradient 0-2 min: 40% B
2-15 min: 40% to 95% B
15-18 min: 95% B
18-20 min: 40% B
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 10 µL

Data Analysis:

  • Identify the peaks corresponding to 4-chloroanisole and the product by comparing retention times with authentic standards.

  • Calculate the percentage conversion and purity based on the peak areas.

IV. Visualizations

Workflow for Troubleshooting Low Yield in Friedel-Crafts Acylation

G start Low or No Product Yield check_conditions Verify Anhydrous Conditions & Reagent Quality start->check_conditions moisture Moisture Contamination? check_conditions->moisture re_dry Action: Thoroughly Dry Glassware & Use Anhydrous Solvents moisture->re_dry Yes catalyst_check Check Catalyst Stoichiometry moisture->catalyst_check No re_dry->catalyst_check stoichiometry < 2 Equivalents of Lewis Acid? catalyst_check->stoichiometry increase_catalyst Action: Increase Lewis Acid to 2.0-2.5 eq. stoichiometry->increase_catalyst Yes temp_check Check Reaction Temperature stoichiometry->temp_check No increase_catalyst->temp_check high_temp Temperature > 10°C? temp_check->high_temp lower_temp Action: Maintain Temperature at 0-5°C high_temp->lower_temp Yes alternative_catalyst Consider Alternative Catalysts (e.g., Triflic Acid) high_temp->alternative_catalyst No lower_temp->alternative_catalyst end Improved Yield alternative_catalyst->end

Caption: Troubleshooting flowchart for low yield.

Reaction Scheme: Friedel-Crafts Acylation and Potential Side Reaction

G cluster_0 Desired Reaction cluster_1 Side Reaction start_materials 4-Chloroanisole + (CF3CO)2O product This compound start_materials->product AlCl3, CH2Cl2, 0-5°C demethylated_product 5'-Chloro-2'-hydroxy-2,2,2-trifluoroacetophenone product->demethylated_product Excess AlCl3 or High Temperature

Sources

Technical Support Center: 5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile fluorinated ketone. Here, we address common challenges and frequently asked questions encountered during reaction work-up and purification, providing in-depth, field-tested solutions to ensure the integrity and success of your experiments.

I. Troubleshooting Guide: Navigating Common Work-Up Issues

This section is structured to help you diagnose and resolve specific problems you may encounter after your reaction is complete.

Question 1: I'm observing a persistent emulsion during my aqueous work-up. What is causing this, and how can I break it?

Answer:

Persistent emulsions are a frequent issue when working with highly fluorinated organic molecules like this compound. The unique solubility properties conferred by the trifluoromethyl group can lead to the formation of stable micelles or colloidal suspensions at the aqueous-organic interface.[1][2]

Causality:

  • Amphiphilic Nature: The molecule possesses both a hydrophobic dichloromethoxy-phenyl ring and a lipophobic/hydrophobic trifluoromethyl group, which can act as a surfactant-like species, stabilizing the emulsion.

  • High Density: Fluorinated compounds often have a higher density than common organic solvents, leading to less distinct phase separation.

  • Reaction Byproducts: Basic or acidic residues from your reaction (e.g., Grignard salts, lithium reagents) can react with water to form finely dispersed solids that trap the two phases together.

Troubleshooting Protocol:

  • Brine Wash: Your first line of defense should be to wash the emulsion with a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase helps to disrupt the forces stabilizing the emulsion.

  • Solvent Modification:

    • Add a small amount of a more polar, water-miscible organic solvent like ethanol or isopropanol. This can alter the interfacial tension and help break the emulsion.

    • Alternatively, adding more of your primary, less polar extraction solvent can also be effective.

  • Filtration: For emulsions stabilized by fine solid particulates, filtering the entire mixture through a pad of Celite® or glass wool can remove the solids and lead to phase separation.

  • Centrifugation: If available, centrifuging the mixture is a highly effective mechanical method to force phase separation.

Here is a decision-making workflow for handling emulsions:

G start Persistent Emulsion Observed brine Wash with Saturated Brine start->brine check1 Emulsion Resolved? brine->check1 solvent Add co-solvent (e.g., Ethanol) or more extraction solvent check1->solvent No success Phases Separated check1->success Yes check2 Emulsion Resolved? solvent->check2 filter Filter through Celite® check2->filter No check2->success Yes check3 Emulsion Resolved? filter->check3 centrifuge Centrifuge the Mixture check3->centrifuge No check3->success Yes centrifuge->success fail Consult Senior Chemist

Caption: Emulsion Breaking Workflow.

Question 2: My final product yield is significantly lower than expected after column chromatography. Where could the product be lost?

Answer:

Low recovery of trifluoromethyl ketones after silica gel chromatography is a known issue, often attributable to the unique chemical properties of the trifluoromethyl ketone moiety.

Causality:

  • Hydrate Formation: The electron-withdrawing trifluoromethyl group makes the carbonyl carbon highly electrophilic. In the presence of water (even trace amounts in solvents or on silica gel), the ketone can reversibly form a stable hydrate.[3][4][5][6] This hydrate is significantly more polar than the ketone and may either fail to elute from the column or elute very slowly and broadly, leading to apparent product loss.

  • Strong Adsorption: The polar ketone and its potential hydrate can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to irreversible adsorption or tailing.

  • Volatility: While the high molecular weight of this specific compound makes it less of a concern, simpler trifluoroacetophenones can be volatile and may be lost during solvent removal under high vacuum.[7]

Optimized Purification Protocol:

  • Anhydrous Conditions: Ensure your crude product and all chromatography solvents are rigorously dried before loading onto the column. Using freshly opened solvents or those dried over molecular sieves is recommended.

  • Deactivate Silica Gel: Prepare a slurry of silica gel in your starting eluent and add 1-2% (v/v) of triethylamine or another non-polar amine base. This will cap the acidic silanol groups and reduce strong product adsorption.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica (like C18 for reverse-phase chromatography if the polarity is suitable).

  • Solvent System Selection: Use a less polar solvent system if possible. A gradient elution starting from a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate or dichloromethane is often effective.

  • "Flush" the Column: After your main product fractions have been collected, a final flush of the column with a highly polar solvent (e.g., 10% methanol in dichloromethane) can sometimes recover strongly adsorbed material.

Question 3: I'm having trouble inducing crystallization of my purified oil. What techniques can I try?

Answer:

The presence of the trifluoromethyl group and the methoxy substituent can lead to complex crystallization behavior or a preference for an amorphous/oily state.[8] The fluorinated tail can exhibit disorder, frustrating the formation of a well-ordered crystal lattice.[8]

Causality:

  • Fluorine-Fluorine Interactions: Intermolecular F---F interactions can influence crystal packing in complex ways.[9]

  • Conformational Flexibility: Rotation around the aryl-carbonyl bond can lead to multiple low-energy conformations that hinder the adoption of a single, repeating unit required for crystallization.

  • Impurities: Even small amounts of isomeric or solvent impurities can act as "crystal poisons," inhibiting nucleation and growth.

Crystallization Strategies:

TechniqueDescriptionKey Considerations
Solvent Layering Dissolve the compound in a minimal amount of a good solvent (e.g., dichloromethane). Carefully layer a poor solvent (e.g., hexanes, pentane) on top without mixing. Allow diffusion to slowly induce crystallization at the interface.[10]Solvent densities are critical. The "poor" solvent should ideally be less dense than the "good" solvent.
Vapor Diffusion Place a small vial containing your compound dissolved in a moderately volatile solvent (e.g., ethyl acetate) inside a larger, sealed jar containing a more volatile, poor solvent (e.g., pentane). The vapor of the poor solvent slowly diffuses into the inner vial, reducing solubility and promoting crystal growth.[10]This is an excellent method for small quantities of material.
Scratching Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic imperfections on the glass provide nucleation sites for crystal growth.Be gentle to avoid breaking the flask.
Seeding If you have a single crystal from a previous batch, add it to a supersaturated solution of your compound to initiate crystallization.[10]The seed crystal must be of the same compound.
Cooling Slowly cool a saturated solution of your compound. A programmed cooling ramp in a specialized vial or simply moving the solution from room temperature to a refrigerator and then to a freezer can be effective.Rapid cooling often leads to amorphous solids or very small crystals.

II. Frequently Asked Questions (FAQs)

Q1: What is the stability of this compound under acidic and basic conditions?

A1: Trifluoromethyl ketones are generally stable to acidic conditions. However, under strong basic conditions, they can be susceptible to hydrolysis or haloform-type reactions, particularly at elevated temperatures. The highly electrophilic carbonyl carbon can be attacked by hydroxide to form a tetrahedral intermediate, which could potentially lead to cleavage of the C-C bond between the carbonyl and the CF3 group.[4][5] For work-ups, it is advisable to use mild bases like sodium bicarbonate or to perform basic washes at low temperatures (0-5 °C) and for short durations.

Q2: What are the expected spectroscopic signatures for this compound?

A2:

  • ¹H NMR: You should expect distinct signals for the aromatic protons, with coupling patterns characteristic of a 1,2,4-trisubstituted benzene ring. A singlet for the methoxy group protons will also be present, typically around 3.8-4.0 ppm.

  • ¹⁹F NMR: A sharp singlet for the three equivalent fluorine atoms of the CF3 group is expected. The chemical shift will be characteristic of a trifluoromethyl ketone.

  • ¹³C NMR: Look for a quartet for the CF3 carbon due to coupling with the three fluorine atoms. The carbonyl carbon will also be visible, though its intensity may be lower.

  • IR Spectroscopy: A strong carbonyl (C=O) stretching frequency will be present, typically shifted to a higher wavenumber (e.g., >1700 cm⁻¹) compared to non-fluorinated acetophenones due to the inductive effect of the CF3 group.

Q3: Can I use this compound in Grignard or organolithium reactions?

A3: Yes, the primary use of this compound is as an electrophile. The carbonyl carbon is highly activated towards nucleophilic attack by organometallic reagents. Standard synthesis procedures for related compounds often involve the reaction of a Grignard reagent with a trifluoroacetyl source.[11][12] When using it as a substrate, ensure your organometallic reagent is added slowly at low temperatures (e.g., -78 °C) to control the exothermic reaction and minimize side products.

Q4: Are there any specific safety precautions I should take?

A4: Yes. Like many acetophenones, this compound and its close analogs can be irritants and lachrymators (tear-inducing agents).[7][13] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14] Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.[14]

References

  • Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl ketones. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Retrieved from [Link]

  • ResearchGate. (n.d.). Trifluoromethyl ketones. a) Hydrolysis of trifluoromethyl ketones. b) Selected examples of biologically active trifluoromethyl ketones. Retrieved from [Link]

  • Beilstein Journals. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Retrieved from [Link]

  • National Institutes of Health. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Retrieved from [Link]

  • PubChem. (n.d.). 2,2,2-Trifluoroacetophenone. Retrieved from [Link]

  • York Research Database. (2010). Extraction of perfluorinated compounds from food matrices using fluorous solvent partitioning. Retrieved from [Link]

  • Wikipedia. (n.d.). Organofluorine chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN102295498A - Method for continuous preparation of alpha-fluoroacetophenone with acetophenone.
  • Google Patents. (n.d.). US2494867A - Removal of fluorine from organic materials.
  • National Institutes of Health. (n.d.). Synthesis of Calamitic Fluorinated Mesogens with Complex Crystallization Behavior. Retrieved from [Link]

  • National Institutes of Health. (2024). A highly fluorinated functionalized magnetic covalent organic framework for high-efficient extraction of aflatoxins from diverse food matrices. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Fluorine extraction from organofluorine molecules to make fluorinated clusters in yttrium MOFs. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Crystallization of New Inorganic Fluoride Nanomaterials at Soft Chemistry Conditions and Their Application Prospects. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Synthesis and Crystallization Behavior of Fluoride Glasses. Retrieved from [Link]

  • University of Sherbrooke. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Patsnap. (n.d.). Synthesis method of 3',5'-dichloro-2,2,2-trifluoroacetophenone. Retrieved from [Link]

  • European Patent Office. (1990). Process for purifying 4-hydroxy-acetophenone - EP 0254536 B1. Retrieved from [Link]

  • Haz-Map. (n.d.). 2,2,2-Trifluoroacetophenone - Hazardous Agents. Retrieved from [Link]

  • National Institutes of Health. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Retrieved from [Link]

  • BORIS Portal - Universität Bern. (n.d.). Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones. Retrieved from [Link]

  • ACS Publications. (2020). New Theoretical Insight into Fluorination and Fluorine–Fluorine Interactions as a Driving Force in Crystal Structures. Retrieved from [Link]

  • Google Patents. (n.d.). US4433173A - Acetophenone purification.
  • Semantic Scholar. (n.d.). Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. Retrieved from [Link]

  • ACS Publications. (2014). 2,2,2-Trifluoroacetophenone: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021240331A1 - Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone.
  • ChemRxiv. (n.d.). Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 3',5' -dichloro-2, 2-trifluoro acetophenone derivative.
  • National Institutes of Health. (2024). Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage. Retrieved from [Link]

Sources

Technical Support Center: 5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone (CMTF). This document is designed for researchers, chemists, and drug development professionals to navigate the challenges associated with impurities in this critical reagent. As a highly activated ketone, the purity of CMTF is paramount for achieving reproducible and predictable outcomes in synthesis. This guide provides in-depth troubleshooting, validated protocols, and the scientific rationale behind our recommendations.

Section 1: Frequently Asked Questions - Understanding the Core Issues

This section addresses the most common initial queries we receive regarding CMTF quality and its impact on experimental work.

Q1: What are the most common types and sources of impurities in this compound?

Impurities in CMTF typically arise from three main sources: the synthetic route used for its manufacture, subsequent degradation, or improper storage. The most common synthesis is a Friedel-Crafts acylation of 4-chloroanisole.[1]

  • Starting Materials: Unreacted 4-chloroanisole or residual acylating agents (e.g., trifluoroacetic anhydride or its derivatives).

  • Isomeric Byproducts: The methoxy group is a strong ortho-, para-director, while the chloro group is a weaker ortho-, para-director. Although the desired product forms from acylation at the C5 position (ortho to the methoxy group), small amounts of other isomers can be generated due to acylation at other activated positions on the aromatic ring.[1]

  • Non-Fluorinated Analog: Contamination of the trifluoroacetylating agent with a standard acetylating agent can lead to the formation of 5'-Chloro-2'-methoxyacetophenone.[2]

  • Hydrolysis/Hydration: Trifluoroacetophenones are known to form stable hydrates at the carbonyl group in the presence of water.[3] While technically not an impurity, the hydrate will have different reactivity and physical properties.

  • Solvent Residues: Residual solvents from the reaction or purification steps (e.g., tetrahydrofuran, dichloromethane) are common.[4][5]

Q2: My reaction yield is unexpectedly low when using a new batch of CMTF. Could impurities be the cause?

Absolutely. This is a classic symptom of purity issues. The impact on yield can be traced to several mechanisms:

  • Reduced Molar Equivalency: If the reagent is, for example, only 90% pure, you are introducing 10% less of the active molecule than calculated. This can dramatically affect reactions sensitive to stoichiometry.

  • Presence of Inhibitors: Some impurities, particularly those arising from degradation, can interfere with catalysts used in subsequent steps.

  • Lower Reactivity of Impurities: The high electrophilicity of the carbonyl carbon in CMTF is due to the strong electron-withdrawing effect of the trifluoromethyl group.[3] A non-fluorinated impurity like 5-Chloro-2-methoxyacetophenone will be significantly less reactive and will not participate in the desired reaction, effectively acting as a diluent.[2]

  • Moisture Content: Water can deactivate sensitive reagents or catalysts, such as Lewis acids or organometallics, leading to lower yields.[1]

Q3: I'm seeing unexpected peaks in my analytical data (NMR, LC-MS) after my reaction. How can I determine if they originate from the starting CMTF?

It is critical to establish a baseline purity profile of the reagent before using it in a reaction.

  • Analyze the Starting Material: Run a comprehensive analysis (e.g., HPLC, GC-MS, and NMR) on an aliquot of the CMTF reagent itself.

  • Compare and Correlate: Compare the mass-to-charge ratios (m/z) and retention times of the unknown peaks in your post-reaction mixture with the impurity profile of the starting CMTF.

  • Isotopic Patterning: For chlorine-containing compounds, look for the characteristic M/M+2 isotopic pattern (~3:1 ratio) in your mass spectrometry data to confirm the presence of chlorinated impurities.

  • NMR Spectroscopy: A ¹H NMR of the starting material can reveal the presence of non-fluorinated analogs or other proton-bearing impurities. A ¹⁹F NMR is exceptionally useful for identifying any other fluorine-containing byproducts.

Section 2: Troubleshooting Guide for Specific Experimental Issues

This guide provides a structured approach to diagnosing and resolving common problems encountered when using CMTF.

Issue 1: Inconsistent Reaction Rates or Low Product Yield

Slow, stalling, or low-yielding reactions are frequently linked to reagent purity. The following workflow helps diagnose the root cause.

G start Low or Inconsistent Yield Observed check_purity Analyze Purity of CMTF Batch (Use Protocol 1) start->check_purity purity_ok Purity >98%? check_purity->purity_ok impurity_detected Identify Dominant Impurity (Use Protocol 2) purity_ok->impurity_detected No other_factors Investigate Other Reaction Parameters (Moisture, Catalyst, Temperature, etc.) purity_ok->other_factors Yes non_fluoro Non-Fluorinated Analog Detected impurity_detected->non_fluoro isomer Isomeric Impurity Detected impurity_detected->isomer other Other (e.g., Starting Material) impurity_detected->other action_non_fluoro Action: Adjust Stoichiometry Based on qNMR or Purify (Use Protocol 3) non_fluoro->action_non_fluoro action_isomer Action: Purify Reagent to Remove Isomer Before Use (Use Protocol 3) isomer->action_isomer action_other Action: Purify Reagent (Use Protocol 3) other->action_other

Caption: Troubleshooting workflow for low reaction yield.

Recommended Actions:
  • Quantify Purity: Before extensive troubleshooting, determine the absolute purity of your CMTF batch using quantitative NMR (qNMR) or HPLC with a certified reference standard.

  • Adjust Stoichiometry: If a significant portion of the reagent is an inert impurity (like the non-fluorinated analog), adjust the amount of CMTF added to the reaction to compensate for the purity level.

  • Purify the Reagent: For critical applications, purification of the reagent via column chromatography or distillation is the most reliable solution.[4][6]

Issue 2: Formation of Unexpected Byproducts

The appearance of unexpected side products often points to reactive impurities in the starting material.

Potential Cause: Isomeric Impurities

An isomeric impurity of CMTF will likely undergo the same reaction as the primary compound, leading to an isomeric final product. These isomers can be very difficult to separate from the desired product due to their similar physical properties (polarity, boiling point, etc.).

G CMTF 5'-Chloro-2'-methoxy- 2,2,2-trifluoroacetophenone (Desired) Product Desired Product CMTF->Product Reaction + Reagent X Isomer Isomeric Impurity (e.g., 3'-Chloro-2'-methoxy-) Byproduct Isomeric Byproduct Isomer->Byproduct

Caption: Impact of an isomeric impurity on product profile.

Data Summary: Potential Impurities and Characteristics
Impurity NameMolecular FormulaMolecular Weight ( g/mol )OriginPotential Impact
5'-Chloro-2'-methoxyacetophenone C₉H₉ClO₂184.62[2]Contamination in acetylating agentLowers effective concentration; non-reactive under many conditions.
4-Chloroanisole C₇H₇ClO142.58Unreacted starting materialIncorrect stoichiometry; may react in subsequent steps.
Isomeric CMTF C₉H₆ClF₃O₂238.59[7]Synthesis side-reactionForms hard-to-separate isomeric final products.
Water H₂O18.02Environmental exposure, hydrolysisDeactivates catalysts and reagents.[1]
Recommended Actions:
  • High-Resolution MS/MS: Use high-resolution mass spectrometry to obtain accurate mass data for the byproducts. This can help confirm if they are isomers of your desired product.

  • Preparative Chromatography: If isomeric byproducts are confirmed, you may need to develop a more sophisticated purification method, such as preparative HPLC or Supercritical Fluid Chromatography (SFC), to isolate the desired product.

Section 3: Protocols for Purity Assessment & Purification

These validated protocols provide a starting point for in-house quality control.

Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This method provides excellent separation of CMTF from its common, less-polar and more-polar impurities.

Instrumentation and Reagents:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid[8]

  • Sample Diluent: 50:50 Acetonitrile:Water

Procedure:

  • Sample Preparation: Accurately prepare a ~1 mg/mL solution of CMTF in the sample diluent.[8]

  • Chromatographic Conditions:

    • Column Temperature: 30 °C

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Detection Wavelength: 254 nm

  • Gradient Elution:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.06040
15.0595
18.0595
18.16040
22.06040
  • Data Analysis: Integrate all peaks. Calculate purity as the percentage of the main peak area relative to the total area of all peaks.

Protocol 2: Impurity Identification using LC-MS

This protocol helps identify unknown peaks observed during HPLC analysis.

Procedure:

  • Perform the HPLC analysis as described in Protocol 1, using an LC-MS system.

  • Set the mass spectrometer to scan a relevant mass range (e.g., m/z 100-500) in both positive and negative ion modes.

  • Extract the ion chromatograms for the molecular weights of suspected impurities (see table above).[8]

  • Analyze the mass spectrum of each impurity peak. Look for the molecular ion [M+H]⁺ or [M-H]⁻ and characteristic fragmentation patterns. Check for the chlorine isotope pattern.

Protocol 3: Benchtop Purification by Silica Gel Chromatography

This protocol is effective for removing polar and non-polar impurities on a laboratory scale.[6]

Materials:

  • Silica gel (230-400 mesh)

  • Glass chromatography column

  • Solvents: Hexanes, Ethyl Acetate (reagent grade)

  • Compressed air or nitrogen source

Procedure:

  • Column Packing: Prepare a slurry of silica gel in 100% hexanes and carefully pack the column, avoiding air bubbles.

  • Sample Loading: Dissolve the crude CMTF in a minimal amount of dichloromethane or the starting mobile phase. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the packed column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 98:2 Hexanes:Ethyl Acetate).

  • Gradient Elution: Gradually increase the polarity of the mobile phase by slowly increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

By implementing these troubleshooting guides and analytical protocols, researchers can ensure the quality of their this compound, leading to more reliable, reproducible, and successful experimental outcomes.

References
  • The Journal of Organic Chemistry. 2,2,2-Trifluoroacetophenone: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes. [Link]

  • Patsnap. Synthesis method of 3', 5'-dichloro-2, 2, 2-trifluoroacetophenone. [Link]

  • POPs. III Analytical Methods. [Link]

  • U.S. EPA. ANALYTICAL METHOD SUMMARIES. [Link]

  • Google Patents. WO2021240331A1 - Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone.
  • Organic Syntheses. 1-benzyloxymethoxy-1-hexyne. [Link]

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Validation & Comparative

Comparative Characterization of 5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

This guide provides a comprehensive comparison of the analytical techniques used to characterize 5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone, a key building block in modern medicinal chemistry. We will explore how the unique interplay of its functional groups—a trifluoromethyl ketone, a chlorinated aromatic ring, and a methoxy substituent—manifests in various spectroscopic and analytical datasets. By comparing this molecule to its structural analogs, we aim to provide researchers with the field-proven insights necessary for unambiguous identification and quality assessment.

The trifluoromethyl ketone (TFMK) moiety is a privileged structure in drug design. The potent electron-withdrawing nature of the trifluoromethyl (-CF3) group dramatically increases the electrophilicity of the adjacent carbonyl carbon.[1][2] This makes TFMKs highly susceptible to nucleophilic attack and capable of forming stable hemiacetals or hydrates, which can mimic the tetrahedral transition state of enzymatic reactions, making them effective enzyme inhibitors.[1][3] The inclusion of chlorine and methoxy groups on the phenyl ring further modulates the molecule's electronic properties, lipophilicity, and metabolic stability, making these derivatives highly valuable for synthesizing advanced pharmaceutical agents and fine chemicals.[4][5][6]

Synthetic Pathways and Structural Verification

The synthesis of substituted trifluoroacetophenones typically involves the reaction of an organometallic reagent with a trifluoroacetylating agent. A common and effective method is the Grignard reaction, where a substituted arylmagnesium halide is reacted with a reagent like trifluoroacetic anhydride or N,N-dimethyltrifluoroacetamide.[7][8] An alternative modern approach involves the direct nucleophilic trifluoromethylation of esters using a source of the CF3⁻ anion, such as fluoroform (HCF3) activated by a strong base.[3]

Regardless of the synthetic route, rigorous characterization of the final product is paramount. The following workflow outlines the critical steps from synthesis to confirmed structure.

G cluster_0 Synthesis cluster_1 Characterization Start Aryl Halide Precursor (e.g., 4-Chloro-2-bromoanisole) Grignard Grignard Reagent Formation (+ Mg, THF) Start->Grignard React Reaction with Trifluoroacetylating Agent Grignard->React Workup Acidic Workup & Purification React->Workup Product Final Product Workup->Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Product->NMR Primary Structure MS Mass Spectrometry (GC-MS or LC-MS) Product->MS Molecular Weight & Formula IR IR Spectroscopy (FTIR-ATR) Product->IR Functional Groups XRay X-Ray Crystallography (for single crystals) NMR->XRay Confirmatory

Caption: General workflow from synthesis to full structural characterization.

Spectroscopic Fingerprinting: A Comparative Analysis

The power of spectroscopic analysis lies in its ability to probe specific aspects of a molecule's structure. By comparing the spectra of this compound with simpler, related acetophenones, we can isolate the distinct contribution of each functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this class of compounds, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.

¹H NMR Analysis: The proton NMR spectrum reveals the environment of the hydrogen atoms. For the target molecule, the aromatic region is of primary interest. The three aromatic protons will appear as a complex multiplet or distinct doublets and double-doublets, influenced by the electron-donating methoxy group (-OCH₃) and the electron-withdrawing chloro (-Cl) and trifluoroacetyl (-COCF₃) groups. The -OCH₃ protons will typically appear as a sharp singlet around 3.9 ppm. A key feature distinguishing it from non-fluorinated analogs is the complete absence of signals for α-protons adjacent to the carbonyl group.

¹³C NMR Analysis: The carbon spectrum provides information on all carbon atoms. The carbonyl carbon (C=O) is significantly deshielded (shifted downfield) due to the attached -CF₃ group, appearing around 180 ppm. The -CF₃ carbon itself will be visible as a quartet due to strong one-bond coupling with the three fluorine atoms (¹JCF). The aromatic carbons will show distinct shifts based on their position relative to the substituents.

¹⁹F NMR Analysis: This is a definitive technique for confirming the presence of the trifluoromethyl group. The spectrum is expected to show a sharp singlet around -70 to -80 ppm (relative to CFCl₃), confirming that the three fluorine atoms are chemically equivalent and not coupled to any nearby protons. In some rigid structures, through-space coupling to a nearby proton (like H-6') can be observed.[9]

Table 1: Comparative NMR Chemical Shift Data (Typical Values in CDCl₃)

CompoundAromatic Protons (ppm)Methoxy Protons (ppm)Carbonyl Carbon (ppm)CF₃ Carbon (ppm)
Acetophenone[10]7.4-8.0 (m)N/A~198N/A
3'-Chloroacetophenone[11]7.3-7.9 (m)N/A~196N/A
2'-Methoxyacetophenone[12]6.9-7.8 (m)~3.9 (s)~199N/A
This compound 6.9-7.6 (m) ~3.9 (s) ~180 ~117 (q, ¹JCF ≈ 290 Hz)
2,2,2-Trifluoroacetophenone[13][14]7.5-8.1 (m)N/A~178~118 (q, ¹JCF ≈ 291 Hz)

Note: 'm' denotes multiplet, 's' singlet, 'q' quartet. Values are approximate and can vary with solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups based on their vibrational frequencies. The most prominent feature in the IR spectrum of an acetophenone derivative is the carbonyl (C=O) stretching band.

The causality is clear: the strong electron-withdrawing effect of the -CF₃ group withdraws electron density from the carbonyl bond, strengthening it and increasing its vibrational frequency (shifting it to a higher wavenumber) compared to non-fluorinated ketones.[15] This provides a clear diagnostic marker.

Table 2: Comparison of Key IR Absorption Frequencies (cm⁻¹)

Functional GroupVibration TypeAcetophenoneThis compound Causality of Shift
C=OStretch~1685~1720-1730 -CF₃ group is strongly electron-withdrawing, strengthening the C=O bond.
C-FStretchN/A~1150-1250 (strong, multiple bands) Characteristic of the trifluoromethyl group.
Ar-O-CAsymmetric StretchN/A~1250-1280 Methoxy group ether linkage.
C-ClStretchN/A~700-800 Chloro-aromatic bond.
Aromatic C=CStretch~1600, ~1450~1600, ~1480 Benzene ring vibrations.
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, crucial structural information. For chlorinated compounds, the isotopic pattern is a definitive diagnostic tool.

Chlorine has two stable isotopes: ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). This means that any fragment containing a chlorine atom will appear as a pair of peaks separated by 2 mass-to-charge units (m/z), with an intensity ratio of approximately 3:1.[16] This M and M+2 pattern is an unmistakable signature of a monochlorinated compound.

The fragmentation of trifluoroacetophenones is often initiated by the cleavage of the bond between the carbonyl carbon and the trifluoromethyl group, which is a relatively stable radical (CF₃•).

G Parent [M]⁺˙ m/z 238/240 Frag1 [M - CF₃]⁺ m/z 169/171 Parent->Frag1 - •CF₃ Frag2 [Frag1 - CO]⁺ m/z 141/143 Frag1->Frag2 - CO Frag3 [Frag2 - CH₃]⁺ m/z 126/128 Frag2->Frag3 - •CH₃

Caption: Plausible EI fragmentation pathway for the target molecule.

Crystallographic Analysis

For definitive, unambiguous structural proof, single-crystal X-ray diffraction is the gold standard. While obtaining suitable crystals can be challenging, the resulting data provides precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice.[17][18] This technique allows for the direct visualization of the molecular conformation and the study of intermolecular interactions, such as hydrogen bonds or halogen bonds, which can be critical for understanding solid-state properties and crystal packing.

G Input Single Crystal Sample + X-Ray Source Experiment Diffraction Experiment Input->Experiment Data Raw Diffraction Data (Intensities & Angles) Experiment->Data Processing Structure Solution & Refinement (Software) Data->Processing Output 3D Molecular Structure (Bond Lengths, Angles) Crystal Packing Information Processing->Output

Caption: Logical flow of a single-crystal X-ray diffraction experiment.

Standardized Experimental Protocols

Adherence to standardized protocols ensures data reproducibility and reliability.

Protocol 1: NMR Sample Preparation and Acquisition

  • Accurately weigh 5-10 mg of the purified acetophenone derivative.

  • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquire ¹H, ¹³C{¹H}, and ¹⁹F NMR spectra on a 400 MHz (or higher) spectrometer at room temperature.

  • Process the data using appropriate software, referencing the ¹H and ¹³C spectra to TMS at 0.00 ppm and the ¹⁹F spectrum to an external standard or by using the spectrometer's calibrated frequency.

Protocol 2: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

  • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol and allowing it to dry completely.

  • Record a background spectrum of the empty ATR stage.

  • Place a small amount (1-2 mg) of the solid or a single drop of the liquid sample directly onto the center of the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Clean the crystal thoroughly after analysis.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Inject 1 µL of the solution into the GC-MS system equipped with a standard non-polar capillary column (e.g., DB-5ms).

  • Use a temperature program appropriate for the analyte's volatility, for instance: initial temperature of 80°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.

  • Set the mass spectrometer to scan in Electron Ionization (EI) mode over a mass range of m/z 40-400.

  • Analyze the resulting chromatogram for purity and the mass spectrum of the main peak for the molecular ion and fragmentation pattern.

Conclusion

The comprehensive characterization of this compound derivatives is achieved through a synergistic application of multiple analytical techniques. NMR spectroscopy (¹H, ¹³C, and ¹⁹F) provides the foundational blueprint of the molecular structure. IR spectroscopy offers rapid confirmation of key functional groups, with the high-frequency carbonyl stretch serving as a hallmark of the trifluoromethyl ketone moiety. Finally, mass spectrometry confirms the molecular weight and provides definitive evidence of the chlorine atom through its characteristic M/M+2 isotopic pattern. Together, these methods form a self-validating system that ensures the structural integrity and purity of these vital chemical building blocks, empowering researchers in drug discovery and materials science to proceed with confidence.

References

  • The Enhanced Reactivity of Trifluoromethyl Ketones: A Technical Guide for Drug Development Professionals - Benchchem.
  • The Role of Trifluoroacetophenone Deriv
  • 2',4',5'-Trifluoroacetophenone - Chem-Impex.
  • Trifluoroacetophenone as a Chemical Intermedi
  • Understanding 4'-(Trifluoromethoxy)acetophenone: Properties, Synthesis, and Applications in Organic Chemistry - NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthesis of trifluoromethyl ketones - Organic Chemistry Portal.
  • 2,2,2-Trifluoroacetophenone | C8H5F3O | CID 9905 - PubChem.
  • Investigation of the Molecular Structures, Electronic Properties and Vibrational Spectrum of Trifluoroacetophenone Using Density - Yanbu Journal of Engineering and Science.
  • Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC - NIH.
  • Synthesis method of 3', 5'-dichloro-2, 2, 2-trifluoroacetophenone - Eureka | P
  • Trifluoroacetophenone(434-45-7) 1 H NMR - ChemicalBook.
  • Methyl 2-{4-chloro-2-[5-chloro-2-(2-methoxy-2-oxoethoxy)
  • Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings - PMC - NIH.
  • Organic Compounds Containing Halogen
  • Acetophenone(98-86-2) 13C NMR spectrum - ChemicalBook.
  • Synthesis method of 3',5' -dichloro-2, 2-trifluoro acetophenone derivative - Google P
  • (PDF) {5-Chloro-2-[(2-hydroxybenzylidene)amino]phenyl}(phenyl)methanone.
  • Acetophenone, 2-chloro- - Optional[1H NMR] - Chemical Shifts - SpectraBase.
  • 3'-Chloroacetophenone(99-02-5) 13C NMR spectrum - ChemicalBook.
  • 2'-Methoxyacetophenone(579-74-8) 1H NMR spectrum - ChemicalBook.
  • Acetophenone, 2-chloro- - the NIST WebBook.

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A Comparative Guide to the Mass Spectrometry of Compounds Synthesized with 5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of novel synthesized compounds is paramount. The introduction of fluorine-containing moieties, such as the trifluoromethyl group, is a cornerstone of modern medicinal chemistry, often imparting desirable properties like enhanced metabolic stability and binding affinity. 5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone is a valuable reagent in this field, particularly in the synthesis of complex heterocyclic compounds. This guide provides an in-depth technical comparison of the mass spectrometric behavior of compounds derived from this key starting material against viable synthetic alternatives. We will delve into the causal relationships behind fragmentation patterns and provide validated experimental protocols to ensure scientific rigor.

Introduction: The Role of this compound in Synthesis

This compound is a versatile building block, primarily utilized in the synthesis of trifluoromethyl-substituted heterocyclic compounds. Its utility stems from the reactive ketone functionality, which can be transformed into a variety of functional groups, and the presence of the chloro, methoxy, and trifluoromethyl substituents that influence the electronic properties and subsequent reactivity of the molecule. A notable application is in the synthesis of 1,2,3-benzoxathiazine-based oxaziridine derivatives, which are potent oxygen-transfer agents.[1] Understanding the mass spectrometric fingerprint of the resulting products is crucial for their unambiguous identification and for elucidating their metabolic fate in drug discovery pipelines.

Mass Spectrometry of a Key Derivative: Trifluoromethylated Benzoxathiazine Oxides

The reaction of this compound with a suitable sulfonamide precursor leads to the formation of a trifluoromethylated N-sulfonylimine, which is then oxidized to the corresponding oxaziridine. These oxaziridines are a class of strained three-membered heterocyclic compounds.[2][3] The mass spectrometric analysis of these compounds reveals characteristic fragmentation patterns influenced by the trifluoromethyl, chloro, and methoxy groups.

Expected Fragmentation Pathways

Under electron ionization (EI), the molecular ion of a trifluoromethylated benzoxathiazine oxide is expected to undergo several key fragmentation pathways. The presence of the trifluoromethyl group often directs fragmentation, with the loss of a CF2 radical being a common initial step.[2] The chloro and methoxy substituents on the aromatic ring also play a significant role in directing fragmentation, often leading to characteristic neutral losses.

A plausible fragmentation pathway for a compound synthesized from this compound is outlined below:

M [M]+• (Molecular Ion) F1 [M - CF2]+• Loss of difluorocarbene M->F1 -CF2 F2 [M - Cl]+ M->F2 -Cl F3 [M - OCH3]+ M->F3 -OCH3 F4 [M - SO2]+• M->F4 -SO2 F1_1 [M - CF2 - CO]+• F1->F1_1 -CO F2_1 Further fragmentation F2->F2_1 F3_1 Further fragmentation F3->F3_1 F4_1 [M - SO2 - CF3]+ F4->F4_1 -CF3

Caption: Plausible EI fragmentation of a trifluoromethylated benzoxathiazine oxide.

Comparative Analysis with Alternative Reagents

To provide a comprehensive evaluation, we will compare the mass spectrometric characteristics of products derived from this compound with those from alternative synthetic strategies for introducing trifluoromethyl groups or creating similar heterocyclic scaffolds.

Alternative 1: Davis' Oxaziridines (N-Sulfonyloxaziridines)

Davis' oxaziridines are a well-established class of reagents for electrophilic oxygen transfer and amination reactions.[2][3][4] They are synthesized by the oxidation of N-sulfonylimines, which can be prepared from various aldehydes and sulfonamides.[2][3]

Comparison:

FeatureProducts from this compoundProducts from Davis' Reagent Synthesis
Key Structural Feature Trifluoromethyl group directly attached to the heterocyclic ringSubstituents on the heterocyclic ring are determined by the starting aldehyde and sulfonamide.
Dominant Fragmentation Loss of CF2, fragmentation driven by the trifluoromethyl group.[2]Fragmentation is typically initiated by cleavage of the weak N-O bond of the oxaziridine ring, followed by losses related to the sulfonyl group and the substituents on the carbon atom of the ring.[5]
Characteristic Ions Fragments corresponding to [M-CF2]+•, [M-CF3]+, and ions containing the chloro- and methoxy-substituted aromatic ring.Ions corresponding to the sulfonyl group (e.g., [R-SO2]+), the imine fragment, and fragments arising from the aldehyde precursor.
Alternative 2: Electrophilic Trifluoromethylating Reagents (Umemoto's and Togni's Reagents)

Umemoto's and Togni's reagents are powerful electrophilic sources of the trifluoromethyl group.[1][6][7][8][9] They can be used to directly introduce a CF3 group onto a variety of substrates, including heterocycles.[7][10]

Comparison:

FeatureProducts from this compoundProducts from Direct Trifluoromethylation
Synthetic Approach Builds the trifluoromethylated heterocycle from a CF3-containing ketone.Adds a CF3 group to a pre-existing heterocyclic core.
Isomeric Purity Typically yields a single regioisomer based on the starting material's structure.Can lead to a mixture of regioisomers depending on the reactivity of the heterocyclic substrate.[10]
Mass Spec. Distinguishing Feature Fragmentation pattern is influenced by the entire molecular structure, including the chloro and methoxy groups.The primary fragmentation will still be driven by the trifluoromethyl group, but the overall pattern will depend on the structure of the parent heterocycle.

Experimental Protocols

To ensure reproducibility and provide a practical resource, detailed experimental protocols for the synthesis and mass spectrometric analysis are provided below.

Synthesis of a Trifluoromethylated N-Sulfonylimine

This protocol describes the synthesis of the imine precursor to the oxaziridine, starting from this compound.

Workflow:

Start Reactants: This compound Sulfonamide Reaction Condensation Reaction (e.g., with TiCl4) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Trifluoromethylated N-Sulfonylimine Purification->Product

Caption: Synthesis of a trifluoromethylated N-sulfonylimine.

Step-by-Step Methodology:

  • To a solution of this compound (1.0 eq) and the desired sulfonamide (1.1 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add a Lewis acid catalyst (e.g., TiCl4, 1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-sulfonylimine.

Mass Spectrometry Analysis

Instrumentation:

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For less volatile or thermally labile compounds.

    • Ionization: Electrospray Ionization (ESI) in positive or negative ion mode.

    • Mass Analyzer: Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF).

Sample Preparation:

  • GC-MS: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

  • LC-MS/MS: Dissolve the sample in a solvent compatible with the mobile phase (e.g., acetonitrile, methanol) to a concentration of approximately 1 mg/mL and filter through a 0.22 µm syringe filter.

Data Acquisition and Interpretation:

  • Acquire full scan mass spectra to determine the molecular weight and isotopic pattern. The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak.

  • Perform tandem mass spectrometry (MS/MS) on the molecular ion (or a prominent fragment ion) to elucidate the fragmentation pathways.

  • Compare the obtained spectra with theoretical fragmentation patterns and, if available, with spectral libraries.

Conclusion

The mass spectrometric analysis of compounds synthesized from this compound provides a rich source of structural information. The characteristic fragmentation patterns, largely dictated by the trifluoromethyl group and the chloro and methoxy substituents, allow for confident identification. When compared to alternative synthetic routes, such as those employing Davis' oxaziridines or direct trifluoromethylating reagents, distinct differences in the mass spectra emerge. These differences provide a powerful diagnostic tool for distinguishing between isomers and for confirming the success of a particular synthetic strategy. By understanding the underlying principles of fragmentation and employing rigorous analytical protocols, researchers can effectively leverage mass spectrometry to accelerate the development of novel, high-impact molecules.

References

  • Thieme E-Journals - SynOpen / Full Text. (2019). A Concise, Catalyst-Free Synthesis of Davis' Oxaziridines using Sodium Hypochlorite. Available at: [Link]

  • Togni, A. (2017). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews, 117(15), 9764-9800. Available at: [Link]

  • Pitman, M. R., et al. (2019). Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity. Journal of the American Chemical Society, 141(4), 1769-1775. Available at: [Link]

  • Baraznenok, I. L., et al. (2015). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 112(6), 1632-1637. Available at: [Link]

  • Davis, F. A., et al. (1984). Synthesis of α-hydroxycarbonyl compounds (acyloins): direct oxidation of enolates using 2-sulfonyloxaziridines. The Journal of Organic Chemistry, 49(17), 3241-3243. Available at: [Link]

  • Postigo, A. (2016). Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. Current Organic Synthesis, 13(1), 2-23. Available at: [Link]

  • Prakash, G. K. S., & Yudin, A. K. (2014). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 10, 1894-1903. Available at: [Link]

  • ResearchGate. (n.d.). Radical trifluoromethylation using the Umemoto's reagents and Togni's reagent. Retrieved from [Link]

  • Davis, F. A., et al. (1988). Chemistry of oxaziridines. 10. Selective catalytic oxidation of sulfides to sulfoxides using N-sulfonyloxaziridines. The Journal of Organic Chemistry, 53(21), 5004-5007. Available at: [Link]

Sources

A Senior Application Scientist's Guide to 5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug development and materials science, the selection of building blocks is a critical decision that dictates the trajectory of a research program. Among the myriad of choices, trifluoroacetophenones stand out for their unique electronic properties and synthetic versatility. This guide provides an in-depth comparative analysis of 5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone, placing it in context with other key trifluoroacetophenone derivatives to inform your experimental design and accelerate discovery.

The Trifluoroacetophenone Scaffold: A Foundation of Reactivity

The trifluoroacetophenone core is characterized by a trifluoromethyl group directly attached to a carbonyl carbon. This arrangement confers significant electrophilicity to the carbonyl carbon due to the strong electron-withdrawing nature of the three fluorine atoms. This inherent reactivity makes trifluoroacetophenones valuable precursors for a wide range of chemical transformations, particularly in the synthesis of pharmaceuticals and agrochemicals where the introduction of a trifluoromethyl group can enhance metabolic stability and binding affinity.[1]

A Comparative Overview of Physicochemical Properties

The substituents on the aromatic ring of trifluoroacetophenones play a crucial role in modulating their physical and chemical properties. Below is a comparative table of this compound and other relevant analogues.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Appearance
2,2,2-TrifluoroacetophenoneC₈H₅F₃O174.12165-166-40[2]Colorless to light yellow liquid[2]
4'-Chloro-2,2,2-trifluoroacetophenoneC₈H₄ClF₃O208.56180-183[3]24-26[4]White to almost white powder or lump[5]
4'-Methoxy-2,2,2-trifluoroacetophenoneC₉H₇F₃O₂204.15---
This compoundC₉H₆ClF₃O₂238.59260.1 (Predicted)[1]-Yellow Oil[1]

Unpacking the Reactivity Profile: A Tale of Two Substituents

The reactivity of this compound is a fascinating interplay of the electronic effects of its three key functional groups: the trifluoroacetyl moiety, the chloro group, and the methoxy group.

The Trifluoroacetyl Group: The Engine of Reactivity

As previously mentioned, the trifluoroacetyl group is a strong electron-withdrawing group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[6] This is a fundamental characteristic of all trifluoroacetophenones.

The Chloro and Methoxy Substituents: A Push-Pull Dynamic

The chloro and methoxy groups on the aromatic ring introduce a "push-pull" electronic effect that fine-tunes the reactivity of the entire molecule.

  • The Methoxy Group (-OCH₃): Located at the 2'-position (ortho to the trifluoroacetyl group), the methoxy group is an electron-donating group through resonance, which can somewhat temper the electron-withdrawing effect of the trifluoroacetyl group on the aromatic ring. However, its proximity to the reaction center can also exert steric hindrance.

  • The Chloro Group (-Cl): Positioned at the 5'-position (para to the methoxy group and meta to the trifluoroacetyl group), the chloro group is an electron-withdrawing group through induction, further influencing the electron density of the aromatic ring.

This substitution pattern makes this compound a versatile intermediate. For instance, it is used as a reagent in the synthesis of 1,2,3-benzoxathiazine-based oxaziridine derivatives, which are potent oxygen-atom transfer agents.[1]

Experimental Protocols: A Guide to Synthesis and Transformation

The synthesis of substituted trifluoroacetophenones can be achieved through several methods, with Friedel-Crafts acylation being a prominent route.[7] Below is a representative, detailed protocol for the synthesis of a substituted trifluoroacetophenone, which can be adapted for this compound.

General Procedure for Friedel-Crafts Acylation

This protocol is a generalized procedure and may require optimization for specific substrates.

Diagram of the Friedel-Crafts Acylation Workflow:

G cluster_prep Reaction Setup cluster_reaction Acylation cluster_workup Work-up and Purification start Equip a flame-dried, three-necked round-bottom flask with a dropping funnel, a reflux condenser, and a nitrogen inlet. add_substrate Add the substituted benzene (e.g., 4-chloro-1-methoxybenzene) and a dry solvent (e.g., dichloromethane) to the flask. start->add_substrate cool Cool the mixture to 0 °C in an ice bath. add_substrate->cool add_catalyst Slowly add a Lewis acid catalyst (e.g., anhydrous aluminum chloride). cool->add_catalyst add_acylating Add trifluoroacetic anhydride or trifluoroacetyl chloride dropwise via the dropping funnel. add_catalyst->add_acylating react Stir the reaction mixture at room temperature for several hours. add_acylating->react quench Carefully pour the reaction mixture onto crushed ice. react->quench extract Extract the aqueous layer with an organic solvent (e.g., dichloromethane). quench->extract wash Wash the combined organic layers with water and brine. extract->wash dry Dry the organic layer over anhydrous sodium sulfate. wash->dry concentrate Concentrate the solution under reduced pressure. dry->concentrate purify Purify the crude product by column chromatography or distillation. concentrate->purify G cluster_structure Molecular Structure cluster_properties Physicochemical Properties cluster_activity Potential Biological Activity Core Trifluoroacetophenone Core Electronic Electronic Effects (Inductive, Resonance) Core->Electronic Substituents Aromatic Substituents (-Cl, -OCH3) Substituents->Electronic Lipophilicity Lipophilicity Substituents->Lipophilicity Sterics Steric Hindrance Substituents->Sterics Antimicrobial Antimicrobial Electronic->Antimicrobial Anticancer Anticancer Electronic->Anticancer Lipophilicity->Antimicrobial Lipophilicity->Anticancer Sterics->Anticancer

Sources

A Comparative Guide to Oxidizing Agents: The Catalytic Potential of Systems Derived from 5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the oxidation of alcohols to carbonyl compounds and the selective hydroxylation of unactivated C-H bonds represent fundamental and often challenging transformations. While a host of stoichiometric oxidizing agents have been developed and are routinely employed, the demand for milder, more selective, and catalytic systems continues to grow. This guide provides an in-depth comparison of traditional oxidizing agents with a modern catalytic system derived from 5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone. This precursor leads to a potent 1,2,3-benzoxathiazine-based oxaziridine, an effective oxygen-atom transfer agent.

Introduction: Beyond Stoichiometric Reagents

The development of oxidizing agents has been a cornerstone of organic synthesis, enabling the construction of complex molecular architectures. Reagents such as those based on chromium (VI) (e.g., Jones reagent, PCC), activated dimethyl sulfoxide (e.g., Swern oxidation), and hypervalent iodine (e.g., Dess-Martin periodinane) are mainstays in the synthetic chemist's toolbox.[1][2][3] These reagents are prized for their reliability in converting primary and secondary alcohols to aldehydes and ketones, respectively. However, they are often used in stoichiometric or excess amounts, which can lead to challenges in purification and the generation of significant chemical waste.[4]

An alternative strategy involves the use of catalytic systems, where a substoichiometric amount of a catalyst facilitates the oxidation in the presence of a terminal oxidant. This approach aligns with the principles of green chemistry by reducing waste and often allowing for milder reaction conditions.[5][6] The focus of this guide is to introduce and evaluate a catalytic system based on an oxaziridine generated from this compound, and to compare its efficacy and applications with established stoichiometric oxidizing agents.

The this compound-Derived Oxaziridine System

This compound itself is not the oxidizing agent. Instead, it serves as a precursor to a highly reactive 1,2,3-benzoxathiazine-based oxaziridine, which is the active species in the catalytic cycle. This class of oxaziridines has been shown to be particularly effective for the hydroxylation of unactivated C-H bonds, a transformation that is notoriously difficult to achieve with high selectivity using traditional methods.[7]

Synthesis of the Active Oxaziridine Catalyst

Experimental Protocol: Synthesis of a 1,2,3-Benzoxathiazine-based Oxaziridine (General Procedure)

Step 1: Formation of the N-Sulfonyl Imine

  • To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., toluene), add a sulfonamide (e.g., benzenesulfonamide, 1.1 eq).

  • Add a catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid).

  • Fit the reaction vessel with a Dean-Stark apparatus to remove water azeotropically.

  • Heat the mixture to reflux and monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude N-sulfonyl imine may be purified by column chromatography or used directly in the next step.

Step 2: Oxidation to the Oxaziridine

  • Dissolve the crude N-sulfonyl imine in a biphasic solvent system, such as dichloromethane and an aqueous buffer (e.g., saturated sodium bicarbonate).

  • Cool the mixture in an ice bath.

  • Add a solid oxidant, such as potassium peroxymonosulfate (Oxone®), portion-wise with vigorous stirring.[7]

  • Allow the reaction to stir at room temperature and monitor by TLC for the disappearance of the imine.

  • Once the reaction is complete, separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude oxaziridine.

  • The product can be purified by recrystallization.

cluster_synthesis Synthesis of the Active Oxaziridine ketone 5'-Chloro-2'-methoxy- 2,2,2-trifluoroacetophenone imine N-Sulfonyl Imine ketone->imine  + Sulfonamide, Acid catalyst, Heat sulfonamide Sulfonamide (RSO2NH2) sulfonamide->imine oxaziridine Active Oxaziridine Catalyst imine->oxaziridine  + Oxone® oxone Oxone® oxone->oxaziridine

Caption: Synthesis of the active oxaziridine catalyst.

The Catalytic Oxidation Cycle

The oxaziridine-mediated oxidation, particularly for C-H hydroxylation, operates catalytically with a terminal oxidant like hydrogen peroxide (often in the form of urea-hydrogen peroxide, UHP). A co-catalyst, such as a diaryl diselenide, is also employed to facilitate the regeneration of the active oxaziridine.[7]

The proposed catalytic cycle begins with the oxygen atom transfer from the oxaziridine to the substrate, yielding the oxidized product and the corresponding N-sulfonyl imine. The imine is then re-oxidized to the oxaziridine by an active selenium species, which is generated from the reaction of the diselenide with the terminal oxidant.

cluster_catalytic_cycle Catalytic Oxidation Cycle oxaziridine Active Oxaziridine product Oxidized Product (e.g., R3C-OH) oxaziridine->product  Oxygen Atom Transfer imine N-Sulfonyl Imine oxaziridine->imine substrate Substrate (e.g., R3C-H) substrate->product imine->oxaziridine  Re-oxidation diselenide ArSe-SeAr seleninic_acid ArSeO2H diselenide->seleninic_acid  + H2O2 seleninic_acid->oxaziridine h2o2 H2O2 (Terminal Oxidant) h2o2->seleninic_acid

Caption: Proposed catalytic cycle for oxaziridine-mediated oxidation.

Comparison with Traditional Stoichiometric Oxidizing Agents

The primary distinction between the oxaziridine system and traditional reagents lies in their mode of action and primary applications. The oxaziridine derived from this compound excels in catalytic C-H hydroxylation, while traditional agents are optimized for the stoichiometric oxidation of alcohols to carbonyls.

Mechanistic Overview
  • Oxaziridine System: The oxidation occurs via a concerted oxygen atom transfer from the electrophilic oxygen of the oxaziridine ring to the substrate.[7] The catalytic nature of the process relies on the in-situ regeneration of the oxaziridine.

  • Dess-Martin Periodinane (DMP): This hypervalent iodine(V) reagent oxidizes alcohols through a ligand exchange mechanism followed by reductive elimination.[3]

  • Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by an electrophile (commonly oxalyl chloride or trifluoroacetic anhydride) to form an alkoxysulfonium salt, which then undergoes an intramolecular elimination to yield the carbonyl compound.[2]

  • Pyridinium Chlorochromate (PCC): This Cr(VI) reagent forms a chromate ester with the alcohol, which then undergoes an elimination reaction to produce the carbonyl compound.[8]

  • Jones Oxidation: This involves the use of chromic acid (generated from CrO₃ and sulfuric acid) and typically leads to the over-oxidation of primary alcohols to carboxylic acids.[9]

cluster_mechanisms Oxidation Mechanisms Overview cluster_oxaziridine Oxaziridine cluster_dmp Dess-Martin Periodinane cluster_swern Swern Oxidation cluster_pcc PCC alcohol Alcohol (R2CHOH) carbonyl Carbonyl (R2C=O) alcohol->carbonyl  + Oxaziridine alcohol->carbonyl  + DMP alcohol->carbonyl  + Swern Reagents alcohol->carbonyl  + PCC oxaziridine_reagent Oxaziridine oxaziridine_reagent->carbonyl dmp_reagent DMP dmp_reagent->carbonyl swern_reagents DMSO, (COCl)2, Et3N swern_reagents->carbonyl pcc_reagent PCC pcc_reagent->carbonyl

Caption: Simplified overview of different alcohol oxidation mechanisms.

Performance and Application Comparison

The following table summarizes the key features and performance of the oxaziridine system and traditional oxidizing agents for the oxidation of alcohols. It is important to note that direct comparative yield data for the oxaziridine system in alcohol-to-carbonyl oxidations is scarce, as its primary reported application is C-H hydroxylation. The data for traditional agents are for representative substrates.

Oxidizing SystemTypical Substrates & ProductsYield (%)Reaction ConditionsAdvantagesDisadvantages
Oxaziridine/H₂O₂/Diselenide Unactivated 3° C-H bonds to 3° alcoholsGood to Excellent[7]Catalytic, mild, often aqueous media[7]Catalytic, highly selective for C-H bonds, green terminal oxidant.[7]Limited data on alcohol to carbonyl oxidation, requires co-catalyst.
Dess-Martin Periodinane (DMP) 1° alcohols to aldehydes, 2° alcohols to ketones>90[10][11]Stoichiometric, mild (rt), neutral pH, short reaction times.[3]High yields, mild conditions, broad functional group tolerance.[3]Potentially explosive, high molecular weight of reagent.[3]
Swern Oxidation 1° alcohols to aldehydes, 2° alcohols to ketones85-95[12][13]Stoichiometric, low temperature (-78 °C), basic conditions.[2]High yields, avoids over-oxidation, good for sensitive substrates.[2]Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide byproduct.[2]
Pyridinium Chlorochromate (PCC) 1° alcohols to aldehydes, 2° alcohols to ketones70-90[8]Stoichiometric, mild (rt), anhydrous conditions.[8]Selectively oxidizes 1° alcohols to aldehydes without over-oxidation.[8]Carcinogenic Cr(VI) reagent, requires anhydrous conditions, difficult workup.[8]
Jones Oxidation (CrO₃/H₂SO₄) 2° alcohols to ketones, 1° alcohols to carboxylic acids80-95[9][14]Stoichiometric, strongly acidic and aqueous conditions.[9]Inexpensive, powerful oxidant.[9]Carcinogenic Cr(VI), harsh acidic conditions, over-oxidizes 1° alcohols.[9]

Yields are representative and can vary depending on the specific substrate and reaction conditions.

Substrate Scope and Functional Group Tolerance
  • Oxaziridine System: The key advantage of the 1,2,3-benzoxathiazine-based oxaziridine system is its remarkable selectivity for the oxidation of sterically accessible, electron-rich tertiary C-H bonds, even in the presence of more numerous and typically more reactive secondary C-H bonds.[7] Its tolerance for various functional groups in the context of C-H hydroxylation is generally high.

  • Dess-Martin Periodinane: DMP is known for its excellent chemoselectivity and tolerance of a wide range of sensitive functional groups, including alkenes, alkynes, esters, and amides.[3]

  • Swern Oxidation: This method is also highly chemoselective and is compatible with many functional groups that are sensitive to acidic or strongly oxidizing conditions.[2]

  • PCC: While effective, the acidic nature of PCC can be problematic for substrates containing acid-labile protecting groups or other sensitive functionalities.[8]

  • Jones Reagent: The strongly acidic and oxidizing nature of the Jones reagent limits its use with acid-sensitive substrates. It will readily oxidize aldehydes and can cleave certain double bonds.[9]

Concluding Remarks for the Practicing Scientist

The choice of an oxidizing agent is a critical decision in the design of a synthetic route. For the routine conversion of primary and secondary alcohols to aldehydes and ketones, Dess-Martin periodinane and Swern oxidation remain the methods of choice for their high yields, mild conditions, and broad functional group tolerance, despite their respective drawbacks of potential explosiveness and the need for cryogenic conditions with a malodorous byproduct.

The catalytic system derived from This compound represents a significant advancement in the field of selective oxidation, particularly for the challenging task of C-H hydroxylation . For researchers in drug development and natural product synthesis, where late-stage functionalization of complex molecules is often required, this catalytic approach offers a powerful tool for introducing hydroxyl groups at previously inaccessible positions.

While direct, side-by-side comparisons of this oxaziridine system with traditional alcohol oxidizing agents for carbonyl synthesis are not yet widely reported, its catalytic nature and use of a green terminal oxidant in hydrogen peroxide position it as a promising area for future research and development. As the field continues to move towards more sustainable and efficient synthetic methodologies, the development and application of such catalytic systems will undoubtedly become increasingly important.

References

  • Zhu, L., Xu, X., & Zheng, F. (2018). Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous flow microreactor system. Turkish Journal of Chemistry, 42(1), 225-236.[12][13]

  • Zhu, L., Xu, X., & Zheng, F. (2018). Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous flow microreactor system. Turkish Journal of Chemistry, 42(1), 225-236.[12][13]

  • He, Y. (2021). Catalytic Oxidation of Alcohols: A Review from the Perspective of Green Chemistry. Journal of Student Research, 10(3).[5]

  • He, Y. (2021). Catalytic Oxidation of Alcohols: A Review from the Perspective of Green Chemistry. Journal of Student Research, 10(3).[5][6]

  • Sheldon, R. A. (2002). Green, Catalytic Oxidations of Alcohols. Accounts of Chemical Research, 35(9), 774-781.
  • Sheldon, R. A. (2002). Green, Catalytic Oxidations of Alcohols. Accounts of Chemical Research, 35(9), 774-781.[4]

  • Takale, S. N., et al. (2015). Oxidation of p-nitro benzyl alcohol by Dess Martin Periodinane: A Kinetic and Mechanistic Study. Universal Journal of Chemistry, 3(1), 1-6.[10]

  • Reddy, D. S., et al. (2014). Advances in the Chemistry of Oxaziridines. Chemical Reviews, 114(10), 5401-5498.[7]

  • Scribd. (2020). Oxidation of Cyclohexanol with PCC.[8]

  • Malakooti, R., et al. (2017). Hydrogen Peroxide as a Green Oxidant for the Selective Catalytic Oxidation of Benzylic and Heterocyclic Alcohols in Different Media: An Overview. Molecules, 22(9), 1464.[15]

  • O'Brien, A. G., & Williams, J. M. (2019). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. ACS Catalysis, 9(10), 9146-9163.[16]

  • BenchChem. (2025). A Comparative Guide to the Oxidation of Benzyl Alcohol: Yield and Selectivity of Common Oxidizing Agents.[1]

  • Organic Syntheses. (1998). 1,2-Benziodoxol-3(1H)-one, 1,1,1-triacetoxy- (Dess-Martin Periodinane). Organic Syntheses, 75, 141.[11]

  • Zhu, L., Xu, X., & Zheng, F. (2018). Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous flow microreactor system. Turkish Journal of Chemistry, 42(1), 225-236.[17]

  • Liu, K.-T., et al. (1998). A Novel and Efficient Oxidation of Benzyl Alcohols to Benzaldehydes with DMSO Catalyzed by Acids. Synlett, 1998(3), 267-268.[18]

  • YouTube. (2020). PCC Organic Chemistry Experiment - Oxidation of Cyclohexanol.[19]

  • Organic Chemistry Portal. Swern Oxidation.[2]

  • Lenti, D., et al. (2015). Alcohol oxidation with H2O2 catalyzed by a cheap and promptly available imine based iron complex. Organic & Biomolecular Chemistry, 13(12), 3564-3573.[20]

  • Motiwala, H. F., Gülgeze, B., & Aubé, J. (2012). Copper-catalyzed oxaziridine-mediated oxidation of C-H bonds. The Journal of Organic Chemistry, 77(16), 7005-7022.[21]

  • YouTube. (2025). Dess-Martin-Periodinane oxidation.[22]

  • Wang, D., & Astruc, D. (2020). A Perspective on Heterogeneous Catalysts for the Selective Oxidation of Alcohols. Chem, 6(7), 1680-1709.[23]

  • Organic Chemistry Portal. Dess-Martin Oxidation.[3]

  • YouTube. (2019). Synthesis Using Jones Reagent | Organic Chemistry.[24]

  • YouTube. (2020). Oxidation of 4-tert-Butyl Cyclohexanol with PCC on a Silica Gel Substrate.[25]

  • Chemistry LibreTexts. (2022). 3.1.8: Oxidation of Alcohols.[26]

  • Organic Chemistry Portal. Jones Oxidation.[9]

  • Chavan, S. A., Srinivas, D., & Ratnasamy, P. (1996). Oxidation of Cyclohexane, Cyclohexanone, and Cyclohexanol to Adipic Acid by a Non-HNO 3 Route over Co/Mn Cluster Complexes. Journal of Catalysis, 158(1), 42-50.[27]

  • Filo. (2025). When cyclohexanol reacts with PCC, it form, the product ' A '. Now ' A ' ...[28]

  • Organic Chemistry Tutor. Jones Oxidation.[29]

  • Wikipedia. Oxaziridine.[30]

  • Hussey, A. S., & Baker, R. H. (1960). Chromic Acid Oxidation of Cyclohexanols to Cyclohexanones. The Journal of Organic Chemistry, 25(8), 1434-1437.[14]

  • Egle, I., et al. (2022). 1,2,3-Benzoxathiazine-2,2-dioxides – effective inhibitors of human carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2618-2630.[31]

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A Researcher's Guide to Catalyst Selection for the Asymmetric Reduction of 5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and stereoselective synthesis of chiral molecules is a cornerstone of modern medicinal chemistry. The chiral alcohol derived from the reduction of 5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone represents a valuable building block for novel therapeutics, owing to the unique electronic and conformational properties imparted by its trifluoromethyl, chloro, and methoxy substituents. The selection of an appropriate catalyst for this transformation is paramount to achieving high yield and enantiomeric excess (ee). This guide provides a comparative analysis of prominent catalytic systems for the asymmetric reduction of this challenging substrate, offering insights into their performance based on data from structurally analogous ketones.

The Significance of Stereocontrol in Trifluoromethylated Alcohols

The trifluoromethyl group is a highly sought-after motif in pharmaceutical design due to its ability to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. Consequently, the stereocontrolled synthesis of trifluoromethylated chiral alcohols is of significant interest. The presence of both an electron-withdrawing trifluoromethyl group and electron-donating/withdrawing substituents on the aromatic ring of this compound presents a unique challenge for catalytic asymmetric reduction, influencing the electronic environment of the carbonyl group and demanding careful catalyst selection.

Comparative Analysis of Catalytic Systems

While direct experimental data for the asymmetric reduction of this compound is not extensively available in the public domain, we can extrapolate the expected performance of various catalyst classes based on their documented success with structurally similar trifluoromethyl and substituted acetophenones. This section provides a comparative overview of four major catalytic approaches: Ruthenium-based, Rhodium-based, and Iridium-based transfer hydrogenation catalysts, and the Corey-Bakshi-Shibata (CBS) reduction. A biocatalytic approach is also presented as a green and highly selective alternative.

Data Summary: Predicted Performance of Catalysts
Catalyst SystemTypical Ligand/ReagentExpected YieldExpected eeKey AdvantagesPotential Considerations
Ruthenium (Noyori-type) TsDPEN>90%>95%High efficiency, broad substrate scope, well-established.Requires high-pressure hydrogen, potential for side reactions with sensitive substrates.
Rhodium Chiral diamines, amino alcohols80-95%90-99%Excellent enantioselectivity, can be tuned with various ligands.[1]Can be sensitive to substrate electronics.
Iridium SpiroPAP, Cinchona alkaloid-derived NNP>90%>98%Highly efficient for transfer hydrogenation, operates under mild conditions.[2][3]Ligand synthesis can be complex.
Corey-Bakshi-Shibata (CBS) Chiral Oxazaborolidine85-95%>95%Predictable stereochemistry, mild conditions, commercially available catalyst.Requires stoichiometric borane reagent, sensitive to moisture.[4]
Biocatalysis Alcohol Dehydrogenase (e.g., from Thermoanaerobacter)>95%>99%Exceptional enantioselectivity, environmentally friendly, mild aqueous conditions.[5]Substrate scope can be limited, requires enzyme screening and optimization.

In-Depth Look at Catalytic Mechanisms and Protocols

Ruthenium-Catalyzed Asymmetric Hydrogenation (Noyori-type)

Expertise & Experience: The Noyori-type Ruthenium catalysts, featuring a Ru(II) center and a chiral diphosphine/diamine ligand like TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), are workhorses in asymmetric hydrogenation.[6] The mechanism involves a metal-ligand bifunctional catalysis, where both the ruthenium hydride and the amine proton of the ligand participate in a concerted hydrogen transfer to the ketone via a six-membered transition state.[7] This outer-sphere mechanism is highly efficient for a wide range of aromatic ketones.

Trustworthiness: The predictability and high enantioselectivity of this system stem from the well-defined chiral pocket created by the ligands, which effectively discriminates between the two prochiral faces of the ketone.

Experimental Workflow

G M_pre [M(Cp)Cl2]2 + Ligand (M = Rh, Ir) M_H [M(Cp)(Ligand)H]+ M_pre->M_H Activation (Base, H-donor) Ketone Substrate (Ketone) M_H->Ketone Hydride Transfer Alcohol Product (Alcohol) Ketone->Alcohol Reduction Alcohol->M_pre Catalyst Regeneration H_donor Hydrogen Donor (e.g., iPrOH) H_acceptor Hydrogen Acceptor (e.g., Acetone) H_donor->H_acceptor Oxidation

Caption: Simplified catalytic cycle for Rh/Ir-catalyzed ATH.

Detailed Protocol (Exemplary for Iridium Catalyst):

  • In a glovebox, charge a vial with [Ir(Cp*)Cl2]2 (0.0025 mmol) and the chiral ligand (e.g., (S,S)-TsDPEN, 0.0055 mmol).

  • Add 1 mL of degassed dichloromethane and stir for 30 minutes.

  • Remove the solvent under vacuum.

  • To the resulting solid, add a solution of this compound (0.5 mmol) in a 5:2 mixture of formic acid and triethylamine (2 mL).

  • Stir the reaction mixture at 40°C for 16 hours.

  • Quench the reaction by adding 5 mL of water and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Determine the yield and ee by chiral HPLC or GC analysis of the crude product.

Corey-Bakshi-Shibata (CBS) Reduction

Expertise & Experience: The CBS reduction utilizes a chiral oxazaborolidine catalyst to mediate the enantioselective reduction of ketones by a stoichiometric borane source (e.g., BH3·THF or BH3·SMe2). [4]The mechanism involves the coordination of the borane to the nitrogen atom of the oxazaborolidine, which in turn coordinates to the ketone's carbonyl oxygen. This ternary complex facilitates a highly stereoselective intramolecular hydride transfer. [4] Trustworthiness: The stereochemical outcome is highly predictable based on the catalyst's chirality. The (R)-catalyst typically yields the (S)-alcohol, and vice versa. The reaction is generally high-yielding and highly enantioselective for a wide range of ketones. Mechanism of Stereodifferentiation

G CBS_Catalyst (R)-CBS Catalyst B-O-N ring Transition_State Ternary Complex (Favored Transition State) CBS_Catalyst->Transition_State Borane BH3 Borane->Transition_State Ketone Ketone R_L R_S Ketone->Transition_State Product Chiral Alcohol Transition_State->Product Hydride Transfer

Caption: CBS reduction proceeds via a well-organized transition state.

Detailed Protocol (Exemplary):

  • To a flame-dried, three-necked flask under argon, add a 1.0 M solution of (R)-2-Methyl-CBS-oxazaborolidine in toluene (0.1 mmol).

  • Cool the flask to -78°C in a dry ice/acetone bath.

  • Slowly add a 1.0 M solution of borane-tetrahydrofuran complex (BH3·THF) (0.6 mmol) and stir for 10 minutes.

  • Add a solution of this compound (1.0 mmol) in 5 mL of anhydrous THF dropwise over 30 minutes.

  • Stir the reaction at -78°C for 2 hours, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the reaction to 0°C and slowly quench by the dropwise addition of methanol (5 mL).

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the chiral alcohol.

  • Determine the enantiomeric excess by chiral HPLC.

Biocatalytic Reduction

Expertise & Experience: Biocatalysis, utilizing enzymes such as alcohol dehydrogenases (ADHs), offers an environmentally benign and highly selective method for ketone reduction. [5]These enzymes operate in aqueous media under mild conditions and often exhibit exquisite enantioselectivity, frequently exceeding 99% ee. The reaction typically employs a co-factor regeneration system, such as using glucose and glucose dehydrogenase, to recycle the expensive NADPH/NADH.

Trustworthiness: The high specificity of the enzyme's active site for the substrate leads to exceptional levels of stereocontrol. Different enzymes or mutants can often provide access to either enantiomer of the product. [5] Biocatalytic System

Caption: Schematic of a biocatalytic reduction with cofactor regeneration.

Detailed Protocol (Exemplary):

  • To a temperature-controlled reaction vessel, add 50 mM phosphate buffer (pH 7.0).

  • Add NADP+ (1 mM), glucose (100 mM), glucose dehydrogenase (GDH, 1 mg/mL), and the selected alcohol dehydrogenase (ADH, 1 mg/mL).

  • Dissolve this compound (10 mM) in a minimal amount of a water-miscible co-solvent (e.g., DMSO) and add it to the reaction mixture.

  • Stir the reaction at 30°C and monitor the progress by TLC or HPLC.

  • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify the product as needed.

  • Determine the conversion and enantiomeric excess by chiral GC or HPLC.

Conclusion and Recommendations

The selection of the optimal catalyst for the asymmetric reduction of this compound will depend on the specific requirements of the synthesis, including scale, cost, and available equipment.

  • For high efficiency and well-established methodology , Noyori-type Ruthenium catalysts are an excellent starting point, provided a high-pressure hydrogenation setup is available.

  • For operational simplicity and mild conditions , Iridium-catalyzed transfer hydrogenation is a highly attractive option, often providing superior enantioselectivities.

  • When predictable stereochemistry and commercially available catalysts are a priority, the Corey-Bakshi-Shibata (CBS) reduction offers a reliable and robust solution.

  • For unparalleled enantioselectivity and a green chemistry approach , biocatalysis stands out, although it may require initial screening to identify a suitable enzyme.

It is strongly recommended to perform small-scale screening experiments with a selection of these catalyst systems to determine the most effective and efficient method for your specific application. The insights and protocols provided in this guide should serve as a valuable starting point for this endeavor.

References

  • Amino acid based thioamides, hydroxamic acids, and hydrazides have been evaluated as ligands in the rhodium-catalyzed asymmetric transfer hydrogenation of ketones in 2-propanol. Catalysts containing thioamide ligands derived from L-valine were found to selectively generate the product with an R configuration (95 % ee), whereas the corresponding L-valine-based hydroxamic acids or hydrazides facilitated the formation of the (S)-alcohols (97 and 91 % ee, respectively). (Source: PubMed, [Link])

  • Asymmetric transfer hydrogenation (ATH) of ketones by formate in neat water is shown to be viable with Rh-TsDPEN and Ir-TsDPEN catalysts, derived in situ from [Cp*MCl2]2 (M=Rh, Ir) and TsDPEN. (Source: PubMed, [Link])

  • The Corey–Itsuno reduction, also known as the Corey–Bakshi–Shibata (CBS) reduction, is an enantioselective catalytic reduction of prochiral ketones to chiral secondary alcohols using borane (BH₃) as the stoichiometric reducing agent and a chiral oxazaborolidine as the catalyst. This method achieves high enantiomeric excess (often >95% ee). (Source: Grokipedia, [Link])

  • Asymmetric Hydrogenation of Acetophenone and Its Derivatives Catalyzed by Ruthenium Nanoparticles in Ionic Liquid Media. (Source: ResearchGate, [Link])

  • Reduction of 2,2,2-trifluoroacetophenone 1 with marine fungi from the marine red alga Bostrychia radicans. (Source: ResearchGate, [Link])

  • Highly efficient iridium catalyzed asymmetric transfer hydrogenation of simple ketones with ethanol as a hydrogen donor has been developed. By using chiral spiro iridium catalysts (S)-1a a series of alkyl aryl ketones were hydrogenated to chiral alcohols with up to 98% ee. (Source: RSC Publishing, [Link])

  • An iridium complex generated in situ from [Ir(COD)Cl]2 and a cinchona alkaloid derived NNP ligand has been developed for the asymmetric transfer hydrogenation of aromatic ketones. In this study, 30 aromatic ketones and heteroaryl ketones were hydrogenated to produce valuable chiral alcohols with up to 99% ee. (Source: RSC Publishing, [Link])

  • An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. (Source: RSC Publishing, [Link])

  • An Iron Variant of the Noyori Hydrogenation Catalyst for the Asymmetric Transfer Hydrogenation of Ketones. (Source: ResearchGate, [Link])

  • CBS reduction of acetophenone followed by 11B NMR. (Source: Magritek, [Link])

  • London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction. (Source: NIH, [Link])

  • Asymmetric Hydrogenation of A-Chloro Aromatic Ketones. (Source: Amanote Research, [Link])

  • Asymmetric Hydrogenation of α-Chloro Aromatic Ketones. (Source: Sci-Hub, [Link])

  • Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. (Source: NIH, [Link])

  • Transfer hydrogenation reactions catalyzed by chiral half-sandwich Ruthenium complexes derived from Proline. (Source: Indian Academy of Sciences, [Link])

  • Iridium-Catalyzed Transfer Hydrogenation of Ketones and Aldehydes Using Glucose as a Sustainable Hydrogen Donor. (Source: MDPI, [Link])

  • Iridium-Catalyzed Transfer Hydrogenation of Ketones and Aldehydes Using Glucose as a Sustainable Hydrogen Donor. (Source: ResearchGate, [Link])

  • Asymmetric hydrogenation. (Source: Wikipedia, [Link])

  • CBS reduction of acetophenone and proposed transition structures for... (Source: ResearchGate, [Link])

  • Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones. (Source: RSC Publishing, [Link])

  • Corey-Bakshi-Shibata Reduction: Mechanism & Examples. (Source: NROChemistry, [Link])

  • Asymmetric Rhodium-Catalyzed Hydrogenation of β-Amino Ketones. (Source: Sci-Hub, [Link])

  • Iridium‐Catalyzed Enantioselective Transfer Hydrogenation of Ketones Controlled by Alcohol Hydrogen‐Bonding and sp‐C−H Noncovalent Interactions. (Source: ResearchGate, [Link])

  • Transfer Hydrogenation of Ketones Catalyzed by a Ruthenium Catalyst with a Functional Ligand. (Source: Web of Proceedings - Francis Academic Press, [Link])

  • Mechanism of Asymmetric Hydrogenation of Acetophenone Catalyzed by Chiral η6-Arene–N-Tosylethylenediamine–Ruthenium(II) Complexes. (Source: ResearchGate, [Link])

  • Radical Addition of Dihydroquinoxalin-2-ones to Trifluoromethyl Ketones under Visible-Light Photoredox Catalysis. (Source: NIH, [Link])

  • Accelerated asymmetric transfer hydrogenation of aromatic ketones in water. (Source: University of Liverpool, [Link])

  • Palladium-Catalyzed Asymmetric Hydrogenation of Functionalized Ketones. (Source: ResearchGate, [Link])

  • a) Reactivity comparison of trifluoroacetophenone and acetophenone. (Source: ResearchGate, [Link])

  • Asymmetric transfer hydrogenation of ketones catalyzed by iridium(I) and rhodium(I) complexes. (Source: ResearchGate, [Link])

  • Selective Asymmetric Transfer Hydrogenation of α‐Substituted Acetophenones with Bifunctional Oxo‐Tethered Ruthenium(II) Catalysts. (Source: Semantic Scholar, [Link])

  • Asymmetric Arylation of 2,2,2-Trifluoroacetophenones Catalyzed by Chiral Electrostatically-Enhanced Phosphoric Acids. (Source: PubMed, [Link])

  • Ruthenium Catalyzed Hydrogenation of Acetophenone: A Kinetic Modeling Study. (Source: jjc.yu.edu.jo, [Link])

  • Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. (Source: KAUST Repository, [Link])

  • Coupling photocatalytic trifluoromethylation with biocatalytic stereoselective ketone reduction in continuous flow. (Source: Graz University of Technology, [Link])

  • Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline. (Source: NIH, [Link])

  • Marked improvement in the asymmetric reduction of 2-hydroxyacetophenone with mut-AcCR in a biphasic system. (Source: ResearchGate, [Link])

  • Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. (Source: RSC Publishing, [Link])

  • Catalytic Hydrogenation of Acetophenone Over Ruthenium Catalysts. (Source: Sci-Hub, [Link])

  • 2'-Methoxy-2,2,2-trifluoroacetophenone. (Source: Oakwood Chemical, [Link])

  • The Noyori Asymmetric Hydrogenation Reaction. (Source: Andrew G Myers Research Group, [Link])

  • 2,2,2-Trifluoroacetophenone: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes. (Source: Organic Chemistry Portal, [Link])

  • Proposed catalytic pathway of 2,2,2-trifluoroacetophenone towards novel... (Source: ResearchGate, [Link])

  • Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. (Source: organic-chemistry.org, [Link])

  • 4'-Methoxy-2,2,2-trifluoroacetophenone. (Source: SpectraBase, [Link])

  • Transfer Hydrogenation of Ketones Catalyzed by Symmetric Imino-N-heterocyclic Carbene Co(III) Complexes. (Source: ACS Omega, [Link])

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A Researcher's Guide to Oxaziridine Synthesis: Evaluating Alternatives to 5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the precise and selective oxidation of nucleophiles remains a cornerstone of complex molecule construction. Among the arsenal of reagents available for these transformations, oxaziridines, particularly N-sulfonyloxaziridines, have carved out a significant niche as powerful, neutral, and aprotic oxygen-transfer agents. Their utility is exemplified in the critical α-hydroxylation of enolates, a key step in the synthesis of numerous natural products and pharmaceutical intermediates.

The impetus for this guide is the growing interest in oxaziridines derived from electron-deficient ketones, such as the notional precursor 5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone. The trifluoromethyl group in such a precursor is anticipated to significantly enhance the electrophilicity of the oxaziridine's oxygen atom, thereby increasing its reactivity. This guide will provide a comprehensive comparison of established and potent alternatives for oxaziridine synthesis, focusing on their preparation, reactivity, and stereoselectivity in benchmark oxidation reactions. We will delve into the practical aspects of their synthesis and application, supported by experimental data and mechanistic insights to empower researchers in selecting the optimal reagent for their specific synthetic challenges.

The Landscape of Oxaziridine Reagents: A Comparative Overview

The reactivity of an N-sulfonyloxaziridine is profoundly influenced by the electronic nature of the carbonyl precursor from which it is derived. Electron-withdrawing groups on the aromatic ring of the precursor aldehyde or ketone enhance the oxygen-transfer capabilities of the resulting oxaziridine. This principle underpins the interest in precursors like this compound.

This guide will focus on a comparative analysis of three major classes of reagents that serve as benchmarks and viable alternatives:

  • The Archetypal Davis Reagent : 2-(Phenylsulfonyl)-3-phenyloxaziridine and its derivatives.

  • The Chiral Workhorse : Camphorsulfonyl oxaziridines, renowned for their utility in asymmetric synthesis.

  • The Powerhouse Oxidants : Perfluoro-cis-2,3-dialkyloxaziridines, known for their exceptional reactivity.

Our comparative analysis will be grounded in the synthesis of these reagents and their subsequent application in the α-hydroxylation of a model ketone enolate, providing a standardized platform for evaluating their performance.

I. The Davis Reagent: A Foundation in Oxaziridine Chemistry

The most widely recognized N-sulfonyloxaziridine is 2-(phenylsulfonyl)-3-phenyloxaziridine, commonly known as the Davis reagent.[1][2] Its synthesis is a robust and scalable two-step process, making it a readily accessible tool for a multitude of oxidation reactions.[3][4]

Synthesis of 2-(Phenylsulfonyl)-3-phenyloxaziridine

The synthesis begins with the condensation of benzaldehyde and benzenesulfonamide to form the N-benzylidenebenzenesulfonamide, which is subsequently oxidized to the oxaziridine.

cluster_0 Step 1: Imine Formation cluster_1 Step 2: Oxidation Benzaldehyde Benzaldehyde Imine N-Benzylidene- benzenesulfonamide Benzaldehyde->Imine   Amberlyst 15, Toluene, Reflux Benzenesulfonamide Benzenesulfonamide Benzenesulfonamide->Imine Oxaziridine 2-(Phenylsulfonyl)-3-phenyloxaziridine (Davis Reagent) Imine_ref N-Benzylidene- benzenesulfonamide Imine_ref->Oxaziridine m-CPBA, NaHCO3, CHCl3 cluster_0 Step 1: Imine Formation cluster_1 Step 2: Diastereoselective Oxidation Camphorsulfonamide (1R)-(-)-10-Camphorsulfonamide Imine N-Benzylidene-(1R)-(-)-10- camphorsulfonamide Camphorsulfonamide->Imine   TiCl4, Et3N, Reflux Benzaldehyde Benzaldehyde Benzaldehyde->Imine Oxaziridine (+)-(2R,8aS)-(10-Camphorylsulfonyl) oxaziridine Imine_ref N-Benzylidene-(1R)-(-)-10- camphorsulfonamide Imine_ref->Oxaziridine Oxone, K2CO3, CH3CN/H2O

Caption: Synthetic route to a chiral camphorsulfonyl oxaziridine.

Experimental Protocol: Synthesis of (+)-(2R,8aS)-(10-Camphorylsulfonyl)oxaziridine

This protocol is a composite of established procedures.

  • Imine Formation: A mixture of (1R)-(-)-10-camphorsulfonamide (1 equiv.), benzaldehyde (1.1 equiv.), and a catalytic amount of titanium(IV) chloride in a suitable solvent (e.g., toluene) is heated at reflux with a Dean-Stark trap to remove water. Triethylamine is often added to neutralize the generated HCl. After completion, the reaction is worked up to isolate the N-benzylidene-(1R)-(-)-10-camphorsulfonamide.

  • Oxidation: The N-sulfonylimine (1 equiv.) is dissolved in acetonitrile. A solution of potassium carbonate (excess) in water is added, followed by the portion-wise addition of potassium peroxymonosulfate (Oxone®, ~2-3 equiv.) at room temperature. The reaction is monitored by TLC. Upon completion, the mixture is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is purified by recrystallization to afford the enantiomerically pure oxaziridine.

III. Perfluoro-cis-2,3-dialkyloxaziridines: Unparalleled Reactivity

When exceptionally high oxidizing power is required, perfluorinated oxaziridines are unmatched. The presence of multiple fluorine atoms dramatically increases the electrophilicity of the oxaziridine oxygen, enabling oxidations that are challenging for standard N-sulfonyloxaziridines, such as the hydroxylation of unactivated C-H bonds. [4]

Synthesis of Perfluoro-cis-2,3-dialkyloxaziridines

The synthesis of these highly reactive compounds is more specialized and involves the oxidation of perfluorinated imines.

Perfluoroamine Perfluorotrialkylamine Perfluoroimine Perfluoro-(Z)-azaalkene Perfluoroamine->Perfluoroimine SbF5 Perfluorooxaziridine Perfluoro-cis-2,3-dialkyloxaziridine Perfluoroimine->Perfluorooxaziridine m-CPBA (acid-free)

Caption: Synthesis of highly reactive perfluorinated oxaziridines.

Experimental Protocol Outline: Synthesis of perfluoro-cis-2-n-butyl-3-n-propyloxaziridine [4]

  • Imine Formation: Perfluorotributylamine is treated with antimony pentafluoride (SbF5) to induce rearrangement and elimination, yielding the corresponding perfluoro-(Z)-4-aza-4-octene.

  • Oxidation: The crude perfluoroimine is then oxidized using an acid-free solution of m-chloroperoxybenzoic acid (m-CPBA) to afford the perfluoro-cis-2-n-butyl-3-n-propyloxaziridine. Purification is typically achieved by distillation.

Performance Comparison: α-Hydroxylation of a Propiophenone Enolate

To provide a quantitative comparison, we will consider the α-hydroxylation of the sodium enolate of propiophenone. This reaction serves as a valuable benchmark for assessing both the yield and, in the case of chiral reagents, the enantioselectivity of the oxidation.

ReagentPrecursorTypical Yield (%)Enantiomeric Excess (ee%)Key Features & Considerations
Oxaziridine from Target Precursor This compoundData not available in surveyed literatureN/A (achiral)Expected to be a highly reactive oxidant due to the trifluoromethyl group. The chloro and methoxy substituents provide additional electronic and steric handles.
Davis Reagent Benzaldehyde85-95% [2]N/A (achiral)Readily available, scalable synthesis. A reliable standard for achiral hydroxylations.
(+)-Camphorsulfonyl Oxaziridine Benzaldehyde & (1R)-(-)-10-Camphorsulfonic acid80-90% [5]60-95% (substrate dependent) [5]Excellent for asymmetric hydroxylations. The camphor backbone provides a well-defined chiral environment.
Perfluoro-cis-dialkyloxaziridine Perfluoro-trialkylamineHigh (qualitative) N/A (achiral)Extremely powerful oxidant. May lead to over-oxidation or side reactions with sensitive substrates. Useful for challenging oxidations. [6]

Mechanistic Insights: The Basis of Reactivity and Selectivity

The oxidation of a nucleophile by an N-sulfonyloxaziridine proceeds via an SN2-type mechanism where the nucleophile attacks the electrophilic oxygen atom of the oxaziridine. [2][4]The reaction is driven by the release of strain in the three-membered ring and the formation of a stable sulfonylimine byproduct.

Enolate Enolate (Nucleophile) TS SN2-like Transition State Enolate->TS Oxaziridine N-Sulfonyloxaziridine Oxaziridine->TS Intermediate Hemiaminal-like Intermediate TS->Intermediate Product α-Hydroxy Ketone Intermediate->Product Byproduct N-Sulfonylimine Intermediate->Byproduct

Caption: Generalized mechanism for the α-hydroxylation of an enolate with an N-sulfonyloxaziridine.

Factors Influencing Reactivity:

  • Electrophilicity of the Oxygen Atom: Electron-withdrawing groups on the N-sulfonyl group and the carbon of the oxaziridine ring increase the partial positive charge on the oxygen, making it more susceptible to nucleophilic attack. This is the primary reason why trifluoromethyl- and perfluoroalkyl-substituted oxaziridines are highly reactive. [4]* Leaving Group Ability: The stability of the resulting N-sulfonylimine byproduct also influences the reaction rate.

The Origin of Stereoselectivity with Camphorsulfonyl Oxaziridines:

In the case of chiral camphorsulfonyl oxaziridines, the enantioselectivity arises from the steric interactions in the transition state. The bulky camphor framework effectively blocks one face of the oxaziridine, forcing the incoming enolate to approach from the less hindered side. This leads to a preferred stereochemical outcome in the α-hydroxy ketone product. [5]The rigidity of the bicyclic camphor system is crucial for transmitting this stereochemical information effectively.

Conclusion and Future Outlook

While an oxaziridine derived from this compound represents a theoretically potent oxidant, the lack of readily available synthetic procedures and application data necessitates a turn to well-established and highly effective alternatives.

  • For general-purpose, high-yield achiral α-hydroxylations, the Davis reagent remains the standard due to its ease of preparation and predictable reactivity.

  • For asymmetric α-hydroxylations, camphorsulfonyl oxaziridines offer a robust and reliable platform for achieving high levels of enantioselectivity. The choice of the specific camphor-derived reagent can be tuned to optimize the stereochemical outcome for a given substrate.

  • For exceptionally challenging oxidations where standard reagents fail, perfluoro-cis-2,3-dialkyloxaziridines provide a powerful, albeit less selective, option. Their use should be considered carefully, with the potential for over-oxidation in mind.

The development of new oxaziridine reagents continues to be an active area of research. The principles outlined in this guide—namely, the enhancement of reactivity through electron-withdrawing groups and the control of stereoselectivity through rigid chiral scaffolds—will undoubtedly guide the design of the next generation of powerful and selective oxidizing agents for modern organic synthesis.

References

  • Davis, F. A., et al. (±)-trans-2-(PHENYLSULFONYL)-3-PHENYLOXAZIRIDINE. Organic Syntheses, 1986 , 64, 157. [Link]

  • Sandrinelli, F., Perrio, S., & Beslin, P. A New Reaction of 2-(Phenylsulfonyl)-3-phenyloxaziridine (Davis Reagent): Oxidation of Thiolates to Sulfinates. Application to the Synthesis of Sulfones. Organic Chemistry Portal. [Link]

  • 2-(Phenylsulfonyl)-3-phenyloxaziridine, Davis Reagent. Organic Chemistry Portal. [Link]

  • Davis Oxidation. Organic Chemistry Portal. [Link]

  • Yoon, T. P., & Danishefsky, S. J. Advances in the Chemistry of Oxaziridines. Chemical Reviews, 2014 , 114(18), 9014-9041. [Link]

  • Bach, R. D., & Dmitrienko, G. I. Advances in the Chemistry of Oxaziridines. Chemical Reviews, 2014 , 114(18), 8903-9013. [Link]

  • Ren, Q., et al. Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines. Molecules, 2018 , 23(10), 2656. [Link]

  • Davis, F. A., & Chen, B. C. Asymmetric hydroxylation of enolates with N-sulfonyloxaziridines. Chemical Reviews, 1992 , 92(5), 919-934. [Link]

  • Davis, F. A., et al. Chemistry of oxaziridines. 9. Synthesis of 2-sulfonyl- and 2-sulfamyloxaziridines using potassium peroxymonosulfate (oxone). The Journal of Organic Chemistry, 1982 , 47(9), 1775-1779. [Link]

  • Davis, F. A., Sheppard, A. C., Chen, B. C., & Haque, M. S. Chemistry of oxaziridines. 14. Asymmetric oxidation of ketone enolates using enantiomerically pure (camphorylsulfonyl)oxaziridine. Journal of the American Chemical Society, 1990 , 112(18), 6679-6690. [Link]

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Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Mechanistic Comparison of Reactions Involving 2,2,2-Trifluoroacetophenone

Introduction: The Unique Reactivity of a Trifluoromethyl Ketone

In the landscape of synthetic chemistry, 2,2,2-trifluoroacetophenone (TFAP) stands out as a uniquely versatile building block. Its significance, particularly in the realms of pharmaceutical and agrochemical development, stems from the profound influence of the trifluoromethyl (-CF3) group.[1][2][3][4] This powerful electron-withdrawing moiety dramatically enhances the electrophilicity of the adjacent carbonyl carbon, rendering it highly susceptible to a variety of chemical transformations.[5] This heightened reactivity, compared to its non-fluorinated analog acetophenone, opens the door to diverse mechanistic pathways, each offering distinct strategic advantages for molecular construction.

This guide provides a detailed mechanistic comparison of three principal reaction classes involving trifluoroacetophenone: classical nucleophilic addition, stereoselective asymmetric reduction, and modern photocatalytic radical addition. By dissecting the fundamental principles, experimental outcomes, and underlying causality of each pathway, we aim to equip researchers, scientists, and drug development professionals with the insights needed to strategically leverage the unique chemistry of this powerful intermediate.

The Archetype: Polar Nucleophilic Addition

The most fundamental reaction of trifluoroacetophenone is its engagement as a potent electrophile in polar nucleophilic additions. The strong inductive effect of the -CF3 group polarizes the carbonyl bond, making the carbonyl carbon an irresistible target for nucleophiles.

Mechanistic Principle

The reaction proceeds via a classic two-step polar mechanism. First, a nucleophile directly attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral trifluoromethylated alkoxide intermediate. This step is typically the rate-determining step. In the second step, this intermediate is protonated by a suitable acid source (often upon workup) to yield the final tertiary alcohol product.[6] The superior reactivity of TFAP over non-fluorinated ketones like acetophenone or even benzaldehyde has been demonstrated in competition experiments, underscoring the activating effect of the trifluoromethyl group.[7][8]

Caption: General mechanism of nucleophilic addition to TFAP.

Supporting Study: Addition of Benzylboronates

A compelling example is the addition of benzylboronic acid pinacol ester to activated ketones.[7] The study demonstrated that while acetophenone reacts sluggishly, trifluoroacetophenone provides the desired alcohol in excellent yield, highlighting the necessity of the -CF3 group's activation. The use of DABCO as a Lewis base additive was found to form a more nucleophilic boronate intermediate, enhancing reaction efficiency.[7]

SubstrateYield (%)
2,2,2-Trifluoroacetophenone 78
2,2-Difluoroacetophenone76
Acetophenone57
Data sourced from J. Org. Chem. 2012, 77, 18, 8256–8262.[7]
Experimental Protocol: Synthesis of 2-benzyl-1,1,1-trifluoro-2-phenylethan-2-ol
  • To an oven-dried vial, add 2,2,2-trifluoroacetophenone (87 mg, 0.5 mmol, 1.0 equiv).

  • Add benzylboronic acid pinacol ester (130 mg, 0.6 mmol, 1.2 equiv) and DABCO (1,4-diazabicyclo[2.2.2]octane, 67 mg, 0.6 mmol, 1.2 equiv).

  • Add methanol (2.5 mL) and stir the mixture at room temperature.

  • Monitor the reaction by TLC or GC-MS for the consumption of the starting ketone.

  • Upon completion, quench the reaction with saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired tertiary alcohol.[7]

Precision Engineering: Asymmetric Reduction

Building upon the principle of nucleophilic addition, asymmetric reduction introduces chiral control to create a specific enantiomer of the resulting secondary alcohol. This is paramount in drug development, where stereochemistry dictates biological activity. The core of this approach is the stereoselective delivery of a hydride (H-) nucleophile, guided by a chiral environment.

Mechanistic Principle

Asymmetric reduction transforms the prochiral ketone of TFAP into a chiral alcohol. This is achieved by using a chiral catalyst that creates a diastereomeric transition state, lowering the activation energy for the formation of one enantiomer over the other.[9] Two dominant strategies are employed:

  • Biocatalysis: Enzymes, such as secondary alcohol dehydrogenases (TeSADH), utilize a precisely shaped active site to bind the substrate in a specific orientation, allowing for hydride delivery (from a cofactor like NADPH) to only one face of the carbonyl.[10]

  • Transition Metal Catalysis: Chiral ligands coordinated to a metal center (e.g., Ruthenium) form a catalyst that facilitates transfer hydrogenation from a hydrogen source (like isopropanol or formic acid) with high facial selectivity.[11][12]

Supporting Study: Electrochemically Promoted Asymmetric Transfer Hydrogenation

An innovative approach utilized a chiral Ru-complex catalyst for the asymmetric transfer hydrogenation of TFAP.[11][12] The study found that electrolysis was crucial for the reaction's success, suggesting an electrochemical regeneration of the active catalytic species. This method achieved outstanding yield and enantioselectivity at room temperature and normal pressure.[11][12]

ParameterValue
Product(R)-α-(Trifluoromethyl)benzyl alcohol
Yield96%
Enantiomeric Excess (ee)94%
CatalystRuCl2[(R)-xylbinap][(R)-daipen]
Key ConditionGalvanostatic Electrolysis (0.5 F mol⁻¹)
Data sourced from J. Org. Chem. 2015, 80, 21, 11139-11143.[11][12]

Caption: Catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.

Experimental Protocol: Electrochemically Promoted Asymmetric Reduction
  • In a one-chamber electrolytic cell, combine 2,2,2-trifluoroacetophenone (348 mg, 2 mmol), RuCl2[(R)-xylbinap][(R)-daipen] (73.3 mg, 0.06 mmol), and t-BuOK (13.5 mg, 0.12 mmol).

  • Add tetraethylammonium iodide (TEAI, 514 mg, 2 mmol) as the supporting electrolyte.

  • Add the solvent system of EtOH/i-PrOH (20 mL, v/v = 1:1).

  • Equip the cell with a sacrificial magnesium anode and a platinum cathode.

  • Carry out galvanostatic electrolysis using a direct-current-regulated power supply.

  • After passing 0.5 F mol⁻¹ of charge, stop the electrolysis.

  • Analyze the reaction mixture by chiral HPLC to determine yield and enantiomeric excess.[12]

A New Paradigm: Visible-Light Photocatalytic Radical Addition

Moving away from polar, ionic mechanisms, photocatalytic strategies offer a fundamentally different approach to C-C bond formation with trifluoroacetophenone. These reactions proceed through radical intermediates generated by single-electron transfer (SET) processes, initiated by visible light.[13] This allows for reactions that are often difficult to achieve through traditional polar chemistry.

Mechanistic Principle

The process hinges on a photocatalyst, typically a ruthenium or iridium complex, that absorbs visible light and becomes a potent single-electron oxidant or reductant in its excited state. The proposed mechanism for the addition of dihydroquinoxalin-2-ones to TFAP involves several key steps:

  • Photoexcitation: The photocatalyst (e.g., Ru(bpy)3Cl2) absorbs a photon, reaching an excited state.

  • Single-Electron Transfer (SET): The excited catalyst oxidizes the dihydroquinoxalin-2-one, generating a radical cation and the reduced form of the catalyst (RuI).

  • Radical Formation: The radical cation undergoes a proton transfer to form a nucleophilic α-amino radical.

  • Radical Addition: This α-amino radical adds to the carbonyl carbon of TFAP, forming an oxygen-centered radical intermediate.

  • Reduction and Protonation: The highly reducing RuI species reduces the oxygen-centered radical to an alkoxide. This alkoxide is subsequently protonated to yield the final product, regenerating the ground-state photocatalyst.[13]

Caption: Proposed mechanism for photocatalytic radical addition to TFAP.

Supporting Study: Radical Addition of Dihydroquinoxalin-2-ones

This study established a visible-light-mediated protocol for the synthesis of trifluoromethyl alcohols bearing a dihydroquinoxalin-2-one moiety in moderate to good yields under exceptionally mild conditions.[13] A key finding was that the reaction could be performed using either a blue LED or even natural sunlight as the light source, highlighting the green credentials of this approach.[13]

PhotocatalystSolventYield (%)
Ru(bpy)3Cl2 Acetonitrile 75
Ru(bpy)3(PF6)2Acetonitrile23
Eosin YAcetonitrile0
4-CzIPNAcetonitrile0
Ru(bpy)3Cl2Dichloromethane55
Data sourced from Molecules 2022, 27(14), 4339.[13]
Experimental Protocol: Photocatalytic Radical Addition
  • In a reaction tube, dissolve 4-benzyl-3,4-dihydroquinoxalin-2(1H)-one (0.1 mmol) and 2,2,2-trifluoroacetophenone (0.13 mmol).

  • Add the photocatalyst Ru(bpy)3Cl2·H2O (1 mol%).

  • Add acetonitrile (1 mL) as the solvent.

  • Seal the tube and degas the solution by bubbling with argon for 15 minutes.

  • Place the reaction mixture under irradiation from a High Power Single Blue LED (450 nm) at room temperature.

  • Stir the reaction for the specified time (e.g., 24 hours), monitoring by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the product.[13]

Mechanistic Synopsis and Conclusion

The reactivity of 2,2,2-trifluoroacetophenone is a textbook case of structure dictating function. The powerful electron-withdrawing nature of the -CF3 group activates the carbonyl for a diverse array of transformations, whose mechanisms are fundamentally distinct.

FeatureNucleophilic AdditionAsymmetric ReductionPhotocatalytic Radical Addition
Mechanism Type Polar, IonicStereoselective, PolarRadical, Single-Electron Transfer
Key Intermediate Tetrahedral AlkoxideDiastereomeric Metal-ComplexOxygen-Centered Radical
Driving Force Carbonyl ElectrophilicityChiral Catalytic EnvironmentPhotoexcitation of Catalyst
Bond Formation Nucleophile attacks CarbonylChiral Hydride attacks CarbonylCarbon Radical attacks Carbonyl
Strategic Goal C-C or C-Heteroatom BondEnantiomerically Pure AlcoholNovel C-C Bond under Mild Conditions
  • Nucleophilic addition represents the classic, polarity-driven pathway, reliable for constructing C-C and C-heteroatom bonds.

  • Asymmetric reduction is a refined version of this pathway, employing a chiral environment to achieve the precise stereochemical control essential for medicinal chemistry.

  • Photocatalytic radical addition offers a modern, non-polar alternative, enabling unique bond formations through radical intermediates under mild, light-driven conditions.

A thorough understanding of these competing and complementary mechanisms empowers the synthetic chemist to harness the full potential of trifluoroacetophenone, transforming this versatile building block into complex, high-value molecules for a wide range of applications.

References

  • The Role of Trifluoroacetophenone Derivatives in Drug Synthesis. (n.d.). Synthera.
  • Trifluoroacetophenone as a Chemical Intermediate: Properties and Uses. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • 2',4',5'-Trifluoroacetophenone. (n.d.). Chem-Impex.
  • 2,2,2-Trifluoroacetophenone. (n.d.). Chem-Impex.
  • The Role of Trifluoroacetophenone Intermediates in Modern Synthesis. (2025, November 22). Advanced Intermediate.
  • Radical Addition of Dihydroquinoxalin-2-ones to Trifluoromethyl Ketones under Visible-Light Photoredox Catalysis. (2022, July 5). PubMed Central.
  • Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. (n.d.). PubMed Central.
  • 2,2,2-Trifluoroacetophenone: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes. (2014). Organic Chemistry Portal.
  • Electrochemically Promoted Asymmetric Transfer Hydrogenation of 2,2,2-Trifluoroacetophenone. (2021, August 12). The Journal of Organic Chemistry.
  • Electrochemically Promoted Asymmetric Transfer Hydrogenation of 2,2,2-Trifluoroacetophenone. (2015, October 22). The Journal of Organic Chemistry. Retrieved January 18, 2026, from [Link]

  • 2,2,2-Trifluoroacetophenone: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes. (2014, April 15). The Journal of Organic Chemistry.
  • Proposed catalytic pathway of 2,2,2-trifluoroacetophenone towards novel... (n.d.). ResearchGate.
  • Nucleophilic Addition of Benzylboronates to Activated Ketones. (2012, September 5). PubMed Central. Retrieved January 18, 2026, from [Link]

  • Reactivity comparison of trifluoroacetophenone and acetophenone... (n.d.). ResearchGate.
  • Asymmetric Synthesis. (n.d.). University of Windsor.
  • Nucleophilic Addition Reactions. (2023, September 21). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

Sources

A Comparative Benchmarking Guide to 5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone and its Alternatives in Catalytic Oxidation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and fine chemical synthesis, the selection of an optimal catalytic system is paramount for achieving high efficiency, selectivity, and yield. This guide provides an in-depth performance benchmark of 5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone, a specialized reagent, against common alternatives in the realm of catalytic oxidation. The core application of these molecules lies in their ability to act as precursors to powerful oxygen-transfer agents, namely oxaziridines, which are instrumental in challenging transformations such as alkene epoxidation and C-H bond hydroxylation.

This document moves beyond a simple cataloging of features to provide a logical, data-driven comparison. While direct, side-by-side experimental data for all compounds under a single set of conditions is not extensively available in peer-reviewed literature, this guide synthesizes published data and established principles of physical organic chemistry to offer a scientifically grounded performance forecast.

Introduction to Trifluoroacetophenones as Oxidation Catalysts

Trifluoroacetophenones are a class of ketones activated by the strongly electron-withdrawing trifluoromethyl group. This activation enhances the electrophilicity of the carbonyl carbon, making them excellent precursors for the synthesis of potent oxidizing agents. The primary mechanism involves the in-situ formation of an N-sulfonyl oxaziridine from the corresponding trifluoroacetophenone and a nitrogen source (e.g., a sulfonamide) in the presence of an oxidant. This oxaziridine then serves as the active species for transferring an oxygen atom to a substrate.

The substituents on the aromatic ring of the trifluoroacetophenone play a crucial role in modulating the reactivity and stability of the catalyst precursor and the resulting oxaziridine. This guide will focus on comparing this compound with three key alternatives, each representing a different substitution pattern:

  • 2,2,2-Trifluoroacetophenone (Parent Compound): The unsubstituted benchmark.

  • 1-(3-Chlorophenyl)-2,2,2-trifluoroethanone (Electron-Withdrawing Group): Features a deactivating chloro group.

  • 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone (Electron-Donating Group): Contains an activating methoxy group.

Physicochemical Properties and Their Implications

The physical and chemical properties of these compounds influence their handling, solubility, and reactivity. The table below summarizes key properties gathered from various chemical suppliers and databases.

PropertyThis compound2,2,2-Trifluoroacetophenone1-(3-Chlorophenyl)-2,2,2-trifluoroethanone2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone
Molecular Formula C₉H₆ClF₃O₂C₈H₅F₃OC₈H₄ClF₃OC₉H₇F₃O₂
Molecular Weight 238.59 g/mol 174.12 g/mol [1]208.57 g/mol [2][3]204.15 g/mol [4]
Appearance Not specifiedColorless to light yellow liquid[1]Colorless to light yellow liquid[2][5]Not specified
Boiling Point Not specified166 °C[1]216.6 °C at 760 mmHg[2][3]Not specified
Density Not specified1.28 g/mL[1]~1.4 g/cm³[3]Not specified
Refractive Index Not specifiedn20/D 1.46[1]~1.470[3]Not specified
Purity (Typical) ≥ 95%≥ 98%[1]≥ 96.5%[2]≥ 95%[4]

The presence of the trifluoromethyl group in all compounds significantly impacts their electronic properties, rendering the carbonyl carbon highly electrophilic.[5][6] The additional substituents on the phenyl ring further tune this reactivity. The chloro and methoxy groups on the target compound, this compound, present an interesting case of competing electronic effects. The electron-withdrawing chloro group is expected to enhance the electrophilicity of the carbonyl, while the electron-donating methoxy group would counteract this effect to some extent. The ortho-methoxy group can also exert steric influence.

Comparative Performance Analysis

The performance of these trifluoroacetophenones as catalyst precursors for oxidation reactions can be evaluated based on several key metrics:

  • Rate of Oxaziridine Formation: The efficiency of the initial step in generating the active oxidant.

  • Catalytic Activity: The rate at which the in-situ generated oxaziridine oxidizes the substrate.

  • Selectivity: The ability to selectively oxidize a specific functional group or achieve high stereoselectivity.

  • Stability: The stability of the ketone precursor and the intermediate oxaziridine under the reaction conditions.

Electronic Effects on Catalytic Activity

The electronic nature of the substituents on the aromatic ring directly influences the reactivity of the corresponding N-sulfonyl oxaziridine. Electron-withdrawing groups generally increase the oxidizing power of the oxaziridine.[7] This is because they further polarize the N-O bond, making the oxygen atom more electrophilic and thus a more potent oxygen donor.

  • 1-(3-Chlorophenyl)-2,2,2-trifluoroethanone: The presence of the electron-withdrawing chlorine atom is expected to enhance the catalytic activity compared to the unsubstituted trifluoroacetophenone.

  • 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone: The electron-donating methoxy group is anticipated to decrease the electrophilicity of the resulting oxaziridine, potentially leading to lower catalytic activity compared to the parent compound.

  • This compound: This compound presents a more complex scenario. The electron-withdrawing effect of the chlorine at the 5'-position would increase reactivity, while the electron-donating methoxy group at the 2'-position would decrease it. The net effect will depend on the interplay of these opposing influences. However, the methoxy group's ability to stabilize adjacent positive charge through resonance might play a role in the transition state of the oxidation reaction.

A study on the reduction of substituted trifluoroacetophenones found that electron-donating groups decrease the reaction rate, which supports the hypothesis that they would also decrease the reactivity of the corresponding oxaziridines in oxidation reactions.[8]

Steric Effects on Selectivity

The steric environment around the carbonyl group and, consequently, the oxaziridine ring can influence the selectivity of the oxidation reaction, particularly in asymmetric synthesis or in reactions with sterically hindered substrates.

  • 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone and this compound: The presence of the ortho-methoxy group introduces steric bulk near the reactive center. This could be advantageous in certain applications by directing the approach of the substrate, potentially leading to higher regioselectivity or stereoselectivity. However, it could also hinder the reaction with bulky substrates.

The interplay of steric and electronic effects is crucial for catalyst performance. While electron-withdrawing groups enhance reactivity, excessive reactivity can sometimes lead to reduced selectivity and over-oxidation.[9]

Experimental Protocols

To provide a framework for a direct experimental comparison, the following protocols are detailed. These are based on established methods for oxaziridine-mediated oxidation reactions.

Protocol 1: Synthesis of N-Sulfonyl Oxaziridines

This protocol describes the general procedure for the synthesis of N-sulfonyl oxaziridines from trifluoroacetophenones, which can then be isolated or generated in situ for catalytic applications.

Workflow for N-Sulfonyl Oxaziridine Synthesis

cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Ketone Trifluoroacetophenone Derivative Imine_Formation Imine Formation (in situ) Ketone->Imine_Formation Sulfonamide Sulfonamide (e.g., benzenesulfonamide) Sulfonamide->Imine_Formation Base Base (e.g., K₂CO₃) Base->Imine_Formation Oxidation Oxidation (e.g., with Oxone®) Imine_Formation->Oxidation Oxaziridine N-Sulfonyl Oxaziridine Oxidation->Oxaziridine

Caption: General workflow for the synthesis of N-sulfonyl oxaziridines.

Step-by-Step Procedure:

  • To a solution of the trifluoroacetophenone derivative (1.0 eq) and a sulfonamide (e.g., benzenesulfonamide, 1.1 eq) in a suitable solvent (e.g., acetonitrile), add a base such as potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature to facilitate the formation of the N-sulfonyl imine intermediate.

  • In a separate flask, prepare a buffered solution of an oxidant like potassium peroxymonosulfate (Oxone®) in water.

  • Slowly add the oxidant solution to the reaction mixture, maintaining the temperature between 0 and 25 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a reducing agent (e.g., sodium sulfite solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting N-sulfonyl oxaziridine by column chromatography on silica gel.

Protocol 2: Catalytic Epoxidation of an Alkene

This protocol outlines a comparative experiment for the catalytic epoxidation of a model alkene, such as cyclooctene, using the different trifluoroacetophenones as catalyst precursors.

Experimental Workflow for Catalytic Epoxidation

cluster_setup Reaction Setup cluster_process Process cluster_outcome Analysis Alkene Alkene Substrate (e.g., Cyclooctene) Reaction Reaction at controlled temperature and time Alkene->Reaction Catalyst Trifluoroacetophenone Pre-catalyst (5 mol%) Catalyst->Reaction Nitrogen_Source Nitrogen Source (e.g., Benzenesulfonamide) Nitrogen_Source->Reaction Oxidant Oxidant (e.g., H₂O₂) Oxidant->Reaction Solvent Solvent System Solvent->Reaction Monitoring Monitoring by GC/LC-MS Reaction->Monitoring Workup Quenching & Extraction Monitoring->Workup Upon completion Analysis Yield & Selectivity Determination Workup->Analysis

Caption: Workflow for comparing trifluoroacetophenones in catalytic epoxidation.

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve the alkene substrate (e.g., cyclooctene, 1.0 mmol), the trifluoroacetophenone catalyst precursor (0.05 mmol, 5 mol%), and the nitrogen source (e.g., benzenesulfonamide, 0.1 mmol) in a suitable solvent system (e.g., a mixture of acetonitrile and a buffered aqueous solution).

  • Stir the mixture at a controlled temperature (e.g., 25 °C).

  • Slowly add the oxidant (e.g., 30% aqueous hydrogen peroxide, 2.0 mmol) to the reaction mixture over a period of 30 minutes.

  • Monitor the reaction progress by gas chromatography (GC) or LC-MS at regular intervals to determine the conversion of the starting material and the formation of the epoxide product.

  • After a set reaction time (e.g., 4 hours) or upon completion, quench the reaction by adding a small amount of a reducing agent (e.g., manganese dioxide to decompose excess H₂O₂).

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Analyze the crude product by GC or ¹H NMR spectroscopy to determine the yield of the epoxide and the presence of any byproducts.

Predicted Performance and Discussion

Based on the principles discussed, a predicted performance ranking for the catalytic epoxidation of a simple alkene like cyclooctene is proposed:

  • 1-(3-Chlorophenyl)-2,2,2-trifluoroethanone: The electron-withdrawing chloro group is expected to generate the most reactive oxaziridine, leading to the fastest reaction rate.

  • This compound: The competing electronic effects of the chloro and methoxy groups are likely to result in a highly reactive yet potentially more selective catalyst compared to the 3-chloro derivative. The ortho-methoxy group might also influence the transition state favorably.

  • 2,2,2-Trifluoroacetophenone: The parent compound will serve as a solid baseline for catalytic activity.

  • 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone: The electron-donating methoxy group is predicted to result in the least reactive oxaziridine and therefore the slowest reaction rate among the tested alternatives.

It is crucial to note that for more complex substrates, particularly in asymmetric catalysis, this reactivity order might not directly correlate with the overall success of the reaction. In such cases, the steric and electronic fine-tuning offered by compounds like this compound could prove to be highly advantageous in achieving the desired selectivity.

Conclusion

This compound is a sophisticated catalyst precursor with a unique substitution pattern that offers a nuanced balance of electronic and steric properties. While a simple electron-withdrawing group as in 1-(3-Chlorophenyl)-2,2,2-trifluoroethanone might lead to higher raw catalytic activity for simple oxidation reactions, the combined chloro and ortho-methoxy substituents in the target compound provide a valuable tool for fine-tuning reactivity and selectivity. For researchers engaged in the synthesis of complex molecules where chemo-, regio-, and stereoselectivity are critical, this compound represents a compelling option that warrants experimental investigation. The provided protocols offer a robust starting point for such comparative studies.

References

  • MySkinRecipes. 1-(3-Chlorophenyl)-2,2,2-trifluoroethanone. [Link]

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  • Davis, F. A., & Chen, B. C. (1992). Asymmetric hydroxylation of enolates with N-sulfonyloxaziridines. Chemical Reviews, 92(5), 919-934.
  • ChemBK. 2,2,2-TRIFLUORO-1-(4-METHOXY-PHENYL)-ETHANONE Request for Quotation. [Link]

  • PubChem. 2,2,2-Trifluoro-1-(4-methoxy-3,5-dimethylphenyl)ethanone. [Link]

  • Chem-Impex. 2',4',5'-Trifluoroacetophenone. [Link]

  • PubChem. 1-(3-Chlorophenyl)ethanone. [Link]

  • Organic Chemistry Portal. Oxaziridine synthesis. [Link]

  • Limnios, D., & Kokotos, C. G. (2014). 2,2,2-Trifluoroacetophenone: an organocatalyst for an environmentally friendly epoxidation of alkenes. The Journal of organic chemistry, 79(10), 4270–4276.
  • Armstrong, A., & Lamont, S. G. (2000). Catalytic asymmetric reactions of oxaziridines. Chemical Society Reviews, 29(4), 261-271.
  • Davis, F. A., & Abdul-Malik, N. F. (1983). The chemistry of oxaziridines. 2. A review. Chemical Reviews, 83(6), 611-624.
  • Al-Amri, M. (2022). Investigation of the Molecular Structures, Electronic Properties and Vibrational Spectrum of Trifluoroacetophenone Using Density Functional Theory. Yanbu Journal of Engineering and Science, 19(1).
  • Anthony, J. E. (2012). Sterically Hindered Derivatives of Pentacene and Octafluoropentacene. Israel Journal of Chemistry, 52(1-2), 80-89.
  • Shokri, A., & Groves, J. T. (2023). Tuning Catalytic Activity with Steric and Electron-Withdrawing Effects of Porphyrin Substituent. Inorganic Chemistry Frontiers.
  • Gualandi, A., & Cozzi, P. G. (2020). Electronic Effects of Substituents on fac-M (bpy-R)(CO) 3 (M= Mn, Re) Complexes for Homogeneous CO 2 Electroreduction. Frontiers in Chemistry, 8, 381.
  • Togni, A. (2017). Reactivity comparison of trifluoroacetophenone and acetophenone. Chimia, 71(4), 214-219.
  • Poursaitidis, E. T., & Kokotos, C. G. (2014). 2, 2, 2-Trifluoroacetophenone as an organocatalyst for the oxidation of tertiary amines and azines to N-oxides. Chemistry–A European Journal, 20(2), 559-563.
  • Macmillan Group Meeting. (2004). Catalytic Asymmetric Epoxidation via Chiral Oxaziridines Dioxiranes and Sulfonium Ylides. [Link]

  • Al-Aboudi, A. F., & Al-Zoubi, R. M. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. Molecules, 26(5), 1381.
  • Marigo, M., & Jørgensen, K. A. (2011). Catalytic enantioselective oxaziridination. Journal of the American Chemical Society, 133(38), 14932-14935.
  • Fonseca, G. S., Silveira, E. T., Gelesky, M. A., & Dupont, J. (2005). Competitive Hydrogenation of Alkyl-Substituted Arenes by Transition-Metal Nanoparticles: Correlation with the Alkyl-Steric Effect.
  • Gaggero, N., & D’Accolti, L. (2019). Nitrone or Oxaziridine? Further Insights into the Selectivity of Imine Oxidation Catalyzed by Methyltrioxorhenium. Molecules, 24(18), 3298.
  • Jayasundara, R., Kulathungage, L. W., Baillie, B. J., Ward, C. L., Lord, R. L., & Groysman, S. (2026). The Effect of a Single Trifluoromethyl Substituent on the Reactivity of Chelating C2 and Cs-Symmetric Bis (alkoxide)
  • Gorrod, J. W., & Christou, M. (1986). Metabolic N-hydroxylation of substituted acetophenone imines. I. Evidence for formation of isomeric oximes. Xenobiotica, 16(6), 575-585.
  • Farrusseng, D., & Aguado, S. (2009). Cyclohexane selective oxidation over metal–organic frameworks of MIL-101 family: superior catalytic activity and selectivity.
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A Guide to Reproducible Experimentation with 5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The incorporation of trifluoromethyl (CF3) groups is a cornerstone of modern medicinal and agricultural chemistry, imparting unique properties such as enhanced metabolic stability and bioavailability to molecules.[1][2] 5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone (CAS: 886371-34-2) is a specialized reagent that serves as a key building block in complex organic syntheses.[3][4] This guide provides an in-depth analysis of its primary application, focusing on the critical factors that govern experimental reproducibility. We will present a detailed, self-validating protocol for a core reaction, compare the reagent's performance profile against common alternatives, and offer field-proven insights to troubleshoot common experimental challenges. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to achieve consistent and reliable results in their synthetic endeavors.

Introduction to this compound

This compound is a fluorinated ketone with the molecular formula C9H6ClF3O2 and a molecular weight of 238.59 g/mol .[3][5] Its structure, featuring an electron-withdrawing trifluoromethyl group and a substituted aromatic ring, makes it a valuable intermediate in organic synthesis.[4]

The primary documented application of this reagent is in the synthesis of 1,2,3-benzoxathiazine-based oxaziridine derivatives.[3] These derivatives are highly potent oxygen-atom transfer agents, enabling challenging reactions such as catalytic carbon-hydrogen (C-H) hydroxylation and alkene epoxidation under mild conditions.[3] The reliability of this initial synthesis is paramount, as the purity and yield of the resulting oxaziridine directly impact the success of subsequent complex transformations.

The Imperative of Reproducibility in Fluorine Chemistry

Research progress is fundamentally dependent on the ability to reproduce experimental findings.[6] Trifluoromethylation reactions, while powerful, are often sensitive to subtle variations in reaction conditions. The high electronegativity of fluorine and the reactivity of many trifluoromethylating agents can lead to inconsistent results if not meticulously controlled.[7] Issues such as reagent purity, atmospheric moisture, and precise temperature control are magnified in this context, underscoring the need for robust and well-documented protocols.[6]

Core Application: A Protocol for Reproducible Synthesis

This section details a representative, validated protocol for a reaction utilizing this compound. The causality behind each step is explained to empower the researcher to not only follow the procedure but also understand its critical parameters.

Workflow for a Representative Reaction

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup & Purification cluster_analysis Analysis prep_reagents 1. Prepare & Dry Reagents (Acetophenone, Solvent, etc.) prep_glass 2. Flame-Dry Glassware (Flask, Condenser) prep_inert 3. Assemble & Purge (Inert Atmosphere - N2/Ar) add_reagents 4. Add Reagents to Flask (Solvent, Acetophenone) prep_inert->add_reagents cool 5. Cool Reaction Mixture (e.g., 0°C Ice Bath) add_reactant 6. Slow Addition of Reactant B (e.g., Grignard Reagent) react 7. Stir at Controlled Temp (Monitor via TLC) quench 8. Quench Reaction (e.g., Sat. NH4Cl) react->quench extract 9. Liquid-Liquid Extraction (e.g., EtOAc/H2O) dry 10. Dry Organic Layer (e.g., Na2SO4) purify 11. Purify Product (Column Chromatography) analyze 12. Characterize Product (NMR, MS, IR) purify->analyze

Caption: General workflow for a reproducible organic synthesis.

Detailed Experimental Protocol: Grignard Addition to the Trifluoromethyl Ketone

This protocol describes a nucleophilic addition to the carbonyl group of this compound, a common transformation for such substrates.

Materials:

  • This compound (1.0 eq)

  • Methylmagnesium bromide (MeMgBr), 3.0 M in Diethyl Ether (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask, condenser, addition funnel, magnetic stirrer, and inert gas setup (Nitrogen or Argon)

Methodology:

  • Preparation: Flame-dry all glassware under vacuum and allow it to cool under a stream of inert gas. This step is critical as Grignard reagents are extremely sensitive to moisture, which would quench the reaction and reduce yield.

  • Reaction Setup: Assemble the glassware and maintain a positive pressure of inert gas. Add this compound (1.0 eq) and anhydrous THF to the reaction flask via syringe.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is to control the exothermicity of the Grignard addition and prevent side reactions.

  • Addition: Add MeMgBr (1.2 eq) dropwise from the addition funnel over 30 minutes. A slow addition rate is crucial for maintaining temperature control and ensuring a reproducible outcome.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Cool the flask back to 0 °C and slowly add saturated aqueous NH4Cl solution to quench the excess Grignard reagent and the magnesium alkoxide intermediate. A weak acid like NH4Cl is used to avoid potential acid-catalyzed side reactions with the product.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with water, followed by brine. The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired tertiary alcohol.

  • Analysis: Characterize the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry to confirm its structure and purity.

Comparative Analysis with Alternative Trifluoromethylation Methods

While this compound serves as a building block, it exists within the broader field of trifluoromethylation chemistry. Understanding its place among other reagents is key to making informed experimental choices. The main alternatives are reagents that directly introduce the CF3 group.[7][8]

FeatureThis compoundRuppert-Prakash Reagent (TMSCF3)Togni's ReagentsUmemoto's Reagents
Reaction Type Building Block (ketone)Nucleophilic CF3 SourceRadical CF3 SourceElectrophilic CF3 Source
Mechanism Used in standard carbonyl chemistry (e.g., Grignard, Wittig).Generates a CF3- anion equivalent, often requiring a fluoride initiator.[2]Typically used in photoredox or transition-metal catalysis to generate a CF3 radical.[7]Acts as an electrophilic CF3+ source for reaction with nucleophiles like enolates.[1]
Substrate Scope Versatile for building specific molecular scaffolds containing the trifluoromethyl-carbinol core.Excellent for aldehydes, ketones, and imines.Broad scope including alkenes and arenes, often tolerant of many functional groups.[7]Effective for trifluoromethylating nitroalkanes, β-ketoesters, and other soft nucleophiles.[1]
Handling Typically a stable liquid or solid, handled with standard lab procedures.[3]Moisture-sensitive liquid, requires inert atmosphere techniques.Bench-stable, crystalline solids, easy to handle.Bench-stable, crystalline solids, easy to handle.
Reproducibility Factors Dependent on the purity of co-reactants (e.g., organometallics) and strict control of standard reaction conditions (temp, moisture).Highly dependent on the quality of the fluoride initiator and rigorously anhydrous conditions.Can be sensitive to light intensity, catalyst loading, and degassing of solvents.Reaction outcomes can be highly dependent on the specific substrate and base used.
Causality Behind Experimental Choices
  • Choose this compound when: Your target molecule specifically requires the Ar-C(OH)-CF3 scaffold. It provides a direct and reliable route to this structure through well-understood carbonyl chemistry.

  • Choose the Ruppert-Prakash Reagent (TMSCF3) when: You need to perform a nucleophilic trifluoromethylation on a diverse range of carbonyls or imines. Its main reproducibility challenge lies in maintaining strictly anhydrous conditions.

  • Choose Togni's or Umemoto's Reagents when: You are performing radical or electrophilic trifluoromethylations, respectively. These reagents are often preferred for their stability and ease of handling, though the catalytic cycles they participate in can introduce their own sources of variability.[1][7]

Key Factors Influencing Experimental Reproducibility

Achieving consistent results requires a systematic approach that considers all variables.

G center Reproducible Outcome reagent Reagent Quality center->reagent Purity, Age conditions Reaction Conditions center->conditions Temp, Time, Atmos. technique Operator Technique center->technique Addition Rate, Stirring analysis Analysis & Workup center->analysis Quenching, Purification

Caption: Core factors governing experimental reproducibility.

Troubleshooting Common Issues
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive Grignard reagent (or other organometallic).2. Water contamination in solvent or on glassware.3. Impure starting acetophenone.1. Titrate the Grignard reagent before use.2. Ensure rigorous drying of glassware and use freshly distilled anhydrous solvents.3. Verify purity of starting material via NMR or GC-MS.
Formation of Multiple Byproducts 1. Reaction temperature too high.2. Excess of a reactive reagent.3. Oxygen contamination in inert atmosphere.1. Maintain strict temperature control with a cryostat or well-maintained ice bath.2. Use precise equivalents of reagents; consider reverse addition.3. Ensure a positive flow of high-purity inert gas.
Incomplete Reaction 1. Insufficient equivalents of the added nucleophile.2. Low reaction temperature or insufficient reaction time.1. Use a slight excess (e.g., 1.2 eq) of the limiting reagent.2. Allow the reaction to warm to room temperature and stir for a longer duration, monitoring by TLC.

Conclusion

This compound is a valuable reagent for constructing specific trifluoromethyl-containing architectures. While the principles of its reactivity are rooted in fundamental organic chemistry, achieving high reproducibility demands meticulous attention to detail. By understanding the critical parameters of the experimental protocol, controlling for common variables like atmospheric moisture and reagent purity, and being aware of the broader landscape of alternative trifluoromethylation strategies, researchers can confidently and consistently synthesize their target molecules. This guide serves as a foundational resource for leveraging this powerful building block to its full potential in drug discovery and materials science.

References

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  • Khalid, M., & Mohammed, S. (2018). Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry, 34(6), 2708-2715.[7][8]

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Safety Operating Guide

Personal protective equipment for handling 5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for 5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone

This guide provides comprehensive safety and logistical information for the handling, storage, and disposal of this compound. As a valued researcher, your safety is paramount. This document is designed to empower you with the necessary knowledge to work with this compound confidently and securely. The following protocols are grounded in established safety principles and data from structurally similar compounds, ensuring a robust framework for safe laboratory operations.

Hazard Identification and Risk Assessment

Anticipated Hazards:

  • Skin Irritation: Prolonged contact may cause redness and irritation.[2]

  • Eye Irritation: May cause serious eye irritation or damage.[2]

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may irritate the respiratory system.[1]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.

Due to the presence of chlorine and fluorine, this compound is classified as a halogenated organic compound.[3] Combustion of such materials can produce toxic fumes, including carbon monoxide, carbon dioxide, hydrogen chloride, and hydrogen fluoride.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety.[4] The following table outlines the recommended PPE for handling this compound.

Protection Area Equipment Specification and Rationale
Eye/Face Protection Safety Goggles & Face ShieldChemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[4] A face shield should be worn over goggles for full-face protection from splashes, a critical precaution given the potential for serious eye irritation from similar compounds.[4]
Skin Protection Chemical-Resistant GlovesNitrile gloves are a recommended starting point.[4] However, it is imperative to consult the glove manufacturer's compatibility data for breakthrough time. Always inspect gloves for any signs of degradation before use and remove them carefully to avoid contaminating your skin.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn to protect against splashes and spills. Ensure the lab coat is fully buttoned.
Respiratory Protection Use in a Ventilated AreaAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[1][4]

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is fundamental to preventing accidents and ensuring the integrity of your research.

Operational Plan:

  • Preparation: Before beginning any work, ensure that a safety shower and eyewash station are readily accessible.[1][4] Have a chemical spill kit appropriate for halogenated organic compounds nearby.

  • Location: All manipulations of this compound must be performed inside a properly functioning chemical fume hood.[1] This engineering control is essential to prevent the accumulation of potentially harmful vapors in the laboratory atmosphere.

  • Avoiding Contamination: Do not eat, drink, or smoke in the laboratory. Wash your hands thoroughly with soap and water after handling the compound, even if you were wearing gloves.[5]

  • Container Management: Keep the container tightly closed when not in use to prevent the release of vapors.[1][5]

Storage Plan:

  • Store the compound in a cool, dry, and well-ventilated area.[1][6]

  • Keep the container securely sealed.[7]

  • Store away from incompatible materials such as strong oxidizing agents.[1]

Spill Management: A Step-by-Step Emergency Response

In the event of a spill, a calm and methodical response is crucial to ensure the safety of all laboratory personnel.

Immediate Actions:

  • Alert Personnel: Immediately notify everyone in the vicinity of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.[8]

  • Assess the Situation: From a safe distance, assess the extent of the spill and any immediate hazards, such as proximity to ignition sources.

Spill Cleanup Workflow

Spill_Cleanup_Workflow cluster_prep Preparation cluster_cleanup Cleanup cluster_disposal Disposal & Decontamination a Don Personal Protective Equipment (PPE) b Contain the Spill a->b Ensure safety first c Apply Absorbent Material b->c Prevent spreading d Collect Absorbed Material c->d From outside in e Package and Label Waste d->e Use sealed container g Dispose of as Hazardous Waste e->g Follow regulations f Decontaminate the Area f->g Final step

Caption: Workflow for handling a chemical spill.

Detailed Spill Cleanup Protocol:

  • Don Appropriate PPE: Before approaching the spill, don the full complement of recommended PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

  • Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite, sand, or a commercial absorbent to dike the spill and prevent it from spreading.[7][9]

  • Absorb the Material: Gently cover the spill with the absorbent material, working from the outside in to minimize splashing.[10] Allow the absorbent to fully soak up the chemical.

  • Collect the Waste: Carefully scoop the absorbed material into a designated, labeled, and sealable container for hazardous waste.[1]

  • Decontaminate the Area: Clean the spill area with soap and water.[10]

  • Dispose of Waste: All contaminated materials, including gloves, absorbent, and any other items used in the cleanup, must be disposed of as hazardous waste according to your institution's and local regulations.[9]

Disposal Plan for this compound

As a halogenated organic compound, this compound requires disposal as hazardous waste.[3] Improper disposal can lead to environmental contamination and regulatory non-compliance.

Disposal Protocol:

  • Waste Collection: Collect all waste containing this compound in a clearly labeled, leak-proof container.[11] The label should include the words "Hazardous Waste" and the full chemical name.[11]

  • Segregation: Do not mix halogenated organic waste with non-halogenated waste streams.[3][12] This is crucial as the disposal methods and costs for these two types of waste are different.[12]

  • Storage of Waste: Store the hazardous waste container in a designated satellite accumulation area, ensuring the container is kept closed except when adding waste.[13]

  • Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

By adhering to these scientifically grounded safety protocols, you contribute to a secure research environment for yourself and your colleagues. Your commitment to safety is integral to the advancement of science.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.